Harmine
描述
This compound has been reported in Passiflora phoenicia, Symplocos setchuensis, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Alkaloid isolated from seeds of PEGANUM HARMALA; ZYGOPHYLLACEAE. It is identical to banisterine, or telepathine, from Banisteria caapi and is one of the active ingredients of hallucinogenic drinks made in the western Amazon region from related plants. It has no therapeutic use, but (as banisterine) was hailed as a cure for postencephalitic PARKINSON DISEASE in the 1920's.
属性
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196066 | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
442-51-3 | |
| Record name | Harmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 265 °C | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Harmine's Anti-Cancer Mechanisms: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways and cellular effects of the β-carboline alkaloid, harmine, in oncology research.
This compound, a naturally occurring β-carboline alkaloid originally isolated from Peganum harmala, has emerged as a promising multi-targeted agent in cancer therapy.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell proliferation and metastasis through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, impacting several fundamental cellular processes essential for cancer progression. Several studies have confirmed that this compound inhibits tumor development in a dose- and time-dependent manner in various cancers, including breast, pancreatic, glioblastoma, and gastric cancers.[2] The primary mechanisms include:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death in numerous cancer cell lines.[3][4] This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][5] This leads to a decrease in the mitochondrial membrane potential, activation of caspases-9 and -3, and ultimately, apoptotic cell death.[3][5]
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.[1] For instance, it has been shown to cause G2/M phase arrest in pancreatic and colorectal cancer cells and G1 arrest in breast cancer cells.[5][6][7] This is achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[1][6]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound has been found to inhibit angiogenesis by suppressing the phosphorylation of VEGFR-2, a key receptor in this process.[1][2] It also downregulates the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are involved in the degradation of the extracellular matrix, a critical step in angiogenesis and invasion.[1][2]
-
Inhibition of Invasion and Metastasis: this compound can suppress the invasion and migration of cancer cells by inhibiting the epithelial-to-mesenchymal transition (EMT).[1][2] This involves the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin.[1][2]
Key Signaling Pathways Modulated by this compound
This compound's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[1][8] This inhibition contributes to the induction of apoptosis and autophagy in cancer cells.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of ERK, a key kinase in this pathway.[5] This inhibition contributes to cell cycle arrest and the induction of apoptosis.[5]
Caption: this compound inhibits the MAPK/ERK signaling pathway.
DYRK1A Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in neurodevelopment and has emerged as a potential therapeutic target in cancer.[9][10] this compound is a potent inhibitor of DYRK1A.[9][11] By inhibiting DYRK1A, this compound can modulate downstream signaling pathways, such as the RAS/MAPK pathway, leading to the suppression of malignant phenotypes in cancer cells.[12]
Caption: this compound acts as an inhibitor of DYRK1A kinase activity.
p53 Activation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. This compound has been identified as a novel activator of the p53 signaling pathway.[13] It can induce p53 phosphorylation and disrupt the interaction between p53 and its negative regulator, MDM2.[13] Activation of p53 by this compound contributes to its anti-angiogenic and anti-tumor effects.[13]
Quantitative Data on this compound's Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its hydrochloride derivative (HMH) in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Colorectal Carcinoma | SW620 | 5.13 (µg/ml) | 48 | [5] |
| This compound | Anaplastic Thyroid Cancer | BHT-101 | 11.7 ± 3.08 | 72 | [14] |
| This compound | Anaplastic Thyroid Cancer | CAL-62 | 22.0 ± 1.6 | 72 | [14] |
| This compound derivative 10f | Lung Cancer | A549 | ~3.2 | 48 | [15] |
| This compound derivative 10f | Breast Cancer | MDA-MB-231 | ~4.5 | 48 | [15] |
| This compound | Hepatocellular Carcinoma | HepG2 | 20.7 ± 2.8 | Not Specified | [16] |
| This compound Hydrochloride | Breast Cancer | MCF-7 | 100.6, 52.4, 18.7 | 24, 48, 72 | [6] |
| This compound Hydrochloride | Breast Cancer | MDA-MB-231 | 91.9, 17.7, 6.1 | 24, 48, 72 | [6] |
| This compound Hydrochloride | Hepatocellular Carcinoma | SK-Hep1 | 98.5, 55.0, 11.5 | 24, 48, 72 | [17] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound on cancer cells.
Cell Viability and Proliferation Assays (MTT/CCK-8)
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for a specified period.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V/PI Staining)
Principle: Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[4]
Protocol:
-
Treat cells with this compound at the desired concentrations.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.[4]
Cell Cycle Analysis (PI Staining)
Principle: PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.[4]
Western Blot Analysis
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in various cellular processes.[4]
Protocol:
-
Treat cells with this compound and then lyse them to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate.[4]
Caption: A general workflow for in vitro studies of this compound's anti-cancer effects.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis through the modulation of key signaling pathways underscores its therapeutic potential. The synergistic effects observed when this compound is combined with conventional chemotherapeutic drugs, such as gemcitabine, further highlight its promise in combination therapies.[8] Despite its potential, challenges such as poor solubility and potential neurotoxicity need to be addressed.[1][2] The development of novel this compound derivatives with improved pharmacological properties and reduced side effects is a critical area for future research.[1][18] Further in vivo studies are also essential to validate the efficacy and safety of this compound and its analogs for clinical applications in oncology.
References
- 1. Research progress on the antitumor effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on the antitumor effects of this compound [frontiersin.org]
- 3. This compound induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 12. This compound suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Natural Small Molecule this compound Inhibits Angiogenesis and Suppresses Tumour Growth through Activation of p53 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
The Pharmacological Profile of Harmine: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Therapeutic Potential of a Prominent Beta-Carboline Alkaloid
Abstract
Harmine, a pleiotropic β-carboline alkaloid originally isolated from Peganum harmala, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative inhibitory data, and its effects on key cellular signaling pathways. Detailed experimental protocols for foundational assays are provided to facilitate further research and drug development efforts. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering a structured resource for understanding and exploring the therapeutic potential of this compound and related β-carboline alkaloids.
Introduction
Beta-carboline alkaloids are a class of naturally occurring and synthetic indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system.[1][2] Among these, this compound (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) is one of the most extensively studied members.[3][4] Traditionally used in spiritual ceremonies and as a medicinal agent, modern scientific investigation has unveiled a wide array of pharmacological effects, including antitumor, neuroprotective, and antidiabetic properties.[3][5][6] This guide delves into the molecular mechanisms underpinning these effects, presenting key quantitative data and outlining relevant experimental methodologies.
Core Pharmacological Mechanisms
This compound's diverse biological activities are attributed to its interaction with multiple molecular targets. The two most prominent and well-characterized mechanisms are the inhibition of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Monoamine Oxidase A (MAO-A) Inhibition
This compound is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7][8] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and neuroprotective effects.[6][8] Notably, this compound exhibits high selectivity for MAO-A over its isoform, MAO-B.[7]
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition
This compound is also a potent inhibitor of DYRK1A, a kinase implicated in neurodevelopmental processes and neurodegenerative diseases.[9] DYRK1A inhibition by this compound has been shown to promote the proliferation of pancreatic beta cells, highlighting its potential as a therapeutic agent for diabetes.[10][11] Furthermore, this inhibitory activity is linked to this compound's anticancer effects and its ability to modulate various signaling pathways.[12] this compound acts as an ATP-competitive inhibitor of DYRK1A.[5]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound's inhibitory activity against its primary targets and its cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Potency of this compound against MAO-A and DYRK Kinases
| Target | Parameter | Value | Assay Conditions | Reference(s) |
| MAO-A | IC50 | 0.0041 µM | In vitro fluorometric assay | [13] |
| Ki | 16.9 nM | In vitro assay | [7] | |
| DYRK1A | IC50 | 33 nM | In vitro kinase assay | [9] |
| IC50 | 80 nM | In vitro kinase assay | ||
| IC50 | 9 nM | 33P-ATP radiolabel assay | [12] | |
| DYRK1B | IC50 | 166 nM | In vitro kinase assay | [9] |
| DYRK2 | IC50 | 1.9 µM | In vitro kinase assay | [9] |
| IC50 | 900 nM | In vitro kinase assay | ||
| DYRK3 | IC50 | 800 nM | In vitro kinase assay | |
| DYRK4 | IC50 | 80 µM | In vitro kinase assay | [9] |
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference(s) |
| HCT116 | Colon Cancer | Not specified | Not specified | [14] |
| SW620 | Colorectal Carcinoma | 5.13 µg/ml | 48 h | [15] |
| H4 | Neuroglioma | 4.9 µM | 72 h | [12] |
| U87 | Glioblastoma | 45.3 µM | 72 h | [12] |
| SCC-4 | Oral Squamous Carcinoma | 16 µM | 24 h | [16] |
| SCC-25 | Oral Squamous Carcinoma | Not specified | Not specified | [16] |
| A549 | Non-small cell lung cancer | Not specified | Not specified | [17] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells, leading to the induction of apoptosis.[14][15] This inhibition is often associated with a decrease in the phosphorylation of Akt and its downstream targets.
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to inhibit the phosphorylation of ERK in certain cancer cell lines, contributing to cell cycle arrest and apoptosis.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological effects of this compound and its derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of N,N-dimethyltryptamine and harmala alkaloids in human plasma after oral dosing with ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Population pharmacokinetic-pharmacodynamic modeling of co-administered N,N-dimethyltryptamine and this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of this compound and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress on the antitumor effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Harmine in Peganum harmala and Banisteriopsis caapi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine, a potent monoamine oxidase inhibitor (MAOI) and fluorescent β-carboline alkaloid, is a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in two of its most prominent botanical sources: the seeds of Syrian Rue (Peganum harmala) and the vine of Banisteriopsis caapi. This document details the quantitative distribution of this compound and related alkaloids within these plants, outlines established experimental protocols for their extraction and analysis, and visually represents the biosynthetic pathway and experimental workflows through detailed diagrams. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this compound-based therapeutics.
Quantitative Distribution of this compound and Related Alkaloids
The concentration of this compound and its chemical relatives, such as harmaline, varies significantly between plant species, the specific part of the plant, and even the geographical origin and environmental conditions of growth. The following tables summarize the quantitative data on the alkaloid content in Peganum harmala and Banisteriopsis caapi as reported in the scientific literature.
Table 1: Alkaloid Content in Peganum harmala
| Plant Part | This compound Content | Harmaline Content | Other Alkaloids | Reference |
| Dry Seeds | 4.3% (w/w) | 5.6% (w/w) | Harmalol (0.6% w/w), Tetrahydrothis compound (0.1% w/w) | [1] |
| Dry Seeds | 43.2 mg/g | 56.0 mg/g | Harmalol (6.03 mg/g), Tetrahydrothis compound (1.1 mg/g) | [1] |
| Dry Seeds | 2.02% | 2.87% | - | [2] |
| Dry Seeds | 0.465 g/100g | 0.355 g/100g | - | [3] |
| Dry Seeds | 257.91-304.66 mg/g dry extract | 295-354.16 mg/g dry extract | - | [4][5] |
| Roots | 2.0% (w/w) | Not detected | Harmol (1.4% w/w) | [1] |
| Roots | 0.69% | Not detected | - | [2] |
| Stems | 0.017% | Not detected | - | [2] |
| Leaves | 0.0008% | 0.0006% | - | [2] |
| Ripe Fruit | Present | Present | Peganine (Vasicine) | [6] |
| Flowers | Present | Not detected | Peganine (Vasicine) | [6] |
Note: Content percentages can vary based on extraction methods and plant origin. "Present" indicates the alkaloid was identified but not quantified in that specific study.
Table 2: Alkaloid Content in Banisteriopsis caapi
| Plant Part | This compound Content (mg/g) | Harmaline Content (mg/g) | Tetrahydrothis compound (THH) Content (mg/g) | Reference |
| Liana (Stem) | 0.3 - 8.4 | 0.03 - 8.3 | Present (not always quantified) | [7][8] |
| Liana (Stem) | Mean: 4.79 | Mean: 0.451 | Mean: 2.18 | [9][10] |
| Dried Whole Stem Extract | 35.2 | Not detected | 17.6 | [11] |
Note: The alkaloid content in B. caapi is known to be highly variable.
Experimental Protocols
The isolation and quantification of this compound from plant material typically involve an acid-base extraction to isolate the alkaloids, followed by a chromatographic technique for separation and quantification.
Acid-Base Extraction of Harmala Alkaloids from Peganum harmala Seeds
This protocol is a standard laboratory procedure for the isolation of total harmala alkaloids.
Objective: To extract and isolate the total alkaloid fraction from Peganum harmala seeds.
Materials:
-
Ground Peganum harmala seeds
-
Defatting solvent (e.g., Petroleum ether, Hexane)
-
Acidified methanol (e.g., 60% Methanol with 5% HCl) or acidified water (e.g., 30g acetic acid per liter of water)
-
Base solution (e.g., 25% NaOH solution, Sodium Carbonate solution)
-
Organic solvent for extraction (e.g., Chloroform, Dichloromethane, Ethyl acetate)
-
Anhydrous sodium sulfate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Defatting: The powdered seeds are first defatted by stirring or refluxing with a non-polar solvent like petroleum ether or hexane for a specified period (e.g., 30 minutes) to remove oils and lipids. The solvent is then filtered off and discarded.[12][13]
-
Acidic Extraction: The defatted seed residue is then extracted with an acidic solution. This can be achieved by heating the residue in acidified methanol (e.g., 60% MeOH with 5% HCl at 50°C for 30 minutes) or by stirring with an aqueous acetic acid solution. In the acidic medium, the alkaloids are converted to their salt forms, which are soluble in the aqueous or alcoholic solution.[13][14]
-
Filtration: The mixture is filtered to separate the solid plant material from the acidic extract containing the dissolved alkaloid salts.
-
Basification: The acidic extract is then basified by the dropwise addition of a base (e.g., NaOH or sodium carbonate solution) until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form, which are poorly soluble in water and will precipitate out of the solution.[15]
-
Solvent Extraction: The precipitated alkaloids are then extracted from the aqueous solution using a water-immiscible organic solvent such as chloroform, dichloromethane, or ethyl acetate in a separatory funnel. This step is typically repeated three times to ensure complete extraction.[1]
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.[1]
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol describes a common method for the quantitative analysis of this compound in a prepared plant extract.
Objective: To separate and quantify this compound in an alkaloid extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Tracer Excel 120 ODSA, 150x4.6 mm)
-
Mobile phase components: Acetonitrile, Potassium phosphate buffer (10 mM, pH 7.0) or Isopropyl alcohol, Acetonitrile, Water, Formic acid
-
This compound standard of known concentration
-
Syringe filters (0.22 or 0.45 µm)
Methodology:
-
Standard Preparation: A stock solution of this compound standard is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a series of calibration standards of known concentrations.
-
Sample Preparation: The crude alkaloid extract is accurately weighed and dissolved in a known volume of the mobile phase or methanol. The solution is then filtered through a syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (e.g., 100:30 v/v) can be used.[2][15] Another reported mobile phase is a mixture of Isopropyl alcohol, Acetonitrile, Water, and Formic acid (100:100:300:0.3 v/v/v/v) with the pH adjusted to 8.6 with triethylamine.
-
Detection: UV detection is performed at a wavelength of 330 nm, where β-carbolines exhibit strong absorbance.[2][15]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
-
Analysis and Quantification: The calibration standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration. The prepared sample is then injected, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, condensation (the key Pictet-Spengler reaction), methylation, and dehydrogenation.
Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.
Experimental Workflow for this compound Extraction and Quantification
The following diagram illustrates the general workflow from plant material to the final quantification of this compound.
Caption: General workflow for this compound extraction and HPLC quantification.
Conclusion
Peganum harmala and Banisteriopsis caapi are significant natural sources of the β-carboline alkaloid this compound. The concentration of this compound is highest in the seeds and roots of P. harmala, while in B. caapi, it is predominantly found in the woody vine. The variability in alkaloid content underscores the importance of robust and standardized extraction and analytical methods for any research or drug development endeavor. The acid-base extraction followed by HPLC analysis remains a reliable and widely used methodology for the isolation and quantification of this compound. A deeper understanding of the biosynthetic pathway may open avenues for metabolic engineering to enhance the production of this valuable compound. This guide provides a foundational technical overview to aid researchers in their exploration of this compound and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. Alkaloids Derived from Tryptophan : this compound and Related Alkaloids, T. D. Nikam et al., 2013 – GRECC [grecc.org]
- 4. scribd.com [scribd.com]
- 5. Harmalas Extraction and Separation Guide - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 6. researchgate.net [researchgate.net]
- 7. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and <i>β</i>-carboline alkaloids [cjnmcpu.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ajuronline.org [ajuronline.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC method for the analysis of harmol, harmalol, this compound and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Harmine in Pancreatic Beta-Cell Regeneration: A Technical Guide for Diabetes Mellitus Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The irreversible loss of functional pancreatic beta-cells is a hallmark of both Type 1 and Type 2 diabetes mellitus, leading to a global health crisis.[1] A promising therapeutic strategy is the regeneration of the body's own insulin-producing beta-cells. The natural small molecule, harmine, has been identified as a potent inducer of human beta-cell proliferation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound as a potential regenerative therapy for diabetes. It details the core signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols utilized in this field of research.
Core Mechanism of Action: DYRK1A Inhibition and the Path to Proliferation
Adult human pancreatic beta-cells are largely quiescent, exhibiting a very low rate of proliferation.[2] this compound's ability to stimulate beta-cell regeneration is primarily attributed to its inhibition of the enzyme Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .[1][2][3] DYRK1A acts as a crucial "brake" on the beta-cell cycle, maintaining their quiescent state.[1][4]
By competitively binding to the ATP-binding pocket of DYRK1A, this compound prevents the phosphorylation of its downstream targets.[1] This inhibition sets off a signaling cascade that ultimately "unlocks" the proliferative potential of adult human beta-cells.[1]
The Calcineurin-NFAT Signaling Pathway
A critical downstream pathway influenced by DYRK1A inhibition involves the Nuclear Factors of Activated T-cells (NFAT) transcription factors.[1][3][5] In quiescent beta-cells, DYRK1A phosphorylates NFAT, causing it to be sequestered in the cytoplasm.[2] this compound's inhibition of DYRK1A prevents this phosphorylation, allowing NFAT to translocate to the nucleus.[1][2] Once in the nucleus, NFAT promotes the transcription of genes essential for cell cycle progression and proliferation.[1][6] This mechanism effectively reactivates a proliferative state similar to that observed in human beta-cells during early childhood.[1][7][8]
Furthermore, some studies suggest that this compound not only induces proliferation but also enhances the expression of key beta-cell differentiation markers, indicating a potential dual role in both regeneration and functional maturation.[1][9][10][11]
Quantitative Data on this compound-Induced Beta-Cell Regeneration
This compound has been shown to induce a dose-dependent increase in human beta-cell proliferation in both in vitro and in vivo models. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: In Vitro Proliferation of Human Beta-Cells
| Treatment | Proliferation Rate (% of Beta-Cells) | Key Findings |
| This compound (10 µM) | ~1-3% | Induces proliferation in quiescent adult human beta-cells.[6][12] |
| This compound (10 µM) | ~0.25-2.5% | Proliferation rates observed in dispersed human islets.[13] |
| This compound + GLP-1RA | 5-7% (average), up to 20-30% in some donors | Synergistic effect significantly enhances proliferation rates compared to this compound alone.[14] |
Table 2: In Vivo Beta-Cell Mass Expansion in Mouse Models with Human Islet Xenografts
| Treatment | Duration | Fold Increase in Beta-Cell Mass | Key Findings |
| This compound | 3 months | 3-fold | Demonstrates sustained in vivo regenerative capacity.[15] |
| This compound + Exendin-4 (GLP-1RA) | 3 months | 7-fold | The combination therapy leads to a dramatic and synergistic increase in human beta-cell mass, sufficient to normalize blood glucose in diabetic mice.[15][16][17][18][19] |
Synergistic Effects with GLP-1 Receptor Agonists
A significant breakthrough in this field is the discovery of a powerful synergy between this compound and Glucagon-like peptide-1 receptor agonists (GLP-1RAs), a class of drugs commonly used to treat Type 2 diabetes.[4][20] While GLP-1RAs on their own do not induce beta-cell proliferation, they markedly enhance the mitogenic effects of this compound.[4][14]
The proposed mechanism for this synergy involves the GLP-1RA-induced increase in intracellular cyclic AMP (cAMP) concentrations.[6][14] This increase in cAMP, combined with the this compound-induced inhibition of DYRK1A, creates a powerful proliferative signal in human beta-cells.[14] This synergistic combination has been shown to be effective with various clinically approved GLP-1RAs, including exenatide, liraglutide, and semaglutide.[14]
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing this compound's effect on beta-cell proliferation.
In Vitro Human Islet Culture and Proliferation Assay
This protocol outlines the steps for treating dispersed human islets to quantify beta-cell replication.
-
Human Islet Procurement and Culture:
-
Obtain human islets from deceased organ donors.
-
Culture islets in a suitable medium (e.g., CMRL-1066) supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Disperse islets into single cells using an appropriate enzymatic digestion method (e.g., trypsin).
-
Plate dispersed islet cells on extracellular matrix-coated plates.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and/or a GLP-1RA (e.g., exenatide 100 nM).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified duration (e.g., 72 hours).
-
-
Proliferation Assessment (Immunofluorescence):
-
During the final hours of treatment, add a proliferation marker such as 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (e.g., with Triton X-100).
-
Perform immunofluorescent staining for:
-
A beta-cell marker (e.g., insulin, C-peptide, or NKX6.1).
-
The proliferation marker (e.g., EdU via click chemistry or Ki67 antibody).
-
A nuclear counterstain (e.g., DAPI).
-
-
Acquire images using a high-content imaging system or confocal microscope.
-
-
Data Analysis:
-
Quantify the number of beta-cells that are also positive for the proliferation marker.
-
Calculate the proliferation rate as the percentage of double-positive cells out of the total number of beta-cells.
-
In Vivo Human Islet Xenograft Model
This protocol describes the transplantation of human islets into immunodeficient mice to assess the in vivo efficacy of this compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rγnull) to prevent rejection of human islets.
-
-
Human Islet Transplantation:
-
Transplant a known number of human islet equivalents (IEQs) (e.g., 500 IEQs) under the kidney capsule of the recipient mice. This allows for easy access and analysis of the graft.
-
-
Induction of Diabetes (Optional):
-
For diabetic models, induce hyperglycemia in the mice prior to or after transplantation using streptozotocin.
-
-
Treatment Administration:
-
Administer this compound (e.g., via daily intraperitoneal injection or osmotic pump) and/or a GLP-1RA.
-
Include vehicle and single-agent control groups.
-
Treat for a defined period (e.g., 4 to 12 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor blood glucose levels and body weight regularly.
-
Measure circulating human insulin or C-peptide levels.
-
At the end of the study, harvest the kidney bearing the human islet graft.
-
Process the tissue for histological analysis.
-
-
Graft Analysis:
-
Perform immunohistochemical staining for insulin and a proliferation marker (e.g., Ki67).
-
Quantify human beta-cell mass and proliferation rates within the graft using stereological methods or 3D imaging techniques.
-
Clinical Perspective and Future Directions
Future research will likely focus on:
-
Optimizing Drug Delivery and Dosing: Establishing the optimal therapeutic window and delivery methods for sustained efficacy and minimal side effects.
-
Combination Therapies for Type 1 Diabetes: In the context of Type 1 diabetes, combining beta-cell regenerative therapies with immunomodulatory drugs to protect the newly formed cells from autoimmune destruction will be crucial.[16][21]
-
Long-Term Safety and Efficacy: Conducting long-term studies in animal models and eventually in human clinical trials to fully characterize the safety and durability of this therapeutic approach.
Conclusion
This compound and the broader class of DYRK1A inhibitors represent a paradigm shift in the therapeutic landscape for diabetes, moving beyond management to potential reversal of the underlying beta-cell deficit.[1][20] By targeting the latent proliferative capacity of adult human beta-cells, these compounds offer a novel strategy to restore the body's endogenous insulin production. The robust preclinical evidence, particularly the synergistic effects with GLP-1RAs, provides a strong rationale for the continued development of this innovative regenerative approach for the treatment of both Type 1 and Type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reports.mountsinai.org [reports.mountsinai.org]
- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mountsinai.org [mountsinai.org]
- 8. diabetesresearchconnection.org [diabetesresearchconnection.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound and exendin-4 combination therapy safely expands human β cell mass in vivo in a mouse xenograft system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Effects of this compound on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reports.mountsinai.org [reports.mountsinai.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. cityofhope.org [cityofhope.org]
- 18. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Diabetes: New drug boosts insulin-making cells by 700% in mice [medicalnewstoday.com]
Harmine as a DYRK1A Inhibitor: A Technical Guide to Its Discovery and Significance
For Immediate Release
This technical guide provides an in-depth overview of the discovery, mechanism of action, and therapeutic significance of harmine, a natural β-carboline alkaloid, as a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DYRK1A in various disease contexts, including diabetes, neurodegenerative disorders, and oncology.
Executive Summary
This compound was identified as a DYRK1A inhibitor through high-throughput phenotypic screens designed to discover compounds capable of inducing pancreatic β-cell proliferation.[1][2] Its significance lies in its ability to promote the regeneration of insulin-producing β-cells, offering a potential novel therapeutic avenue for diabetes.[1][3][4][5][6] Furthermore, by inhibiting DYRK1A-mediated phosphorylation of tau protein, this compound has shown promise in models of Alzheimer's disease and Down syndrome.[1][7][8][9] However, the clinical utility of this compound is hampered by its suboptimal kinase selectivity and off-target effects, most notably the potent inhibition of monoamine oxidase A (MAO-A), which can lead to neurological side effects.[1][7][8][10][11] This has catalyzed the development of novel this compound analogs with improved selectivity and pharmacological profiles.[1][2][12][13][14] Mechanistically, this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK1A.[1][15]
Discovery of this compound as a DYRK1A Inhibitor
The identification of this compound as a DYRK1A inhibitor was a significant outcome of a high-throughput phenotypic screen. Researchers were searching for small molecules that could induce the proliferation of pancreatic β-cells, a critical factor in reversing diabetes.[1][2][6] This screen identified this compound as a compound that could stimulate β-cell replication both in vitro and in vivo.[1][2] Subsequent target deconvolution efforts revealed that the enzyme DYRK1A is the primary target through which this compound exerts its proliferative effects on β-cells.[3][6] The inhibition of DYRK1A by this compound effectively "takes the brakes off" the otherwise quiescent adult human beta cells, allowing them to re-enter the cell cycle and proliferate.[3]
Significance in Therapeutic Research
The discovery of this compound as a DYRK1A inhibitor has opened up several promising avenues for therapeutic intervention across a range of diseases.
-
Diabetes: By promoting the regeneration of functional, insulin-producing β-cells, this compound and its analogs represent a potential disease-modifying therapy for both Type 1 and Type 2 diabetes.[1][2][3][4] Studies have shown that this compound can increase islet mass and improve glycemic control in animal models.[1] In 2021, a Phase 1 clinical trial was approved to study the safety of this compound in healthy volunteers.[3][4]
-
Neurodegenerative Diseases: DYRK1A is located on chromosome 21 and its overexpression is implicated in the neuropathology of Down syndrome.[7][16][17] DYRK1A also plays a role in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[7][8][9][18][19] this compound has been shown to inhibit this process, suggesting its potential to alter the progression of these neurodegenerative conditions.[1][9]
-
Oncology: DYRK1A has been implicated as a therapeutic target in certain cancers, such as glioma.[7] this compound has demonstrated anti-proliferative activity in tumor cells through various mechanisms, including the induction of apoptosis.[1]
Despite its therapeutic potential, the clinical development of this compound is challenged by its off-target effects, particularly its potent inhibition of MAO-A, which can lead to central nervous system side effects like tremors and hallucinations.[1][8][10] This has driven extensive research into developing this compound analogs with greater selectivity for DYRK1A over other kinases and CNS targets.[1][2][12][14]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its analogs against DYRK1A and other kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference(s) |
| This compound | DYRK1A | 33 - 107 | In vitro kinase assay | [7][11][16] |
| DYRK1B | 166 | In vitro kinase assay | [10][16] | |
| DYRK2 | 900 - 1,900 | In vitro kinase assay | [16][20] | |
| DYRK3 | 800 | In vitro kinase assay | ||
| DYRK4 | 80,000 | In vitro kinase assay | [16][20] | |
| MAO-A | 60 | MAO-Glo assay | [20] | |
| Harmol | DYRK1A | ~100 | TR-FRET | [7][11] |
| MAO-A | 500 | Not specified | [11] | |
| Compound 2-2 | DYRK1A | 49.5 - 264 | FRET-based assay | [1][2] |
| ZDWX-25 | DYRK1A | 103 | Not specified | [19] |
| GSK-3β | 71 | Not specified | [19] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
Signaling Pathways
This compound's inhibition of DYRK1A impacts several downstream signaling pathways.
DYRK1A-NFAT Signaling Pathway in β-Cell Proliferation
DYRK1A phosphorylates transcription factors of the Nuclear Factor of Activated T-cells (NFAT) family, which promotes their export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear accumulation of NFAT. In the nucleus, NFAT activates the transcription of genes that drive cell cycle progression and, consequently, β-cell proliferation.[20]
Caption: The DYRK1A-NFAT signaling pathway and its inhibition by this compound.
DYRK1A and the ASK1-JNK Apoptotic Pathway
DYRK1A has also been shown to positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death. DYRK1A can interact with and activate Apoptosis Signal-regulating Kinase 1 (ASK1), an upstream kinase of JNK. This suggests a role for DYRK1A in mediating cellular stress responses.[21]
Caption: The role of DYRK1A in the ASK1-JNK apoptotic signaling pathway.
Experimental Protocols
The characterization of this compound as a DYRK1A inhibitor involves a range of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant DYRK1A.
Methodology (TR-FRET based, e.g., LanthaScreen):
-
Reaction Setup: In a 384-well plate, combine recombinant DYRK1A enzyme, a fluorescently labeled substrate peptide, and varying concentrations of this compound (or a DMSO vehicle control).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measurement: After incubation, read the plate on a fluorescence reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm). The ratio of these emissions is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the data using non-linear regression to determine the IC50 value.[1]
Cellular Assay for Tau Phosphorylation
Objective: To assess this compound's ability to inhibit DYRK1A-mediated phosphorylation of Tau protein within a cellular context.
Methodology (Western Blot):
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with various concentrations of this compound for a defined period.
-
Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (at a specific site, e.g., Thr212) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for total Tau as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal to determine the specific effect of this compound on phosphorylation.[20]
Human β-Cell Proliferation Assay
Objective: To measure the ability of this compound to induce proliferation in primary human pancreatic β-cells.
Methodology (Ki-67 Immunostaining):
-
Islet Culture: Culture dispersed human islets on a suitable matrix.
-
Treatment: Treat the cells with this compound at various concentrations for several days (e.g., 6 days).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining:
-
Incubate the cells with primary antibodies against insulin (to identify β-cells) and Ki-67 (a marker of proliferation).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of insulin-positive cells that are also positive for Ki-67.[1]
Experimental Workflow Visualization
Caption: A general experimental workflow for the evaluation of this compound as a DYRK1A inhibitor.
Conclusion
This compound has been instrumental as a tool compound for validating DYRK1A as a druggable target for a multitude of diseases. Its discovery has spurred significant research and development efforts, particularly in the fields of regenerative medicine for diabetes and neurotherapeutics. While the therapeutic application of this compound itself is limited by its off-target activity, it has laid the foundation for the rational design of second-generation DYRK1A inhibitors. These newer compounds, which are engineered for improved selectivity and reduced CNS effects, hold great promise for translating the therapeutic potential of DYRK1A inhibition into safe and effective clinical treatments. Further research and clinical trials will be crucial in fully realizing this potential.
References
- 1. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reports.mountsinai.org [reports.mountsinai.org]
- 4. healthcareradius.in [healthcareradius.in]
- 5. reports.mountsinai.org [reports.mountsinai.org]
- 6. diabetesresearchconnection.org [diabetesresearchconnection.org]
- 7. Identification of this compound and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. β-Carboline Compounds, Including this compound, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound is an ATP-competitive inhibitor for dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DYRK1A - Wikipedia [en.wikipedia.org]
- 18. Discovery of novel this compound derivatives as GSK-3β/DYRK1A dual inhibitors for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of this compound derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
evidence for endogenous harmine presence in mammalian tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine, a β-carboline alkaloid, has long been recognized for its presence in various plants, most notably Peganum harmala and Banisteriopsis caapi, the latter being a key ingredient in the psychoactive beverage Ayahuasca[1]. Traditionally viewed as an exogenous compound, a growing body of evidence now compellingly suggests that this compound is also an endogenous substance in mammals, including humans[2][3][4]. Its detection in newborn mammals, without any dietary exposure, strongly supports the existence of an internal biosynthetic pathway[2][3][5][6]. This guide provides an in-depth technical overview of the current evidence for endogenous this compound, detailing its tissue concentrations, the methodologies used for its detection, its proposed biosynthetic pathway, and its potential physiological roles.
Quantitative Data: Endogenous this compound Concentrations in Mammalian Tissues
The presence of this compound has been quantitatively confirmed across a range of mammalian tissues. The data consistently show that this compound is widely distributed throughout the body. A significant study detected this compound in the plasma and various tissues of newborn pup rats, providing strong evidence for its endogenous origin[2][3][4].
| Tissue / Fluid | Species | Mean Concentration (± SD) | Reference |
| Plasma | Newborn Rat | 0.16 ± 0.03 ng/mL | [2][3][4] |
| Brain | Newborn Rat | 0.33 ± 0.14 ng/g | [2][3][4] |
| Heart | Newborn Rat | 0.34 ± 0.15 ng/g | [2][3] |
| Liver | Newborn Rat | 0.26 ± 0.11 ng/g | [2][3] |
| Spleen | Newborn Rat | 0.37 ± 0.12 ng/g | [2][3] |
| Lungs | Newborn Rat | 0.46 ± 0.11 ng/g | [2][3] |
| Kidney | Newborn Rat | 0.44 ± 0.13 ng/g | [2][3] |
| Genital Organ | Newborn Rat | 0.39 ± 0.12 ng/g | [2][3] |
| White Fat | Newborn Rat | 0.33 ± 0.07 ng/g | [2][3] |
| Brown Fat | Newborn Rat | 0.36 ± 0.17 ng/g | [2][3] |
| Muscle | Newborn Rat | 0.31 ± 0.18 ng/g | [2][3] |
| Plasma | Human (<60 years) | 1.90 ± 3.27 ng/mL | [2] |
| Plasma | Human (>60 years) | 0.99 ± 0.54 ng/mL | [2] |
Studies have also shown that this compound concentrations can vary depending on age, gender, and physiological status[2][4][7]. For instance, in rats, plasma this compound levels tend to decrease with age, a trend that mirrors the decline of certain neurotransmitters[2][4][8].
Experimental Protocols for this compound Detection and Quantification
The primary analytical method for the sensitive and specific quantification of endogenous this compound in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[2][3][4][8].
Sample Preparation
A robust sample preparation protocol is crucial for removing interfering substances and concentrating the analyte.
-
Tissue Homogenization: Solid tissue samples are first homogenized in a suitable buffer to create a uniform suspension.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a cold organic solvent, typically acetonitrile, is added to the plasma or tissue homogenate[6].
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) to pellet the precipitated proteins[6].
-
Extraction and Concentration: The resulting supernatant, containing this compound, is collected and often dried under a stream of nitrogen. The dried extract is then reconstituted in a small volume of the mobile phase for injection into the UPLC system[6][9].
Chromatographic Separation
-
System: A UPLC system, such as a Waters-ACQUITY, is commonly used[10].
-
Column: Chromatographic separation is typically achieved on a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm)[5][10].
-
Mobile Phase: A gradient elution is employed using a binary solvent system, generally consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[5]. The gradient program is optimized to ensure a sharp peak shape and good separation from other endogenous compounds.
-
Flow Rate: A typical flow rate is around 0.4 mL/min[5].
Mass Spectrometric Detection
-
System: A triple quadrupole mass spectrometer is used for detection[10].
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for analyzing this compound[5][10].
-
Detection Mode: Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid this compound in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid this compound in Different Mammals and Human in vivo at Developmental and Physiological States [frontiersin.org]
- 4. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid this compound in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploration of the potential neurotransmitter or neuromodulator-like properties of this compound: evidence from synthesis to synaptic modulation [frontiersin.org]
- 6. Exploration of the potential neurotransmitter or neuromodulator-like properties of this compound: evidence from synthesis to synaptic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Harmane and this compound in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and this compound Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma of Harmine: A Technical Guide to its Neurotransmitter and Neuromodulatory Potential
For Immediate Release
Exploring a new frontier in neuroscience, this technical guide delves into the compelling evidence suggesting harmine, a naturally occurring β-carboline alkaloid, may function as a novel neurotransmitter or neuromodulator. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's neuropharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Recent investigations have illuminated the multifaceted interactions of this compound within the central nervous system, extending beyond its well-established role as a reversible inhibitor of monoamine oxidase A (MAO-A). Emerging evidence points towards its potential to act as an endogenous signaling molecule, fulfilling several key criteria for a neurotransmitter or neuromodulator. This guide synthesizes the current understanding of this compound's biosynthesis, synaptic activity, and receptor interactions, offering a foundational resource for future research and therapeutic development.
Quantitative Neuropharmacological Profile of this compound
This compound's interaction with various neural targets has been quantified through numerous studies. The following tables summarize the key binding affinities and inhibitory concentrations, providing a clear comparison of its potency at different sites.
Table 1: this compound Binding Affinities (Ki) for Neurotransmitter Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| Serotonin 5-HT2A | Human | 230 - 397 | [1] |
| Serotonin 5-HT2C | Human | 5,340 | [1] |
| Imidazoline I2 | Human | 10 | [1] |
| Dopamine D2 | Human | >10,000 | [1] |
| GABAA (Benzodiazepine site) | Human | >10,000 | [1] |
Table 2: this compound Inhibitory Activity (IC50/Ki) for Enzymes and Transporters
| Target | Species | Value (nM) | Type | Reference |
| Monoamine Oxidase A (MAO-A) | Human | 2.0 - 380 | IC50 | [1] |
| Monoamine Oxidase A (MAO-A) | Human | 16.9 | Ki | [1] |
| Monoamine Oxidase B (MAO-B) | Human | >10,000 | Ki | [1] |
| Dopamine Transporter (DAT) | Human | 12,000 | IC50 | [1] |
| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | - | 33 - 700 | IC50/Ki | [1] |
Core Mechanisms of Action: A Dual Role in Neurotransmission
This compound's influence on the nervous system is primarily attributed to two distinct mechanisms: the potent and reversible inhibition of MAO-A and direct interactions with specific neurotransmitter receptors.
Monoamine Oxidase-A Inhibition
As a reversible inhibitor of MAO-A, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[2] This action is central to its psychoactive effects and its historical use in traditional psychoactive preparations like Ayahuasca.[3]
Receptor-Mediated Effects
Beyond its enzymatic inhibition, this compound directly interacts with several receptor systems. It displays a notable affinity for the serotonin 5-HT2A and imidazoline I2 receptors.[1] While its functional activity at the 5-HT2A receptor is still under investigation, studies have shown that this compound can increase dopamine release in the nucleus accumbens in a 5-HT2A receptor-dependent manner.[1][4]
Dual mechanisms of this compound's action in the synapse.
Evidence for Endogenous Neurotransmitter/Neuromodulator Role
Recent groundbreaking research provides preliminary evidence that this compound may be an endogenous compound within the central nervous system, exhibiting properties akin to a neurotransmitter or neuromodulator.[5][6]
Biosynthesis and Metabolism
Studies suggest a potential biosynthetic pathway for this compound in mammals.[5][6] Adipocyte plasma membrane-associated protein isoform X1 (APMAP-X1) has been identified as a candidate enzyme that could catalyze the initial Pictet-Spengler reaction to form tetrahydrothis compound, a precursor to this compound.[5][6] Subsequent oxidation by enzymes like myeloperoxidase (MPO) could then yield this compound.[5][6] Furthermore, research indicates that this compound can be metabolized, taken up, and released within the synaptic cleft, fulfilling crucial criteria for a neurotransmitter.[5][6]
Proposed biosynthesis and synaptic fate of endogenous this compound.
Novel Receptor Interactions
Intriguingly, recent studies have identified G protein-coupled receptor 85 (GPR85) and chloride intracellular channel 2 (CLIC2) as potential targets for this compound in the central nervous system.[5][6] Functional assays have shown that this compound can exert an inhibitory effect on GPR85 and induce cellular depolarization, suggesting novel signaling pathways through which it may exert its effects.[5][6]
Experimental Protocols
The following sections outline the detailed methodologies for key experiments cited in the investigation of this compound's neuropharmacological properties.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method to determine the binding affinity of a compound (in this case, this compound) to a specific receptor.
Objective: To quantify the affinity of this compound for a target receptor (e.g., 5-HT2A) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand competition binding assay.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Efflux Measurement
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations in real-time.
Objective: To measure the effect of this compound on electrically evoked dopamine efflux in brain slices.
Materials:
-
Brain Slices: Coronal slices containing the brain region of interest (e.g., nucleus accumbens) from a rodent.
-
Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with 95% O2 / 5% CO2.
-
Carbon-Fiber Microelectrode: The working electrode.
-
Reference Electrode: Ag/AgCl pellet.
-
Stimulating Electrode: Bipolar electrode.
-
Voltammetry System: Potentiostat and data acquisition software.
-
This compound Solution: Prepared in aCSF.
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate and temperature.
-
Electrode Placement: Position the carbon-fiber microelectrode and the stimulating electrode in the target brain region under a microscope.
-
Baseline Recording: Apply a triangular voltage waveform to the microelectrode (e.g., -0.4 V to +1.2 V and back at 400 V/s) and record the background current.
-
Evoked Dopamine Release: Apply a brief electrical stimulation pulse through the stimulating electrode to evoke dopamine release. The oxidation of dopamine at the electrode surface generates a current that is measured.
-
This compound Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Post-Harmine Recording: Continue to evoke and record dopamine release in the presence of this compound to observe any changes in the efflux parameters (e.g., peak amplitude, decay rate).
-
Data Analysis: Subtract the background current from the raw signal to isolate the faradaic current corresponding to dopamine oxidation. Analyze the peak height of the current to quantify the amount of dopamine released and the decay kinetics to assess reuptake.
Future Directions and Conclusion
The evidence presented in this guide strongly suggests that this compound's role in the central nervous system is far more complex than previously understood. While its MAO-A inhibitory and 5-HT2A receptor binding properties are significant, the discovery of its potential endogenous nature and interactions with novel receptors opens up exciting new avenues of research.
Further studies are warranted to:
-
Conclusively confirm the endogenous presence and biosynthesis of this compound in the mammalian brain.
-
Elucidate the functional consequences of this compound's interaction with GPR85 and CLIC2.
-
Fully characterize its activity at the 5-HT2A receptor (agonist, antagonist, or modulator).
-
Investigate its potential as a therapeutic agent for neurological and psychiatric disorders, leveraging its multifaceted mechanism of action.
References
- 1. Exploration of the potential neurotransmitter or neuromodulator-like properties of this compound: evidence from synthesis to synaptic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Ayahuasca - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. sketchviz.com [sketchviz.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
Harmine's Effects on Memory and Cognitive Function: An In-depth Technical Guide from Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine, a β-carboline alkaloid naturally found in plants such as Peganum harmala and Banisteriopsis caapi, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potential impact on cognitive function.[1][2] Preclinical research using various animal models has explored the effects of this compound on memory and learning, revealing a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the existing animal studies, detailing the experimental protocols, summarizing quantitative outcomes, and illustrating the key signaling pathways involved. The evidence suggests that this compound can ameliorate cognitive deficits in models of neurodegenerative diseases and age-related decline, primarily through mechanisms including acetylcholinesterase inhibition, modulation of neuroinflammation, and enhancement of neurotrophic factor signaling.[1][3][4][5] However, some studies also report dose-dependent memory impairment, highlighting the need for further investigation to establish a clear therapeutic window.[6][7] This document aims to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
This compound's pharmacological profile is characterized by its ability to interact with multiple molecular targets within the central nervous system.[8] It is a known inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[9][10] Furthermore, studies have demonstrated its capacity to inhibit acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine, which plays a crucial role in memory and learning.[3][11] This guide synthesizes the findings from a range of animal studies to provide a clear understanding of this compound's potential as a cognitive modulator.
Data Presentation: Summary of Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from various animal studies investigating the effects of this compound on memory and cognitive function.
Table 1: Effects of this compound on Scopolamine-Induced Memory Impairment Models
| Animal Model | This compound Dosage & Administration | Behavioral Test | Key Quantitative Findings | Reference |
| C57BL/6 Mice | 20mg/kg, oral gavage for 2 weeks | Morris Water Maze (MWM) | Significantly enhanced spatial cognition compared to scopolamine-treated group.[3] | [3] |
| Mice | 10, 20, 30 mg/kg, intragastrically for 7 days | Morris Water Maze (MWM) | Effectively ameliorated memory deficits. 20 mg/kg was a particularly effective dose.[11][12] | [11][12] |
Table 2: Effects of this compound in Alzheimer's Disease and Neurodegeneration Models
| Animal Model | This compound Dosage & Administration | Behavioral Test | Key Quantitative Findings | Reference |
| APP/PS1 Transgenic Mice | 20mg/kg, oral gavage for 10 weeks | Morris Water Maze (MWM) | Slightly benefited impaired memory.[3][13] | [3][13] |
| Streptozotocin-Induced Diabetic Rats | Not specified | Morris Water Maze (MWM) | Ameliorated cognitive impairment.[5] | [5] |
| AlCl3-Induced Alzheimer-like Pathology Rats | 187.5 mg/kg (P. harmala extract), p.o. | Y-maze, Morris Water Maze | Enhanced cognition.[14] | [14] |
| APP/PS1/Tau Transgenic Mice | Not specified (ZDWX-25 derivative) | Not specified | Ameliorated impaired learning and memory.[15] | [15] |
Table 3: Effects of this compound on Other Memory and Cognitive Paradigms
| Animal Model | This compound Dosage & Administration | Behavioral Test | Key Quantitative Findings | Reference |
| Ethanol-Induced Memory Impairment Mice | Not specified | Morris Water Maze (MWM) | Significantly improved spatial learning memory deficit.[4] | [4] |
| Old Rats | 1mg/kg and 5mg/kg | Delayed-Match-to-Sample (DMS) Water Maze | Enhanced performance on the latter portion of DMS testing at both doses.[9] | [9] |
| Rats | 5, 10, 15 mg/kg, acute administration | Contextual and Tone Fear Conditioning (CFC, TFC), Plus-Maze Discriminative Avoidance (PMDAT) | Impaired CFC at 10 mg/kg and PMDAT discrimination at all doses.[6][7] | [6][7] |
| Rats (Repeated Social Defeat) | 15 mg/kg, daily i.p. injection | Novel Object Recognition (NOR) | No significant effect on memory.[16] | [16] |
| Mice | 1.0, 2.5, 5.0 mg/kg, i.p. | Novel Object Recognition | Improved novel object recognition at all doses.[17] | [17] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to assess the effects of this compound on memory and cognition.
Scopolamine-Induced Amnesia Model
-
Animal Model: C57BL/6 mice or other appropriate rodent strains.[3][11][12]
-
Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg) is administered to induce a cholinergic deficit, mimicking aspects of memory impairment seen in Alzheimer's disease.[3][11][12]
-
This compound Administration: this compound is typically administered orally (p.o.) or intragastrically for a period ranging from 7 days to 2 weeks, with dosages varying from 10 to 30 mg/kg.[3][11][12]
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several consecutive days. The escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[11][18]
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to age-dependent amyloid-β (Aβ) plaque deposition and cognitive deficits.[3][19]
-
This compound Administration: Long-term oral administration of this compound (e.g., 20 mg/kg) for several weeks (e.g., 10 weeks).[3][13]
-
Behavioral Assessment: The Morris Water Maze is commonly used to evaluate spatial learning and memory, as described above.[3][13]
Fear Conditioning
-
Animal Model: Rats.[6]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for auditory cues.
-
Procedure:
-
Training: Rats are placed in the chamber and, after a period of habituation, are presented with an auditory tone (conditioned stimulus, CS) that co-terminates with a brief, mild footshock (unconditioned stimulus, US).
-
Contextual Fear Testing: The following day, rats are returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the tone or shock.
-
Cued Fear Testing: Rats are placed in a novel context, and after a baseline period, the auditory tone is presented. Freezing behavior in response to the tone is measured.[6]
-
-
This compound Administration: Acute intraperitoneal injection of this compound at doses of 5, 10, or 15 mg/kg prior to the training session.[6]
Signaling Pathways and Mechanisms of Action
This compound's effects on memory and cognitive function are mediated by its interaction with several key signaling pathways.
Cholinergic System Enhancement
This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[3][11] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is critical for learning and memory.[3][10]
Caption: this compound's inhibition of AChE enhances cholinergic signaling.
Neurotrophic Support via BDNF/TrkB Signaling
This compound has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF) and activate its receptor, Tropomyosin receptor kinase B (TrkB).[1][5][8] The BDNF/TrkB pathway is fundamental for neuronal survival, synaptic plasticity, and memory formation.[8][20] Upregulation of this pathway can protect neurons and enhance synaptic function.
Caption: this compound promotes neurotrophic support through the BDNF/TrkB pathway.
Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition
In models of diabetes-induced cognitive impairment, this compound has been shown to exert neuroprotective effects by inhibiting the NLRP3 inflammasome.[5][20] Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines IL-1β and IL-18, which can contribute to neuroinflammation and cognitive decline. By suppressing this pathway, this compound reduces the inflammatory burden in the brain.[5][21]
Caption: this compound mitigates neuroinflammation by inhibiting the NLRP3 inflammasome.
DYRK1A and GSK-3β Inhibition
This compound is a known inhibitor of DYRK1A, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][15] By inhibiting DYRK1A, and potentially glycogen synthase kinase 3β (GSK-3β), this compound may reduce tau pathology and its detrimental effects on neuronal function and memory.[15][22]
Caption: this compound's inhibition of DYRK1A and GSK-3β may reduce tau pathology.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on memory in animal models.
Caption: A generalized workflow for preclinical studies of this compound on cognition.
Discussion and Future Directions
The evidence from animal studies strongly suggests that this compound has the potential to modulate cognitive function. Its multifaceted mechanism of action, targeting cholinergic, neurotrophic, and inflammatory pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative and age-related cognitive disorders.
However, the conflicting reports of both cognitive enhancement and impairment underscore the importance of dose-response studies.[6][9] The study by Libanio et al. (2021) showing memory impairment in fear conditioning tasks at doses of 5, 10, and 15 mg/kg in rats contrasts with studies showing cognitive benefits in other models, often at similar or higher doses.[6][7] These discrepancies may be attributable to differences in the animal models, the specific memory tasks employed, and the duration of treatment (acute vs. chronic).
Future research should focus on:
-
Establishing a clear dose-response relationship for this compound's effects on different cognitive domains.
-
Investigating the long-term safety and efficacy of chronic this compound administration.
-
Exploring the therapeutic potential of this compound derivatives with improved selectivity and pharmacokinetic profiles.[15]
-
Conducting studies in a wider range of animal models that more closely recapitulate the complex pathology of human neurodegenerative diseases.
-
Elucidating the precise molecular interactions of this compound with its various targets to better understand its complex pharmacological profile.
Conclusion
This compound is a pharmacologically active molecule with significant potential to influence memory and cognitive function. Animal studies have provided a solid foundation for its pro-cognitive effects, particularly in models of cholinergic dysfunction and neuroinflammation. The mechanisms underlying these effects are complex and involve multiple signaling pathways. While the existing data is promising, further rigorous preclinical research is necessary to fully delineate this compound's therapeutic potential and establish a clear path toward potential clinical applications for cognitive disorders. This guide provides a comprehensive summary of the current state of knowledge to aid researchers and drug development professionals in this endeavor.
References
- 1. Effects of the Natural β-Carboline Alkaloid this compound, a Main Constituent of Ayahuasca, in Memory and in the Hippocampus: A Systematic Literature Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of this compound, an acetylcholinesterase inhibitor, on spatial learning and memory of APP/PS1 transgenic mice and scopolamine-induced memory impairment mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and mechanisms of this compound on ameliorating ethanol-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impairs memory performance of treated rats and nontreated cagemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound treatment enhances short-term memory in old rats: Dissociation of cognition and the ability to perform the procedural requirements of maze testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Analogous β-Carboline Alkaloids Harmaline and this compound Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peganum harmala enhanced GLP-1 and restored insulin signaling to alleviate AlCl3-induced Alzheimer-like pathology model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of this compound derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic this compound treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analogous β-Carboline Alkaloids Harmaline and this compound Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Frontiers | this compound Ameliorates Cognitive Impairment by Inhibiting NLRP3 Inflammasome Activation and Enhancing the BDNF/TrkB Signaling Pathway in STZ-Induced Diabetic Rats [frontiersin.org]
- 21. This compound exerts anxiolytic effects by regulating neuroinflammation and neuronal plasticity in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Anti-Inflammatory and Antiviral Qualities of Harmine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine, a β-carboline alkaloid naturally found in plants such as Peganum harmala and Banisteriopsis caapi, has demonstrated significant anti-inflammatory and antiviral properties in a variety of preclinical models.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The primary mechanism of this compound's anti-inflammatory activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][3] Additionally, this compound has been shown to modulate other key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[1][4] In the antiviral realm, this compound exhibits inhibitory effects against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), influenza viruses, and coronaviruses, often by targeting host-cell signaling pathways essential for viral replication.[5][6][7] This guide summarizes the quantitative data on this compound's efficacy, presents detailed experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and development of this compound as a potential therapeutic agent.
Anti-Inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The most well-documented mechanism is the suppression of the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[8][9]
Mechanism of Action: Signaling Pathways
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[8][10] It achieves this by modulating the phosphorylation of the p65 subunit of NF-κB and preventing its translocation to the nucleus, thereby reducing the transcription of downstream inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][10]
-
MAPK Signaling Pathway: this compound also modulates the MAPK pathways, including p38 and c-Jun N-terminal kinases (JNK), which are crucial for the production of inflammatory mediators.[5][11] By inhibiting the phosphorylation of these kinases, this compound further suppresses the inflammatory response.[4][5]
-
STAT Signaling Pathway: Studies have indicated that this compound can inhibit the phosphorylation of STAT1, another key transcription factor involved in inflammation, particularly in response to TLR agonists.[11]
Caption: this compound's inhibition of key pro-inflammatory signaling pathways.
Quantitative Data on Anti-Inflammatory Efficacy
The following table summarizes the quantitative data from various in vitro and in vivo studies on this compound's anti-inflammatory effects.
| Model System | Stimulant | Measured Parameter | This compound Concentration / Dose | Result | Reference |
| RAW 264.7 Macrophages | LPS | NF-κB Luciferase Activity | 10-50 µM | Dose-dependent inhibition | [10] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β production | 1-5 µM | Significant reduction | [3] |
| LPS-challenged Mice | LPS | Serum TNF-α, IL-6, IL-1β | 30 mg/kg | Significant decrease in cytokine levels | [3][8] |
| LPS-challenged Mice | LPS | Lung inflammatory damage | 30 mg/kg | Marked aversion of damage | [3][8] |
| RAW 264.7 Macrophages | LPS | p-p38, p-JNK, p-ERK1/2 | 1-25 µmol/L | Dose-dependent suppression of phosphorylation | [4] |
Experimental Protocols
1.3.1. In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages [12][13]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators:
-
Cell Viability: Assess cell viability using the MTT or CCK-8 assay to rule out cytotoxic effects of this compound.[13]
Antiviral Properties of this compound
This compound has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. Its mechanisms often involve the modulation of host cellular pathways that are hijacked by viruses for their replication.
Mechanism of Action
This compound's antiviral effects are multifaceted and can include:
-
Inhibition of Viral Replication: this compound can interfere with viral RNA transcription and protein synthesis.[5] For influenza A virus, it has been shown to interfere with viral replication.[6]
-
Modulation of Host Signaling: Similar to its anti-inflammatory action, this compound inhibits NF-κB and MAPK pathways that are activated by viral infections and are often crucial for efficient viral replication.[5][16]
-
Inhibition of SR Kinases: this compound has been identified as an inhibitor of Serine/Arginine-rich (SR) protein kinases, which can regulate viral RNA processing and gene expression for viruses like HIV-1 and coronaviruses.[7]
Quantitative Data on Antiviral Efficacy
The following table summarizes the quantitative data from various in vitro studies on this compound's antiviral activity.
| Virus | Cell Line | Parameter | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | 1.47 µM | 337.10 µM | ~229 | [5] |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 4.56 µM | N/A | N/A | [16] |
| Enterovirus 71 (EV71) | Vero | CPE Reduction | ~20 µM | ~500 µM | ~25 | [17] |
| Influenza A/H5N1 | MDCK | CPE Reduction | 0.023 µg/mL | >100 µg/mL | >4347 | [6][18] |
| Influenza A/H1N1 | MDCK | CPE Reduction | 0.033 µg/mL | >100 µg/mL | >3030 | [6] |
| HIV-1 | TZM-bl | Gag p55 expression | 4.7 µM | >50 µM | >10.6 | [7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Experimental Protocols
2.3.1. In Vitro: Cytopathic Effect (CPE) Reduction Assay [19][20]
-
Cell Culture: Prepare confluent monolayers of a suitable host cell line (e.g., Vero for HSV, MDCK for influenza) in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Add a standardized amount of virus (e.g., 100 TCID50) to the wells. In some protocols, the compound is added before, during, or after the virus to determine the mode of action.
-
Treatment: Add the this compound dilutions to the infected cells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
Incubation: Incubate the plates at 37°C until the virus control wells show >80% CPE (typically 3-5 days).
-
Quantification:
-
Assess cell viability using a stain such as neutral red or crystal violet, or a metabolic assay like MTS/MTS.
-
The absorbance is read using a spectrophotometer.
-
-
Data Analysis: Calculate the EC50 (the concentration of this compound that protects 50% of cells from CPE) and the CC50 (from parallel assays on uninfected cells) using regression analysis. The Selectivity Index (SI = CC50/EC50) is then determined.
Caption: General workflow for an in vitro antiviral CPE reduction assay.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a promising natural compound with potent dual anti-inflammatory and antiviral activities.[3][16] Its ability to modulate key host signaling pathways like NF-κB and MAPK provides a mechanistic basis for these effects.[3][5] The high selectivity indices observed against several viruses indicate a favorable therapeutic window.
Future research should focus on:
-
In vivo Efficacy: Conducting more extensive studies in animal models of inflammatory diseases and viral infections to validate the in vitro findings.
-
Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and comprehensive safety toxicology of this compound.
-
Mechanism of Action: Further elucidating the specific molecular targets of this compound within the identified signaling pathways.
-
Synergistic Studies: Investigating potential synergistic effects when combined with existing anti-inflammatory or antiviral drugs, as has been suggested for acyclovir.[21]
The information presented in this guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks herpes simplex virus infection through downregulating cellular NF-κB and MAPK pathways induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On a path toward a broad-spectrum anti-viral: inhibition of HIV-1 and coronavirus replication by SR kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an inflammatory inhibitor through the suppression of NF-κB signaling - OPEN Foundation [open-foundation.org]
- 9. This compound is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a small molecule derived from natural sources, inhibits enterovirus 71 replication by targeting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 20. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 21. Anti HSV-2 activity of Peganum harmala (L.) and isolation of the active compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Harmine: A Technical Guide to its Hallucinogenic Properties and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmine, a β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi, has a long history of use in traditional psychoactive preparations like Ayahuasca.[1][2] Its complex pharmacology, centered around the reversible inhibition of monoamine oxidase A (MAO-A) and interactions with various neurotransmitter systems, underpins its characteristic hallucinogenic and psychoactive effects.[2][3] This technical guide provides an in-depth exploration of the hallucinogenic properties and pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific and drug development communities.
Core Pharmacological Profile of this compound
This compound's primary mechanism of action is its potent and selective reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][4] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, significantly contributing to its psychoactive effects.[2][5] Beyond its action on MAO-A, this compound also exhibits affinity for several receptors, most notably the serotonin 5-HT2A receptor, a key target for classic psychedelic compounds.[2][4]
Quantitative Data: Receptor Binding Affinities and Enzyme Inhibition
The following tables summarize the quantitative data on this compound's interaction with key molecular targets. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity and inhibitory potency, respectively.
Table 1: this compound Binding Affinity (Kᵢ) at Various Receptors
| Receptor Subtype | Kᵢ (nM) | Species | Reference(s) |
| Serotonin 5-HT₂A | 230 - 397 | Human | [6] |
| Serotonin 5-HT₂C | 5,340 | Human | [6] |
| Serotonin 5-HT₁A | >10,000 | Human | [6] |
| Dopamine D₂ | >10,000 | Human | [6] |
| Imidazoline I₂ | 10 | Rat | [6] |
| Benzodiazepine Site (GABAₐ) | >10,000 | Rat | [6] |
Table 2: this compound Enzyme Inhibition and Transporter Interaction
| Target | IC₅₀ / Kᵢ (nM) | Parameter | Species | Reference(s) |
| MAO-A | 2.0 - 380 (IC₅₀) | Inhibition | Human | [6] |
| MAO-A | 16.9 (Kᵢ) | Inhibition | Human | [6] |
| MAO-A | 4.1 (IC₅₀) | Inhibition | Not Specified | [7] |
| MAO-B | >10,000 (IC₅₀) | Inhibition | Human | [6] |
| Dopamine Reuptake Transporter (DAT) | 12,000 (IC₅₀) | Inhibition | Not Specified | [6] |
| DYRK1A | 33 - 700 (IC₅₀/Kᵢ) | Inhibition | Not Specified | [6] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Elimination Half-Life (T₁/₂) | 1.3 - 1.9 hours | Not Specified | Human | [6] |
| Elimination Half-Life (T₁/₂) | 4.73 ± 0.71 hours | Oral | Rat | [8] |
| Time to Maximum Concentration (Tₘₐₓ) | 107.5 ± 32.5 min | Oral (in Hoasca) | Human | [9] |
| Maximum Concentration (Cₘₐₓ) | 67.1 ± 34.3 ng/mL | Oral (40 mg/kg) | Rat | [8] |
Key Signaling Pathways and Mechanisms of Action
This compound's hallucinogenic and psychoactive effects arise from its modulation of multiple neurochemical signaling cascades.
Monoamine Oxidase-A Inhibition
The primary and most well-understood mechanism of this compound is its role as a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] By binding to MAO-A, this compound prevents the breakdown of monoamines, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.
Serotonergic System Modulation
This compound directly interacts with serotonin receptors, particularly the 5-HT2A subtype, which is a primary target for classic hallucinogens.[4][6] While its functional activity at this receptor is still under investigation, it is known to potentiate dopamine release in the nucleus accumbens in a 5-HT2A receptor-dependent manner.[2][6]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the pharmacology of this compound. These protocols are based on standard procedures reported in the scientific literature.
Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity
This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT₂A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Kᵢ of this compound at the human 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
[³H]Ketanserin (radioligand).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]Ketanserin (at a concentration close to its Kₑ), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known 5-HT₂A antagonist) from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value from the curve using non-linear regression.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Fluorometric MAO-A Inhibition Assay
This in vitro assay determines the inhibitory potency (IC₅₀) of this compound against MAO-A by measuring the production of a fluorescent product.
Objective: To determine the IC₅₀ of this compound for human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme.
-
This compound hydrochloride.
-
Kynuramine (substrate).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Clorgyline (positive control inhibitor).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, clorgyline, and kynuramine in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in the assay buffer.
-
Assay Setup: In a 96-well black plate, add the potassium phosphate buffer, the MAO-A enzyme, and varying concentrations of this compound or the control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Fluorescence Measurement: The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/400 nm).
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound's hallucinogenic and psychoactive properties are the result of a complex interplay between its potent inhibition of MAO-A and its direct interactions with various neurotransmitter receptors, particularly the serotonergic system. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals. Further investigation into the functional activity of this compound at the 5-HT2A receptor and its downstream signaling effects will be crucial for fully elucidating its therapeutic potential and mechanism of action. The continued application of robust pharmacological assays will be instrumental in advancing our knowledge of this enigmatic and pharmacologically rich molecule.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of the Natural β-Carboline Alkaloid this compound, a Main Constituent of Ayahuasca, in Memory and in the Hippocampus: A Systematic Literature Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of Harmine: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental evidence, and therapeutic promise of harmine in the context of diabetes mellitus.
This technical guide provides a comprehensive overview of the current state of research into the anti-diabetic effects of this compound, a naturally occurring β-carboline alkaloid. Synthesizing data from preclinical studies, this document details the molecular mechanisms of action, summarizes key quantitative findings, and outlines the experimental protocols utilized in seminal research. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for diabetes.
Core Mechanisms of Action: Beyond Glycemic Control
This compound's anti-diabetic properties stem from a multi-faceted mechanism of action that goes beyond simple glucose lowering. The primary and most extensively studied mechanism is its ability to induce pancreatic β-cell proliferation through the inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6] This regenerative capacity offers a potential paradigm shift in diabetes therapy, aiming to restore the functional β-cell mass that is diminished in both type 1 and type 2 diabetes.[7]
Furthermore, this compound has been shown to influence adipogenesis and insulin sensitivity through pathways distinct from its effect on β-cells. It acts as a cell-type-specific regulator of peroxisome proliferator-activated receptor-gamma (PPARγ) expression, a master regulator of fat cell development.[8] This is achieved, at least in part, through the inhibition of the Wnt signaling pathway.[3][8] Unlike thiazolidinedione drugs, which are direct PPARγ ligands, this compound's indirect approach to modulating this pathway may offer a more favorable side-effect profile, notably avoiding significant weight gain.[8]
Additional reported mechanisms contributing to its anti-diabetic profile include anti-inflammatory effects, antioxidant properties, and the regulation of fat metabolism.[9]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in its anti-diabetic action.
References
- 1. reports.mountsinai.org [reports.mountsinai.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Diabetic and Anti-Adipogenic Effect of this compound in High-Fat-Diet-Induced Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reports.mountsinai.org [reports.mountsinai.org]
- 8. The small molecule this compound is an antidiabetic cell-type-specific regulator of PPARgamma expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potential new star in diabetes treatment [cncsbio.com]
Methodological & Application
Application Notes and Protocols: High-Purity Harmine Isolation from Peganum harmala Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peganum harmala, commonly known as Syrian Rue, is a perennial plant renowned for its seeds, which are a rich source of β-carboline alkaloids, most notably harmine and harmaline.[1] These compounds are of significant pharmacological interest due to their diverse biological activities, including potent monoamine oxidase-A (MAO-A) inhibition, and potential anticancer and antileishmanial properties.[1][2] The structural similarity of the co-occurring alkaloids necessitates robust and selective extraction and purification protocols to isolate this compound for detailed research and drug development applications.
This document provides detailed methodologies for the extraction and purification of this compound from Peganum harmala seeds. The primary protocol is a well-established acid-base extraction coupled with selective precipitation. Additionally, advanced chromatographic techniques for achieving high-purity this compound are discussed.
Principle of Extraction and Separation
The isolation of this compound is based on the alkaline nature of β-carboline alkaloids.[1] The general workflow involves an initial extraction of the total alkaloids into an acidic aqueous solution, where they exist as soluble salts. This step separates them from non-polar, non-alkaloidal compounds. The aqueous extract is then basified, causing the alkaloids to precipitate as free bases.[1]
The separation of this compound from the co-abundant and structurally similar harmaline is achieved by leveraging the difference in their basicity. This compound is a weaker base than harmaline, which allows for its fractional precipitation at a lower pH, forming the basis for their separation.[1]
Experimental Protocols
Protocol 1: Acid-Base Extraction and Selective pH-Based Precipitation
This protocol is a standard laboratory procedure for isolating a this compound-rich fraction from Peganum harmala seeds.
Stage 1: Defatting and Extraction of Total Alkaloids
-
Seed Preparation: Grind Peganum harmala seeds into a fine powder using a coffee grinder or a laboratory mill.[3]
-
Defatting:
-
Acidic Extraction:
-
Transfer the defatted seed residue to a beaker.
-
Add 120 mL of a 60% methanol solution containing 5% HCl.[1][2] Alternatively, an acetic acid solution (30g of acetic acid per liter of water) can be used at a ratio of 5 mL per gram of seed powder.[3]
-
Heat the mixture on a hot plate to approximately 50°C for 30 minutes with continuous stirring.[2]
-
Centrifuge the extract and collect the supernatant (filtrate).[2]
-
Stage 2: Basification and Collection of Total Alkaloids
-
Solvent Removal: Gently heat the acidic filtrate on a hot plate to evaporate the methanol.[2]
-
Basification: To the remaining aqueous extract, add a 25% NaOH solution dropwise while stirring until the solution is basic. This will cause the total harmala alkaloids to precipitate out of the solution as free bases.[1]
-
Collection: Collect the precipitate by filtration or centrifugation. Wash the precipitate with distilled water to remove residual salts and dry thoroughly. This dried material is the crude total alkaloid extract.[1]
Stage 3: Selective Precipitation for this compound Purification
This stage utilizes the pKa difference between this compound and harmaline for separation.
-
Redissolution: Dissolve the crude total alkaloid extract in a dilute acidic solution (e.g., 0.5 M HCl).
-
Fractional Precipitation:
-
Slowly add a weak base, such as a saturated sodium bicarbonate solution, to the acidic alkaloid solution while stirring vigorously and monitoring the pH with a pH meter.[1]
-
This compound, being the weaker base, will begin to precipitate at a lower pH than harmaline.
-
Continue adding the basic solution dropwise until a significant amount of precipitate has formed.
-
Filter to collect this first fraction of precipitate, which will be enriched in this compound.[1]
-
-
Purification (Optional): The collected this compound-rich precipitate can be further purified by recrystallization from methanol to improve purity.[1]
Protocol 2: High-Purity Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced chromatographic technique is suitable for obtaining highly pure this compound and harmaline from a crude extract.[4][5]
-
Crude Extract Preparation: Obtain a crude alkaloid extract as described in Protocol 1, Stage 1 and 2.
-
Solvent System Preparation: Prepare a two-phase solvent system composed of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a 2:2:3 volume ratio.[4][5]
-
Phase Preparation:
-
CCC Operation:
-
Load the crude extract (e.g., 1.2 g) into the multilayer coil planet centrifuge.
-
Perform the separation according to the instrument's operating instructions.
-
-
Analysis: The purity of the collected fractions should be assessed by analytical techniques such as HPLC. This method has been reported to yield this compound and harmaline at over 96% purity.[4][5]
Data Presentation
Quantitative yields and purity can vary significantly based on the source of the seeds and the specific parameters of the protocol employed. The following tables summarize data from cited literature.
Table 1: Comparison of Extraction Methods and Yields
| Starting Material | Extraction Method | Key Solvents/Reagents | Yield of Alkaloids | Reference |
| 10.08 g seeds | Acid-Base Extraction | Chloroform, NaOH | 0.2507 g (2.49%) | [3] |
| 10.07 g seeds | Acid-Base Extraction | Ethyl Acetate, Sodium Bicarbonate | 0.2972 g (2.95%) | [3] |
| 9.99 g seeds | Acid-Base Extraction | Ethyl Acetate, NaOH | 0.2909 g (2.91%) | [3] |
| 1.0 g seeds | Microwave-Assisted | 75% Ethanol, 31:1 solvent:solid ratio | 17.336 mg/g (1.73%) this compound | [6] |
Table 2: Purity and Yield from Chromatographic Purification
| Method | Starting Material | This compound Yield | Purity | Reference |
| pH-Zone-Refining CCC | 1.2 g crude extract | 554 mg (46.2%) | > 96% (HPLC) | [4][5] |
| Column Chromatography | Total alkaloid extract | 1,150 mg | Not specified | [7] |
| Designed Column Chromatography | Total alkaloid extract | 35 mg | High (Confirmed by IR, C13NMR) | [8] |
| Preparative TLC | Total alkaloid extract | 11 mg | High (Confirmed by IR, C13NMR) | [8] |
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ajuronline.org [ajuronline.org]
- 4. Separation and purification of this compound and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of this compound and harmaline from <i>Peganum harmala</i> using pH‐zone‐refining counter‐current… [ouci.dntb.gov.ua]
- 6. CN104628731A - Method for extracting peganum harmala alkaloid under microwave assistance - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ecronicon.net [ecronicon.net]
Spectrofluorometric Determination of Harmine and Harmaline in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine and harmaline are naturally occurring β-carboline alkaloids found in various plants, notably Peganum harmala and Banisteriopsis caapi. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including monoamine oxidase inhibition and potential therapeutic applications in neurological disorders. Accurate and sensitive quantification of this compound and harmaline in biological matrices such as plasma is crucial for pharmacokinetic studies, toxicological assessments, and clinical research. This document provides detailed application notes and protocols for the spectrofluorometric determination of these alkaloids in human plasma. Two distinct methods are presented: a sensitive method for the determination of this compound using a fluorescent enhancer and a synchronous fluorescence spectroscopic method for the simultaneous determination of both this compound and harmaline.
Method 1: Enhanced Spectrofluorometric Determination of this compound using Tinopal CBS-X
This method utilizes the formation of a stable ion-pair complex between this compound and the fluorescent dye Tinopal CBS-X under acidic conditions, which leads to a significant enhancement of the fluorescence intensity, allowing for sensitive quantification of this compound in plasma.[1][2][3]
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength | 345 nm | [2] |
| Emission Wavelength | 431 nm | [2] |
| Linearity Range | 1 - 200 ng/mL | [2] |
| Limit of Detection (LOD) | 0.181 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.543 ng/mL | [2] |
| Accuracy (Recovery) | 99.25% | [2] |
| Precision (RSD) | < 1.3% | [2] |
| Mean Recovery in Spiked Plasma | 98.99% | [2] |
Experimental Protocol
1. Reagents and Solutions:
-
This compound standard stock solution (100 µg/mL) in methanol.
-
Working standard solutions of this compound prepared by diluting the stock solution in methanol.
-
Tinopal CBS-X solution (concentration to be optimized, typically in the µg/mL range) in deionized water.
-
Acidic buffer (e.g., phosphate or acetate buffer, pH to be optimized to acidic conditions).
-
Acetonitrile, HPLC grade, for protein precipitation.
2. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (plasma to acetonitrile ratio of 1:3).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the this compound extract.
3. Spectrofluorometric Measurement:
-
In a clean cuvette, mix the this compound extract (supernatant), Tinopal CBS-X solution, and acidic buffer. The exact volumes and concentrations should be optimized for maximum fluorescence enhancement.
-
Allow the mixture to incubate for a predetermined optimal time to ensure complete ion-pair complex formation.
-
Measure the fluorescence intensity using a spectrofluorometer set to an excitation wavelength of 345 nm and an emission wavelength of 431 nm.
-
Prepare a calibration curve by spiking known concentrations of this compound working standards into blank plasma and following the same extraction and measurement procedure.
-
Quantify the this compound concentration in the unknown plasma samples by interpolating their fluorescence intensity on the calibration curve.
Experimental Workflow
Caption: Workflow for the enhanced spectrofluorometric determination of this compound in plasma.
Method 2: Simultaneous Determination of this compound and Harmaline by Synchronous Fluorescence Spectrofluorometry
This innovative method addresses the challenge of overlapping fluorescence spectra of this compound and harmaline by utilizing hydroxypropyl-β-cyclodextrin to alter their chemical and fluorescence properties.[2][3][4] Coupled with synchronous fluorescence measurements and a first derivative mathematical technique, this approach allows for the simultaneous quantification of both alkaloids.[2][4]
Quantitative Data
| Parameter | This compound | Harmaline | Reference |
| Analytical Wavelength | 456 nm | 419 nm | [4] |
| Linearity Range | 10 - 200 ng/mL | 10 - 200 ng/mL | [4] |
| Accuracy (%R) | 99.65% | 98.20% | [2] |
| Repeatability Precision (RSD) | 0.878% | 0.805% | [2] |
| Intermediate Precision (RSD) | 0.799% | 0.780% | [2] |
Experimental Protocol
1. Reagents and Solutions:
-
This compound and harmaline standard stock solutions (100 µg/mL) in methanol.
-
Working standard solutions of this compound and harmaline prepared by diluting the stock solutions in methanol.
-
Hydroxypropyl-β-cyclodextrin solution (concentration to be optimized) in a suitable buffer.
-
Buffer solution (pH to be optimized).
-
Acetonitrile, HPLC grade, for protein precipitation.
2. Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation protocol as described in Method 1 to extract the alkaloids from the plasma sample.
3. Spectrofluorometric Measurement:
-
In a clean cuvette, mix the alkaloid extract (supernatant) with the hydroxypropyl-β-cyclodextrin solution and buffer. The final concentrations and incubation time should be optimized.
-
Set the spectrofluorometer to synchronous scan mode with a constant wavelength difference (Δλ) between the excitation and emission monochromators. The optimal Δλ needs to be determined experimentally.
-
Record the synchronous fluorescence spectrum.
-
Apply a first derivative mathematical transformation to the obtained spectra to resolve the overlapping signals of this compound and harmaline.
-
Measure the peak heights or areas of the first derivative spectra at 456 nm for this compound and 419 nm for harmaline.
-
Prepare a calibration curve for each analyte by spiking known concentrations of their respective standards into blank plasma and following the complete procedure.
-
Determine the concentrations of this compound and harmaline in the test samples from their respective calibration curves.
Logical Relationship Diagram
Caption: Logical workflow for the simultaneous analysis of this compound and harmaline.
References
- 1. Fluorescent Spectrofluorimetric Method for the Quantification of this compound in Human Plasma Using Tinopal CBS-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Innovative spectrofluorometric method for determination of harmaline and this compound in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Harmine in In Vitro Proliferation Assays of Human Neural Progenitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmine, a β-carboline alkaloid, has been identified as a potent stimulator of human neural progenitor cell (hNPC) proliferation in vitro.[1][2][3][4] These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study neural proliferation. The primary mechanism of action for this compound's pro-proliferative effect is attributed to its inhibition of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][4][5][6] DYRK1A is a key regulator of cell proliferation and brain development.[1][2][3][4][5] By inhibiting DYRK1A, this compound promotes the expansion of the hNPC pool, offering a valuable tool for neurogenesis research and potential therapeutic development. Studies have shown that a 4-day treatment with this compound can increase the pool of proliferating hNPCs by up to 71.5%.[1][2][3][4][5]
Key Applications
-
Studying mechanisms of neural proliferation: Investigate the signaling pathways downstream of DYRK1A inhibition that lead to increased hNPC proliferation.
-
Screening for novel pro-neurogenic compounds: Use this compound as a positive control when screening for new molecules that enhance neural progenitor proliferation.
-
Disease modeling: Explore the effects of this compound on hNPCs derived from patients with neurological disorders characterized by impaired neurogenesis.
-
Drug development: Evaluate the potential of this compound and its analogs as therapeutic agents for conditions requiring enhanced neurogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human neural progenitor cell proliferation as reported in the literature.
Table 1: Effect of this compound on hNPC Proliferation
| Treatment Duration | This compound Concentration | Proliferation Increase (relative to control) | Proliferation Marker | Cell Type | Reference |
| 4 days | 7.5 µM | 71.5% | EdU incorporation | hNPCs (97% nestin-positive) | [1][4][5] |
| 4 days | Not Specified | 57% | Not Specified | hNPCs (97% nestin-positive) | [7][8][9] |
Table 2: Inhibitory Activity of this compound against DYRK Family Kinases
| Kinase | IC50 | Assay Type | Reference |
| DYRK1A | 33 nM | In vitro substrate phosphorylation | [6][10] |
| DYRK1A | 48 nM | In cultured cells (substrate phosphorylation) | [6][10] |
| DYRK1B | 166 nM | In vitro substrate phosphorylation | [6][10] |
| DYRK2 | 1.9 µM | In vitro substrate phosphorylation | [6][10] |
| DYRK4 | 80 µM | In vitro substrate phosphorylation | [6][10] |
Signaling Pathway
This compound's primary mechanism for promoting hNPC proliferation is through the inhibition of DYRK1A. This kinase is known to play a role in cell cycle regulation and neuronal development. By inhibiting DYRK1A, this compound interferes with these processes, leading to an increase in the population of proliferating neural progenitors.
Caption: Proposed signaling pathway for this compound-induced hNPC proliferation.
Experimental Protocols
The following are detailed protocols for performing in vitro proliferation assays of human neural progenitors using this compound.
Materials and Reagents
-
Human neural progenitor cells (hNPCs), preferably nestin-positive
-
NPC culture medium (e.g., DMEM/F12 supplemented with N2, B27, FGF2, and EGF)
-
This compound (Sigma-Aldrich, Cat. No. 286044 or equivalent)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
5-ethynyl-2´-deoxyuridine (EdU) proliferation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit, Thermo Fisher Scientific)
-
Anti-Ki-67 antibody
-
Appropriate secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Cell culture plates (e.g., 96-well plates)
-
Fluorescence microscope or high-content imaging system
Experimental Workflow
Caption: Workflow for this compound-induced hNPC proliferation assay.
Protocol 1: hNPC Culture and this compound Treatment
-
Cell Culture: Culture hNPCs according to standard protocols in NPC culture medium. Ensure cells are healthy and actively proliferating before starting the experiment.
-
Cell Seeding: Plate hNPCs onto 96-well plates at a density that allows for proliferation over the course of the experiment without reaching confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in NPC culture medium to the final desired concentrations. A concentration of 7.5 µM has been shown to be effective.[5] Always include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Treatment: Replace the culture medium in the wells with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 96 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 2: EdU Proliferation Assay
-
EdU Labeling: During the final 2-24 hours of the 96-hour incubation with this compound, add EdU to the culture medium at a final concentration of 10 µM.
-
Fixation: After EdU incubation, carefully remove the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
EdU Detection: Wash the cells twice with PBS. Perform the Click-iT® reaction for EdU detection according to the manufacturer's protocol.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple fields per well to ensure representative data.
-
Analysis: Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.
Protocol 3: Ki-67 Immunocytochemistry
-
Fixation and Permeabilization: Following the 96-hour this compound treatment, fix and permeabilize the cells as described in Protocol 2 (steps 2 and 3).
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with an anti-Ki-67 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: Wash the cells three times with PBS, then counterstain with DAPI or Hoechst and acquire images as described in Protocol 2 (steps 5 and 6).
-
Analysis: Quantify the percentage of Ki-67-positive cells relative to the total number of DAPI-stained cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low proliferation in control group | Suboptimal cell health or culture conditions. | Ensure hNPCs are in the exponential growth phase before seeding. Optimize seeding density and medium composition. |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Use a multichannel pipette for seeding and reagent addition. Ensure even cell suspension before plating. |
| No effect of this compound observed | Incorrect this compound concentration or inactive compound. | Verify the concentration and purity of the this compound stock. Perform a dose-response curve to determine the optimal concentration for your specific hNPC line. |
| High background in fluorescence imaging | Incomplete washing or insufficient blocking. | Increase the number and duration of wash steps. Increase the blocking time or the concentration of the blocking agent. |
Conclusion
This compound is a valuable pharmacological tool for stimulating the proliferation of human neural progenitors in vitro. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of neurogenesis and to explore its potential therapeutic applications. Consistent and reproducible results can be achieved by carefully following the outlined procedures and maintaining high-quality cell culture practices.
References
- 1. researchgate.net [researchgate.net]
- 2. peerj.com [peerj.com]
- 3. [PDF] this compound stimulates proliferation of human neural progenitors | Semantic Scholar [semanticscholar.org]
- 4. This compound stimulates proliferation of human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Harmine Derivatives with Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine, a naturally occurring β-carboline alkaloid isolated from plants such as Peganum harmala, has demonstrated a broad spectrum of pharmacological activities, most notably potent antitumor effects against various cancer types including breast, lung, liver, and pancreatic cancer.[1][2][3] However, the clinical application of this compound has been hampered by its poor water solubility and significant neurotoxicity.[4][5] To address these limitations, extensive research has focused on the synthesis of novel this compound derivatives with improved anticancer efficacy and reduced side effects.[6][7]
Structural modifications of the this compound scaffold, particularly at the C1, N2, C7, and N9 positions, have been shown to be crucial in enhancing its pharmacological profile.[1][6] These modifications aim to increase the compound's specificity for cancer cells, thereby minimizing uptake by normal cells and reducing toxicity.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential anticancer agents, summarizing antitumor activities, outlining experimental methodologies, and illustrating key signaling pathways and workflows.
Data Presentation: Antitumor Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines, providing a clear comparison of their potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of N9-Substituted this compound Derivatives
| Compound | A-549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | MGC803 (Gastric) | HepG2 (Liver) | Reference |
| This compound | >100 | >100 | - | - | 0.011-0.021 (µmol/ml) | [8][9] |
| 9a (N9-chloroethyl) | <1 | <1 | - | - | - | [9] |
| 9b (N9-chloropropyl) | <1 | <1 | - | - | - | [9] |
| 9c (N9-chlorobutyl) | <1 | <1 | - | - | - | [9] |
| 11c (N9-benzenesulfonyl) | <1 | <1 | - | - | - | [9] |
| 11d (N9-p-toluenesulfonyl) | <1 | <1 | - | - | - | [9] |
| Doxorubicin | 1.25 | 0.89 | - | - | - | [9] |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Other this compound Derivatives
| Compound | MDA-MB-231 (Breast) | HCT116 (Colon) | MGC803 (Gastric) | MCF7 (Breast) | Reference |
| 3u (6-alkynylated) | 0.77 | - | - | - | [10] |
| HL22 (N9-substituted harmaline) | - | 3.84 | 5.26 | 8.67 | [11] |
| 10f (N2,9-disubstituted) | Strong Inhibition | - | - | Strong Inhibition | [3][12] |
| m-Fluoro phenyl-1,2,3-triazolyl this compound | 16 | - | - | - | [13] |
| p-Fluoro phenyl-1,2,3-triazolyl this compound | - | - | - | - | [13] |
Experimental Protocols
Protocol 1: General Synthesis of N9-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N9-substituted this compound derivatives, which have shown significant anticancer activity.[9]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% in mineral oil)
-
Appropriate haloalkyl or sulfonyl chloride (e.g., 1-bromo-2-chloroethane, benzenesulfonyl chloride)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add NaH portion-wise to the solution with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add the desired haloalkyl or sulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N9-substituted this compound derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines using the MTT assay.[14]
Materials:
-
Human cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[14]
Materials:
-
Cancer cells
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cancer cells with the desired concentration of the this compound derivative for a specific time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.
Caption: Anticancer mechanisms of this compound derivatives.
Conclusion
The synthesis of novel this compound derivatives represents a promising strategy to overcome the limitations of the parent compound and develop more effective and safer anticancer agents.[5][6] The protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the identification of lead compounds for clinical development.[8][15] The synergistic effects of this compound derivatives with existing chemotherapeutics also warrant further exploration as a potential combination therapy for cancer.[1][16]
References
- 1. d-nb.info [d-nb.info]
- 2. The anticancer properties of this compound and its derivatives [ouci.dntb.gov.ua]
- 3. Research progress on the antitumor effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor potential of this compound and its derivatives: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. Synthesis and structure-activity relationships of this compound derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound derivatives for tumor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor and neurotoxic effects of novel this compound derivatives and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application of Harmine as a Fluorescent pH Indicator in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine, a naturally occurring β-carboline alkaloid, demonstrates pH-dependent fluorescence, positioning it as a valuable tool for measuring pH within cellular environments. Its utility as a fluorescent pH indicator stems from the protonation state of its nitrogen atoms, which is intrinsically linked to the surrounding pH. In acidic to neutral conditions, the this compound molecule exists in a protonated, cationic form that is highly fluorescent. As the pH becomes more alkaline, it transitions to a deprotonated, neutral form, which exhibits significantly weaker fluorescence. This intensity-based response allows for the quantitative measurement of intracellular pH (pHi).
Principle of Operation
The fluorescence of this compound is directly related to its molecular structure and the protonation state of its heterocyclic nitrogen atoms. The pKa of this compound is approximately 7.45.[1]
-
Acidic to Neutral pH (pH < pKa): In environments with a pH below its pKa, the pyridine nitrogen of the β-carboline ring is protonated, forming a cationic species. This form of this compound is characterized by strong fluorescence.
-
Alkaline pH (pH > pKa): In environments with a pH above its pKa, the pyridine nitrogen is deprotonated, resulting in a neutral molecule. This form exhibits a significantly lower fluorescence quantum yield.
This pH-dependent fluorescence allows for the determination of intracellular pH by measuring the fluorescence intensity of this compound within the cell.
Data Presentation
Photophysical Properties of this compound
The spectral properties of this compound are influenced by the solvent and pH of the environment. The following table summarizes key quantitative data for this compound as a fluorescent pH indicator.
| Property | Value | Conditions | Reference(s) |
| pKa | ~7.45 | Spectrophotometric determination | [1] |
| Excitation Maximum (λex) | ~330-365 nm | Acidic/Neutral pH | [2] |
| 345 nm | Acidic conditions | [3] | |
| 365 nm | pH 7.4 | [4][5] | |
| 300 nm | pH 6.5 | [1] | |
| Emission Maximum (λem) | ~430-440 nm | Acidic/Neutral pH | [2] |
| 431 nm | Acidic conditions | [3] | |
| 417 nm | pH 7.4 | [4][5] | |
| 435 nm | pH 6.5 | [1] | |
| Fluorescence Quantum Yield (ΦF) | High for cationic form | Acidic to neutral pH | [6] |
| Cytotoxicity (IC50) | 32 µM (HBL-100), 106 µM (A549), 45 µM (HT-29), 33 µM (HCT-116), 61 µM (HELA) | Various human cancer cell lines |
Note: The exact excitation and emission maxima, as well as the quantum yield, can be influenced by the local cellular environment, including binding to macromolecules.[2]
Experimental Protocols
Protocol 1: In Vitro pH Measurement using this compound
This protocol outlines the steps for determining the pH of a solution using this compound with a spectrofluorometer.
Materials:
-
This compound hydrochloride
-
Solvent for stock solution (e.g., DMSO or ethanol)
-
Calibration buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.5, 8.0, 9.0)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in the chosen solvent to a concentration of 1-10 mM.
-
Store the stock solution at 4°C, protected from light.[2]
-
-
Generation of a Calibration Curve:
-
Prepare a series of standard solutions by diluting the this compound stock solution into the calibration buffers to a final concentration of 1-10 µM.[2]
-
For each standard, measure the fluorescence intensity at the emission maximum (~430-440 nm for acidic/neutral pH) using an appropriate excitation wavelength (~330-365 nm).[2]
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add the same final concentration of this compound to the sample solution of unknown pH.
-
Measure the fluorescence intensity of the sample using the same instrument settings as for the calibration curve.
-
Determine the pH of the sample by interpolating its fluorescence intensity on the calibration curve.[2]
-
Protocol 2: Intracellular pH Measurement using Fluorescence Microscopy
This protocol provides a general guideline for measuring intracellular pH (pHi) in cultured cells using this compound. Optimization of loading conditions and calibration is recommended for each cell type.
Materials:
-
This compound (cell-permeant form or hydrochloride salt)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound)
-
Live-cell imaging chamber with temperature and CO2 control
-
In-cell calibration buffers (see below for composition)
-
Ionophores: Nigericin and Valinomycin
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
-
Cell Loading with this compound:
-
Prepare a loading solution of this compound at a final concentration of 1-10 µM in cell culture medium or imaging buffer. The optimal concentration should be determined based on cytotoxicity assays for the specific cell line.
-
Incubate the cells with the this compound loading solution for 15-30 minutes at 37°C.[2]
-
Wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular this compound.
-
-
Image Acquisition:
-
Place the dish on the microscope stage within the live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 365 nm, Em: 430-480 nm).
-
-
In-Cell Calibration:
-
To obtain quantitative pHi measurements, an in-cell calibration is essential. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
-
Prepare a set of calibration buffers of known pH (e.g., 5.5, 6.5, 7.5, 8.5). A common recipe for a high K+ calibration buffer is: 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer salt (e.g., MES for acidic pH, HEPES for neutral/alkaline pH). Adjust the final pH with 1 N NaOH or 1 N HCl.[7]
-
Prepare a working solution of ionophores by adding nigericin (to a final concentration of 10 µM) and valinomycin (to a final concentration of 10 µM) to each calibration buffer.[2][8]
-
Sequentially replace the imaging buffer with the calibration buffers (from alkaline to acidic).
-
Incubate the cells in each calibration buffer for at least 5 minutes to allow for pH equilibration before acquiring images.[8][9]
-
Acquire fluorescence images for each pH point.
-
-
Data Analysis:
-
Measure the average intracellular fluorescence intensity from multiple cells for each calibration pH.
-
Generate a calibration curve by plotting the intracellular fluorescence intensity against the buffer pH.
-
Measure the fluorescence intensity of the experimental cells (from step 3).
-
Convert the fluorescence intensity of the experimental cells to pHi values using the generated in-cell calibration curve.[2]
-
Visualizations
Principle of this compound as a pH Indicator
Caption: pH-dependent equilibrium of this compound and its fluorescence.
Experimental Workflow for Intracellular pH Measurement
References
- 1. biorxiv.org [biorxiv.org]
- 2. Intracellular pH regulates ubiquitin-mediated degradation of the MAP kinase ERK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Spectrofluorimetric Method for the Quantification of this compound in Human Plasma Using Tinopal CBS-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of intracellular pH in proliferation, transformation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Intracellular pH in Proliferation, Transformation, and Apoptosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
Application Notes and Protocols for [11C]harmine PET Imaging of Brain MAO-A Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon-11 labeled harmine ([11C]this compound) is a positron emission tomography (PET) radiotracer used for the in vivo quantification of monoamine oxidase A (MAO-A). MAO-A is a key enzyme located on the outer mitochondrial membrane of neurons and is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of MAO-A levels in the brain has been implicated in several psychiatric and neurological disorders, including major depressive disorder.[4][5] Consequently, MAO-A is a significant therapeutic target, and [11C]this compound PET provides a powerful tool to investigate its role in disease pathophysiology and to evaluate the efficacy of novel therapeutic interventions.[4]
These application notes provide a comprehensive guide to the use of [11C]this compound in PET imaging, including detailed protocols for radiosynthesis, subject preparation, image acquisition, and data analysis.
Data Presentation
Quantitative [11C]this compound PET Data
The following tables summarize key quantitative data from [11C]this compound PET studies, providing insights into MAO-A levels in different brain regions and clinical conditions.
| Brain Region | Relative MAO-A Density (Healthy Volunteers) |
| Thalamus | Highest |
| Cingulate Cortex | High |
| Temporal Cortex | High |
| Putamen | Medium |
| Frontal Cortex | Medium |
| Cerebellum | Lowest |
| Data derived from kinetic modeling of [11C]this compound binding.[6] |
| Clinical Condition | Finding | Brain Regions Affected | Reference |
| Major Depressive Disorder | Average 34% elevation in MAO-A levels | Prefrontal cortex, temporal cortex, posterior cingulate, thalamus | [5][7] |
| Moclobemide Treatment | 64% to 79% MAO-A blockade | Across various brain regions | [6] |
Experimental Protocols
Radiosynthesis of [11C]this compound
A reliable and automated radiosynthesis of [11C]this compound has been established, involving the methylation of the precursor, harmol, using [11C]methyl iodide ([11C]CH₃I).[4]
1. Reagent and Synthesis Module Preparation:
-
Prepare a precursor solution of harmol (2–3 mg/mL) in dimethyl sulfoxide (DMSO).[4]
-
Prepare a 5 M solution of sodium hydroxide (NaOH).[4]
-
Load the automated synthesis module with the necessary reagents, including HPLC eluent (e.g., 0.1 M ammonium acetate and acetonitrile, 60/40 v/v) for quenching the reaction, and sterile physiological saline (0.9%) for the final formulation.[4]
2. Radiosynthesis:
-
Produce [11C]CH₃I via the gas phase method.[4]
-
Trap the [11C]CH₃I in the precursor solution containing harmol and NaOH at room temperature.[4]
-
Allow the reaction to proceed.
3. Purification and Formulation:
-
Quench the reaction by adding the HPLC eluent.[4]
-
Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.[4]
-
Elute the [11C]this compound fraction using the mobile phase.[4]
-
The collected [11C]this compound fraction is then reformulated in a physiologically compatible solution for intravenous injection.
Human [11C]this compound PET Imaging Protocol
1. Subject Preparation:
-
Obtain written informed consent from all participants.[4]
-
Subjects should be free of any neurological or psychiatric disorders (for healthy volunteer studies).
-
Subjects should abstain from alcohol and caffeine on the day of the PET scan.[4]
-
An arterial line is inserted into the radial artery for blood sampling to determine the arterial input function.[4][6]
2. PET Scan Acquisition:
-
Position the subject comfortably in the PET scanner.[4]
-
Perform a transmission scan for attenuation correction.[8]
-
Administer a bolus intravenous injection of [11C]this compound.[4][9] The injected dose should be based on institutional guidelines and dosimetry studies.
-
Acquire dynamic PET data for 90 minutes.[8]
3. Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples throughout the scan to measure the concentration of radioactivity in whole blood and plasma.[4] An automated blood sampling system can be used for the initial phase, supplemented with manual samples at later time points.[8]
-
Process the blood samples to separate plasma from whole blood.
-
Measure the radioactivity in whole blood and plasma samples using a gamma counter.[8]
-
Analyze a subset of plasma samples to determine the fraction of unmetabolized [11C]this compound over time.[10]
4. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the anatomical MRI and transfer them to the dynamic PET data to obtain regional time-activity curves (TACs).
-
Perform kinetic modeling of the regional TACs using the arterial input function. The two-tissue compartment model (2CM) has been shown to provide a good fit for [11C]this compound data.[6]
-
The primary outcome measure is the total distribution volume (VT), which is an index of MAO-A density.[9][10] The specifically bound radioligand distribution volume (DVB) can also be calculated and is a reliable index of MAO-A density.[6] The Logan graphical approach can also be used to estimate VT.[6]
Visualizations
Caption: MAO-A signaling pathway in a neuron.
Caption: Experimental workflow for a [11C]this compound PET study.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic, adaptive changes in MAO-A binding after alterations in substrate availability: an in vivo [11C]-harmine positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
Application Notes and Protocols: Harmine in Combination Therapy for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of harmine in combination therapy protocols for pancreatic cancer research. The information is curated from recent preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited effective treatment options. A significant challenge in treating pancreatic cancer is its resistance to conventional chemotherapy.[1][2] Recent research has focused on combination therapies to overcome this resistance and improve therapeutic outcomes. This compound, a β-carboline alkaloid, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models.[3][4] Notably, studies have shown that this compound can sensitize pancreatic cancer cells to standard chemotherapeutic agents like gemcitabine, suggesting its potential as a valuable component of combination therapy.[1][2][4]
The primary mechanism of action of this compound in this context involves the modulation of key signaling pathways that are often dysregulated in pancreatic cancer. Evidence points towards the suppression of the AKT/mTOR pathway, which is known to be involved in gemcitabine resistance.[1][2][5] Furthermore, this compound is a known inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which can influence downstream pathways such as the RAS/MAPK cascade.[6][7]
These notes will provide quantitative data from key studies, detailed experimental protocols for in vitro assays, and visual representations of the signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various human pancreatic cancer cell lines after 72 hours of treatment. Data is extracted from cell proliferation assays.
| Cell Line | IC50 (µM) at 72h |
| PANC-1 | 5.40 |
| CFPAC-1 | 13.67 |
| SW1990 | Not Reported |
| BxPC-3 | Not Reported |
Data adapted from Wu et al. (2019).[1]
Table 2: Synergistic Effects of this compound and Gemcitabine on Pancreatic Cancer Cell Proliferation
This table presents the Combination Index (CI) values for the co-administration of this compound and gemcitabine in pancreatic cancer cell lines. A CI value < 0.9 indicates a synergistic effect.
| Cell Line | This compound (µM) | Gemcitabine (µM) | Combination Index (CI) |
| PANC-1 | 5 | 0.5 | < 0.9 |
| BxPC-3 | 10 | 0.25 | < 0.9 |
Data adapted from Wu et al. (2019).[1]
Table 3: Effect of this compound and Gemcitabine Combination on Apoptosis in Pancreatic Cancer Cells
The following table shows the percentage of apoptotic cells after treatment with this compound, gemcitabine, or a combination of both for 48 hours.
| Cell Line | Treatment | Apoptosis Rate (%) |
| PANC-1 | Control (DMSO) | ~5 |
| This compound (10 µM) | ~15 | |
| Gemcitabine (1 µM) | ~20 | |
| This compound (10 µM) + Gemcitabine (1 µM) | ~40 | |
| BxPC-3 | Control (DMSO) | ~5 |
| This compound (15 µM) | ~18 | |
| Gemcitabine (0.5 µM) | ~25 | |
| This compound (15 µM) + Gemcitabine (0.5 µM) | ~50 |
Data adapted from Wu et al. (2019).[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is used to determine the effect of this compound and its combinations on the proliferation of pancreatic cancer cells.[1][2][8]
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with various concentrations of this compound, gemcitabine, or their combination. Include a DMSO-treated control group.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, gently add 50 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies the extent of apoptosis induced by this compound and its combinations.[1][2][8]
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, gemcitabine, or their combination for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with ice-old PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the protein expression levels in signaling pathways, such as AKT/mTOR, affected by this compound treatment.[1][2][8]
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound and Gemcitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or gemcitabine for the desired duration (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound combination therapy.
Caption: Inhibition of the AKT/mTOR signaling pathway by this compound and gemcitabine.
Caption: Proposed mechanism of this compound via DYRK1A inhibition on the RAS/MAPK pathway.
References
- 1. This compound suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress on the antitumor effects of this compound [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses pancreatic cancer through DYRK1A-mediated hyper-activated RAS/MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Techniques for Loading Harmine into Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine, a β-carboline alkaloid derived from the seeds of Peganum harmala, has garnered significant interest in the scientific community for its diverse pharmacological properties, including potent antitumor effects.[1][2] Mechanistic studies have revealed that this compound can impede cancer cell proliferation and metastasis by modulating various signaling pathways, such as those involved in epithelial-to-mesenchymal transition (EMT), cell cycle regulation, and angiogenesis.[1][3] However, the clinical application of this compound is often hampered by its poor water solubility and potential side effects at high doses.
Nanoencapsulation presents a promising strategy to overcome these limitations by enhancing the bioavailability, stability, and targeted delivery of this compound. This document provides detailed application notes and experimental protocols for loading this compound into various nanoparticle systems, including polymeric nanoparticles, liposomes, and chitosan nanoparticles. The protocols are intended to serve as a comprehensive guide for researchers in the field of drug delivery and cancer therapy.
Data Presentation: Physicochemical Properties and Drug Loading of this compound Nanoparticles
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations and their characteristics.
| Nanoparticle Type | Composition | Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA, PVA | Single Emulsion Solvent Evaporation | 302.96 | 0.23 | -16.51 | Not Reported | Not Reported | [2] |
| Chitosan-coated PLGA NPs | PLGA, Chitosan | Emulsion-Solvent Evaporation | 202.27 ± 2.44 | 0.23 ± 0.01 | +9.22 ± 0.94 | 86.77 ± 4.18 | Not Reported | [4] |
| p-Sulfonatocalix[5]arene Nanocapsules | p-Sulfonatocalix[5]arene | Thin-Film Hydration | 264.77 ± 10.56 | Not Reported | -30.33 ± 2.15 | 76.1 ± 1.7 | Not Reported | [6] |
| Liposomes | Not Specified | Published Protocols | Not Reported | Not Reported | Not Reported | 65 | Not Reported | [7][8] |
| Niosomes | Not Specified | Published Protocols | Not Reported | Not Reported | Not Reported | 60 | Not Reported | [7][8] |
| Hyaluronic Acid Polymeric Micelles | Hyaluronic Acid, 3,5-bis(trifluoromethyl)benzylamine | Self-assembly | ~200 | < 0.3 | Negative | 87 | 4.12 ± 0.03 | [9] |
In Vitro Drug Release of this compound from Nanoparticles
| Nanoparticle Type | Release Medium (pH) | Time (hours) | Cumulative Release (%) | Reference |
| p-Sulfonatocalix[5]arene Nanocapsules | 5.5 | 48 | 90.8 | [6] |
| p-Sulfonatocalix[5]arene Nanocapsules | 7.4 | 48 | 35.2 | [6] |
| Folic Acid-Nanographene Oxide | 5 | 48 | 65 | [10] |
| Folic Acid-Nanographene Oxide | 7 | 48 | 35 | [10] |
| Chitosan-coated PLGA NPs | Not Specified | 2 | 82.50 ± 0.20 | [4] |
| Chitosan-coated PLGA NPs | Not Specified | 72 | 87.50 ± 0.50 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is adapted from the method described for encapsulating hydrophobic drugs in PLGA nanoparticles.[5][11][12][13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in DCM (e.g., 5 mL). The amount of this compound can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water.
-
Emulsification:
-
Place the aqueous phase in a beaker on an ice bath.
-
Slowly add the organic phase to the aqueous phase while sonicating using a probe sonicator.
-
Sonicate for a specified time (e.g., 3-5 minutes) with a cycle of power on and off (e.g., 1 second on, 3 seconds off) to form an oil-in-water (o/w) emulsion.[13]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the DCM.
-
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at high speed (e.g., 13,000 rpm) for a specified time (e.g., 20-45 minutes) to pellet the nanoparticles.[5][13]
-
Discard the supernatant.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated this compound.
-
-
Storage/Lyophilization:
-
The final nanoparticle pellet can be resuspended in deionized water for immediate use or freeze-dried for long-term storage. For freeze-drying, resuspend the pellet in a cryoprotectant solution (e.g., 2% D-mannitol).
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for liposome preparation.[9][14][15][16]
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and cholesterol)
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform-methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature.
-
Reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[15]
-
-
Hydration:
-
Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask containing the dry lipid film.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be downsized by sonication or extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using an extruder.
-
Protocol 3: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between positively charged chitosan and a negatively charged cross-linking agent.[17][18]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid solution (e.g., 1% v/v)
-
This compound
-
Sodium tripolyphosphate (TPP) solution (e.g., 1 mg/mL in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in the acetic acid solution to a specific concentration (e.g., 1 mg/mL) with continuous stirring until a clear solution is obtained.[18]
-
Dissolve this compound in the chitosan solution.
-
-
Nanoparticle Formation:
-
Place the this compound-chitosan solution on a magnetic stirrer.
-
Add the TPP solution dropwise to the chitosan solution under constant, mild stirring at room temperature.[18]
-
A spontaneous formation of opalescent nanoparticles will be observed due to the ionic cross-linking of chitosan by TPP.
-
Continue stirring for a short period (e.g., 10 minutes) after the addition of TPP is complete.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Repeat the centrifugation and washing steps.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water for use.
-
Characterization Protocols
Protocol 4: Particle Size and Zeta Potential Measurement
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate dispersant (e.g., deionized water or PBS) to a suitable concentration for DLS analysis (typically between 0.1 and 1 mg/mL).[12]
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant refractive index and viscosity, and the material refractive index.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for a few minutes before measurement.[19]
-
-
Measurement:
-
For particle size, perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI).
-
For zeta potential, inject the sample into a folded capillary cell, ensuring no air bubbles are present. Perform the measurement to determine the electrophoretic mobility, from which the zeta potential is calculated.
-
-
Data Analysis: Perform at least three replicate measurements for each sample to ensure reproducibility.[19] Report the mean and standard deviation for the Z-average size, PDI, and zeta potential.
Protocol 5: Determination of Encapsulation Efficiency and Drug Loading
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).
Procedure:
-
Separation of Free and Encapsulated this compound:
-
Centrifuge the nanoparticle suspension at high speed.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
-
Quantification of Free this compound:
-
Analyze the supernatant using a validated HPLC method for this compound. An example of HPLC conditions for this compound analysis is a C18 column with a mobile phase of isopropyl alcohol, acetonitrile, water, and formic acid, with detection at 330 nm.[20][21]
-
Create a standard curve of this compound of known concentrations to quantify the amount of free this compound in the supernatant.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 6: In Vitro Drug Release Study
This protocol utilizes a dialysis-based method to assess the release of this compound from the nanoparticles over time.[1][10][22]
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles.
-
Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Shaking water bath or incubator.
-
HPLC system.
Procedure:
-
Preparation:
-
Accurately measure a known amount of the this compound-loaded nanoparticle suspension and place it inside a dialysis bag.
-
Seal the dialysis bag securely.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the release medium in a container.
-
Place the container in a shaking water bath or incubator set at 37°C with constant, gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for preparation and characterization of this compound-loaded nanoparticles.
This compound's Anticancer Signaling Pathways
References
- 1. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horiba.com [horiba.com]
- 3. 2024.sci-hub.cat [2024.sci-hub.cat]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle-based delivery of this compound: A comprehensive study on synthesis, characterization, anticancer activity, angiogenesis and toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Ultrasound-assisted solid phase microextraction-HPLC method based on Fe3O4@SiO2-NH2-molecularly imprinted polymer magnetic nano-sorbent for rapid and efficient extraction of harmaline from Peganum harmala extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. HPLC method for the analysis of harmol, harmalol, this compound and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Extraction (MAE) of Harmine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Harmine, a β-carboline alkaloid, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2] It is naturally found in various plants, most notably Peganum harmala (Syrian Rue) and the ayahuasca vine Banisteriopsis caapi.[3][4] Microwave-Assisted Extraction (MAE) has emerged as a rapid and efficient technique for extracting this compound and other bioactive compounds from plant matrices.[4] This document provides detailed application notes and protocols for the MAE of this compound, tailored for research, and drug development applications.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is influenced by the plant source and the extraction methodology. Below is a summary of quantitative data from various studies.
Table 1: this compound Content in Various Plant Sources
| Plant Species | Part Used | This compound Content (% w/w) | Reference |
| Peganum harmala | Seeds | 2.11% - 4.3% | [5] |
| Banisteriopsis caapi | Stems | 0.31% - 8.43% | [4] |
| Passiflora incarnata | - | Minor amounts | [6] |
| Passiflora caerulea | - | Large amounts | [6] |
Table 2: Optimal Conditions for Microwave-Assisted Extraction of Alkaloids from Peganum harmala
| Parameter | Optimal Value | Reference |
| Solvent | 75.5% ethanol in water | [4][7] |
| Liquid-to-Solid Ratio | 31.3 mL/g | [4][7] |
| Microwave Power | 600 W | [4][7] |
| Temperature | 80.7°C | [4][7] |
| Extraction Time | 10.1 minutes | [4][7] |
Table 3: Yields of Harmala Alkaloids using Optimal MAE Conditions from Peganum harmala Seeds
| Alkaloid | Yield (mg/g of seed) | Reference |
| This compound | 17.336 | [8] |
| Harmaline | 38.768 | [8] |
| Vasicine | 5.886 | [8] |
| Total Yield | 61.9 | [7] |
Table 4: Comparison of Extraction Methods for Alkaloids from Peganum harmala
| Extraction Method | Time | Total Yield (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | 10 min | 61.9 | [7] |
| Heat Reflux Extraction (HRE) | 60 min | Not specified | [7] |
| Ultrasonic-Assisted Extraction (UAE) | 30 min | Not specified | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Peganum harmala Seeds
This protocol details the optimal MAE procedure for extracting this compound and other alkaloids from Peganum harmala seeds.[4][7][8]
Materials and Equipment:
-
Dried Peganum harmala seeds
-
Ethanol (99.9%)
-
Deionized water
-
Microwave extraction system
-
Grinder or mill
-
Filter paper
-
Rotary evaporator
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation of Plant Material:
-
Dry the Peganum harmala seeds to a constant weight.
-
Finely powder the dried seeds using a grinder or mill to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Prepare a 75.5% ethanol solution by mixing 75.5 mL of ethanol with 24.5 mL of deionized water.
-
-
Microwave-Assisted Extraction:
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper to separate the liquid extract from the solid plant residue.
-
Concentrate the filtered extract using a rotary evaporator until the alcohol smell is no longer present to obtain a concentrated crude extract.[8]
-
-
Quantification (Optional):
-
Use a validated HPLC method to quantify the concentration of this compound and other alkaloids in the crude extract.
-
Protocol 2: General Acid-Base Extraction for this compound Purification
This protocol describes a foundational method for purifying this compound from the crude extract obtained from MAE. This method leverages the alkaline nature of this compound.[4][9]
Materials and Equipment:
-
Crude this compound extract (from Protocol 1)
-
Dilute hydrochloric acid (HCl) solution (e.g., 5%)
-
Dilute sodium hydroxide (NaOH) solution (e.g., 0.1 M) or saturated sodium bicarbonate solution
-
Nonpolar organic solvent (e.g., chloroform or ethyl acetate)
-
Separatory funnel
-
pH meter or pH strips
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Acidification:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl in 60% methanol).[9] This will convert the this compound free base into its water-soluble salt form.
-
Filter the acidic solution to remove any insoluble impurities.
-
-
Basification and Extraction:
-
Transfer the acidic solution to a separatory funnel.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH. This will convert the this compound salt back to its free base form, which is soluble in nonpolar organic solvents.[4][9]
-
Add a nonpolar organic solvent (e.g., chloroform or ethyl acetate) to the separatory funnel.
-
Shake the funnel vigorously to extract the this compound free base into the organic layer. Allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to maximize the yield.
-
Combine the organic layers.
-
-
Precipitation and Purification:
-
The this compound can be precipitated from the acidic solution by carefully adding a base to increase the pH.[4]
-
Alternatively, for selective precipitation, slowly add a saturated solution of sodium bicarbonate to the acidic alkaloid solution while stirring. This compound will start to precipitate at a lower pH than other harmala alkaloids like harmaline.[9]
-
Collect the precipitated this compound by filtration.
-
Wash the precipitate with cold deionized water and allow it to dry.
-
Further purification can be achieved through recrystallization from a suitable solvent like methanol.[9]
-
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Workflow for Microwave-Assisted Extraction and Purification of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
Caption: Key Signaling Pathways Modulated by this compound.
This compound is known to inhibit monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin, melatonin, dopamine, and norepinephrine.[3] It also inhibits DYRK1A, which may contribute to its neurogenic effects.[10] In the context of cancer, this compound has been shown to induce apoptosis and cell cycle arrest by inhibiting the Akt and ERK signaling pathways.[11] Furthermore, its anti-inflammatory properties are attributed to the suppression of the NF-κB signaling pathway.[12] These diverse mechanisms of action make this compound a compound of significant interest for further research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Natural β-Carboline Alkaloid this compound, a Main Constituent of Ayahuasca, in Memory and in the Hippocampus: A Systematic Literature Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xlherb.com [xlherb.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted extraction of three bioactive alkaloids from Peganum harmala L. and their acaricidal activity against Psoroptes cuniculi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104628731A - Method for extracting peganum harmala alkaloid under microwave assistance - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Employing Harmine to Study DYRK1A Substrate Phosphorylation In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial protein kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and cell cycle regulation.[1][2][3] Its gene is located on chromosome 21, and its overexpression is linked to the neuropathology of Down syndrome and has been implicated in Alzheimer's disease and certain cancers.[1][4][5] Harmine, a naturally occurring β-carboline alkaloid, has emerged as a potent and selective ATP-competitive inhibitor of DYRK1A, making it an invaluable pharmacological tool to investigate the kinase's function and its role in disease.[4][6][7]
These application notes provide detailed protocols for utilizing this compound to study DYRK1A substrate phosphorylation in vitro, summarize key quantitative data, and present visual workflows to guide experimental design.
Data Presentation: Quantitative Inhibitory Activity of this compound
This compound's utility as a research tool is underscored by its potent and preferential inhibition of DYRK1A over other kinases. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing and interpreting experiments. Below is a summary of reported IC50 values for this compound against DYRK1A and other kinases. It is important to note that these values can vary based on the specific assay conditions, such as ATP concentration and the substrate used.[4]
| Kinase Target | Reported IC50 Value (nM) | Assay Type |
| DYRK1A | 9 - 80 | In vitro kinase assays (Radiolabel, TR-FRET, etc.)[4][6][8][9] |
| DYRK1A | 48 | In-cell assay[8] |
| DYRK1B | 166 | In vitro kinase assay[8] |
| DYRK2 | 900 - 1,900 | In vitro kinase assay[4][8] |
| DYRK3 | 800 | In vitro kinase assay |
| DYRK4 | 80,000 | In vitro kinase assay[4][8] |
| MAO-A | 60 | MAO-Glo assay[4] |
Note: While this compound is a potent DYRK1A inhibitor, it also significantly inhibits monoamine oxidase A (MAO-A).[4] This is a critical consideration for in vivo studies and cellular assays involving monoaminergic signaling. For in vitro kinase assays, this off-target activity is less of a concern but should be acknowledged.
Signaling Pathways and Experimental Workflows
DYRK1A-NFAT Signaling Pathway
One of the well-characterized pathways regulated by DYRK1A is the Nuclear Factor of Activated T-cells (NFAT) signaling cascade. DYRK1A phosphorylates NFAT transcription factors, which promotes their export from the nucleus, thereby inactivating them. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear accumulation of NFAT and the subsequent activation of its target genes, which can drive processes like pancreatic β-cell proliferation.[4][7][10]
Caption: DYRK1A-NFAT signaling and this compound's inhibitory action.
Experimental Workflow for In Vitro DYRK1A Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory effect of this compound on DYRK1A-mediated substrate phosphorylation.
Caption: Workflow for an in vitro DYRK1A kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for DYRK1A Inhibition
This protocol provides a method to directly measure the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[9][11]
Materials:
-
Recombinant active DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., Dyrktide) or protein (e.g., Tau)[4]
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 2.5 mM DTT)[4]
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Stop solution (e.g., 3% phosphoric acid)[4]
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Set up Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
This compound dilution or DMSO (for vehicle control)
-
Recombinant DYRK1A enzyme
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.[4]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). This duration should be within the linear range of the reaction, which may need to be determined empirically.[4]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[4]
-
Quantify Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[4][11]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Non-Radiometric Kinase Assay (e.g., TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, which is a common non-radioactive alternative for measuring kinase activity.
Materials:
-
Recombinant active DYRK1A enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Kinase reaction buffer
-
ATP
-
This compound stock solution (in DMSO)
-
Stop solution/detection buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents and this compound Dilutions: As described in the radiometric assay protocol.
-
Set up Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, this compound dilutions (or DMSO), and recombinant DYRK1A enzyme.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add a mixture of the biotinylated substrate peptide and ATP to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Stop Reaction and Detection: Add a stop/detection buffer containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Incubation for Detection: Incubate the plate at room temperature for at least 1 hour, protected from light, to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.
Protocol 3: Cell-Based Western Blot Assay for Substrate Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of a specific DYRK1A substrate within a cellular context.[4] Tau is a well-established substrate of DYRK1A, and its phosphorylation at specific sites can be monitored.[6][12]
Materials:
-
A suitable cell line (e.g., SH-SY5Y, H4 neuroglioma cells)[4][6]
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate (e.g., phospho-Tau Ser396), anti-total-substrate (e.g., total-Tau), and a loading control (e.g., β-actin)[4]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a DMSO-only vehicle control. It is advisable to perform a cell viability assay (e.g., MTT or MTS) beforehand to determine non-toxic concentrations of this compound for the chosen cell line.[4][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with the antibody against the total substrate and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total-substrate signal to determine the specific effect on phosphorylation. Compare the results from this compound-treated cells to the control.
Logical Framework for Using this compound to Identify DYRK1A Substrates
This compound can be a powerful tool in a multi-step process to identify novel substrates of DYRK1A. The logic involves using this compound to establish a direct link between DYRK1A activity and the phosphorylation of a putative substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Carboline Compounds, Including this compound, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Validation of a this compound-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Poor Aqueous Solubility of Harmine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with harmine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's poor aqueous solubility in in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound's solubility for in vivo experiments?
A1: this compound, as a free base, is a crystalline solid with very low solubility in aqueous solutions, which is a significant hurdle for its administration in animal models.[1][2] This poor aqueous solubility limits its dissolution in the gastrointestinal tract after oral administration, leading to low and erratic bioavailability.[1][3] To achieve therapeutic concentrations in target tissues, strategies to enhance its solubility and absorption are crucial.
Q2: Should I use this compound free base or a salt form for my experiments?
A2: For studies requiring aqueous solutions, this compound hydrochloride is the recommended form.[2] The hydrochloride salt of this compound is significantly more soluble in water compared to the free base, making it a more suitable choice for preparing solutions for injection.[2][4]
Q3: What are the common solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used organic solvents to prepare concentrated stock solutions of this compound.[2][5][6] From the stock solution, a final working solution can be prepared by diluting it into an appropriate aqueous buffer or vehicle. It is critical to keep the final concentration of the organic solvent low (typically ≤5% for DMSO in saline for injections) to minimize toxicity to the animals.[7][8]
Q4: I'm observing high toxicity and neurotoxic effects in my animal models. What could be the cause and how can I mitigate it?
A4: High doses of this compound, often required to compensate for its low bioavailability, can lead to significant central nervous system (CNS) toxicity.[1][9] Symptoms to monitor include tremors, convulsions, restlessness, and ataxia.[9] This toxicity can be due to high peak plasma concentrations (Cmax).[1] To mitigate this, consider using controlled-release formulations, such as nanoparticle-based delivery systems, which can provide a more sustained release of this compound and avoid sharp peaks in plasma concentration.[1]
Q5: Can co-administration of other compounds improve this compound's bioavailability?
A5: Yes, co-administration with inhibitors of efflux transporters can enhance this compound's bioavailability. This compound is a substrate for transporters like Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump it out of intestinal cells. Co-administering an MRP2 inhibitor, such as probenecid, has been shown to increase the oral bioavailability of this compound.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
-
Potential Cause: The aqueous buffer's capacity to solubilize this compound, even with a co-solvent, has been exceeded.
-
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains within the tolerated safety limits for the animal model.
-
pH Adjustment: this compound's solubility is pH-dependent and can be improved in slightly acidic conditions.[2] However, ensure the final pH of the formulation is physiologically compatible.
-
Use of Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of this compound by forming inclusion complexes.[2]
-
Heated and Sonicated Dissolution: For this compound hydrochloride in saline, gentle heating (e.g., 40°C) and sonication can aid in complete dissolution.[7]
-
Issue 2: Low and Inconsistent Plasma Concentrations of this compound After Oral Administration
-
Potential Cause: Poor absorption from the gastrointestinal tract and rapid first-pass metabolism in the liver.[1]
-
Solutions:
-
Formulation Strategies: Encapsulating this compound in a drug delivery system can protect it from premature metabolism and enhance absorption.[1]
-
Liposomes and Niosomes: These vesicular systems can encapsulate this compound, improving its solubility and pharmacokinetic profile.[1][10]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create this compound-loaded nanoparticles (Ha-PLGA-NPs), which have shown promise in improving drug delivery.[1][11]
-
Ethosomes: These are lipid-based nanoparticles with a high ethanol concentration that can improve topical delivery and may be adapted for other routes.[1][12]
-
-
Alternative Routes of Administration: If oral administration is not effective, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injections, which bypass first-pass metabolism.[1]
-
Data Presentation
Table 1: Solubility of this compound and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | Insoluble | [2] |
| This compound | PBS (pH 7.2) | ~0.25 mg/mL | [2][6] |
| This compound | DMSO | ~2 mg/mL | [6] |
| This compound | DMF | ~1.5 mg/mL | [6] |
| This compound | Ethanol | ~0.5 mg/mL | [5] |
| This compound Hydrochloride | Water | Soluble, ≥2.53 mg/mL | [4] |
| This compound Hydrochloride | DMSO | ≥24.9 mg/mL | [4] |
| Harmaline Hydrochloride | Water | 25.64 mg/mL | [13] |
| Harmaline Hydrochloride | DMSO | 27.5 mg/mL | [13] |
Table 2: Overview of this compound Formulation Strategies for Improved Bioavailability
| Formulation Strategy | Key Advantages | Notable Findings | Reference(s) |
| Cyclodextrin Complexation | Increases aqueous solubility, enhances bioavailability. | Forms a 1:1 inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). | [14] |
| Liposomes | Encapsulates this compound, alters pharmacokinetic profile. | Can be coated with N-trimethyl chitosan to further improve absorption. | [10][15] |
| Niosomes | Similar to liposomes, can improve solubility and efficacy. | Showed a reduction in spleen parasite load in an antileishmanial study. | [10] |
| Polymeric Nanoparticles (PLGA) | Provides controlled release, protects from metabolism. | Ha-PLGA-NPs showed significant cytotoxic properties against breast cancer cells. | [11] |
| Ethosomes | High ethanol content enhances penetration for topical delivery. | Showed greater skin deposition compared to liposomes and this compound solution. | [12] |
| Solid Dispersions | Converts crystalline drug to an amorphous state, improving dissolution. | A promising technique for enhancing the oral bioavailability of poorly soluble drugs. | [16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Prepare Stock Solution: Weigh the desired amount of this compound free base and dissolve it in pure DMSO to a concentration of 10-20 mg/mL. Gentle warming or vortexing can aid dissolution.[2]
-
Dilution: Just before administration, dilute the DMSO stock solution into sterile 0.9% saline or another appropriate vehicle. Add the stock solution dropwise while vortexing the vehicle to prevent precipitation.[2]
-
Final Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 1% for in vitro studies and not exceeding 5% for in vivo injections, to minimize solvent-induced toxicity.[2][8]
-
Vehicle Control: Always include a vehicle control group in your experiment that receives the same final concentration of DMSO in the vehicle.[2]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 45% w/v).[2]
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.[2]
-
Dissolution: Stir or sonicate the mixture until the this compound is completely dissolved, indicating the formation of the inclusion complex.[2]
-
Sterilization: If required for the route of administration, filter-sterilize the final this compound-cyclodextrin solution using a 0.22 µm filter.[2]
Visualizations
Caption: Workflow for addressing this compound's poor aqueous solubility for in vivo studies.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. apexbt.com [apexbt.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central inhibition prevents the in vivo acute toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle-based delivery of this compound: A comprehensive study on synthesis, characterization, anticancer activity, angiogenesis and toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The transdermal performance, pharmacokinetics, and anti-inflammatory pharmacodynamics evaluation of this compound-loaded ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harmaline hydrochloride | TargetMol [targetmol.com]
- 14. Preparation and characterization of a new this compound-based antiproliferative compound in complex with cyclodextrin: Increasing solubility while maintaining biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomes coated with N-trimethyl chitosan to improve the absorption of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Harmine Neurotoxicity in Research Models
Welcome to the technical support center for researchers working with harmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the neurotoxic effects of this compound in your experimental models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Excessive acute toxicity and mortality in in vivo models (e.g., mice).
Symptoms: Tremors, convulsions, jumping, ataxia, and dose-dependent mortality.[1]
Potential Cause: this compound exhibits significant dose-dependent acute toxicity, with a median lethal dose (LD50) of 26.9 mg/kg via intravenous injection in mice.[1] The primary cause is likely central nervous system hyper-excitation due to acetylcholinesterase (AChE) inhibition.[1]
Solutions:
-
Dose Reduction: The most straightforward approach is to use the lowest effective dose of this compound for your experimental paradigm.
-
Co-administration with Central Inhibitors:
-
Anesthetics: Pre-treatment with anesthetics like urethane, chloral hydrate, or isoflurane can improve survival rates and abolish neurotoxic symptoms.[1]
-
Anticonvulsants/Anticholinergics: Co-administration of central nervous system inhibitors such as phenytoin sodium (an anticonvulsant) or benzhexol hydrochloride (an anticholinergic) has been shown to uniformly improve survival rates in mice poisoned with this compound.[1]
-
-
Route of Administration: Consider alternative routes of administration, such as oral gavage, which may have a less severe acute toxicity profile compared to intravenous injection. The oral LD50 in Kunming mice has been reported as 446.80 mg/kg.[2]
Issue 2: High levels of cytotoxicity observed in in vitro neuronal cultures.
Symptoms: Decreased cell viability, apoptosis, and neurite retraction in cell lines such as PC12 or primary neurons.
Potential Causes:
-
Excitotoxicity: this compound can induce the release of glutamate, leading to over-activation of NMDA and AMPA receptors, calcium influx, and subsequent neuronal death.[3]
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants like glutathione (GSH), leading to oxidative damage to lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: this compound and its derivatives can impair mitochondrial function, leading to reduced ATP production and the release of pro-apoptotic factors.[5]
Solutions:
-
Glutamate Receptor Antagonists: Co-treatment with an NMDA receptor antagonist like memantine can protect against glutamate-induced excitotoxicity.[3][6]
-
Antioxidants:
-
Mitochondrial Complex I Activators: Enhancing mitochondrial function with complex I activators may help to ameliorate this compound-induced mitochondrial deficits.
Issue 3: Inconsistent or unexpected behavioral effects in in vivo studies.
Symptoms: Variability in tremor intensity, locomotor activity, or cognitive performance between animals or experiments.
Potential Causes:
-
Dose and Route Variability: Small variations in the preparation and administration of this compound can lead to significant differences in its effects.
-
Pharmacokinetic Factors: Individual differences in metabolism and clearance of this compound can contribute to variability.
-
Environmental Stressors: Stress can exacerbate the neurotoxic effects of this compound.
Solutions:
-
Standardized Dosing and Administration: Ensure precise and consistent preparation and administration of this compound solutions.
-
Acclimatization: Allow animals to acclimate to the testing environment to reduce stress-induced variability.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time of day to minimize variations due to circadian rhythms.
-
Use of Standardized Behavioral Tests: Employ validated behavioral testing protocols, such as the rotarod test for motor coordination and the open field test for locomotor activity and anxiety-like behavior, to ensure reliable and reproducible data.[9][10][11][12][13][14][15][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound neurotoxicity?
A1: this compound's neurotoxicity is multifactorial and involves:
-
Acetylcholinesterase (AChE) Inhibition: this compound inhibits AChE, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors, causing symptoms like tremors and convulsions.[9][18]
-
Glutamate Excitotoxicity: It can trigger excessive glutamate release, leading to the overactivation of NMDA and AMPA receptors, resulting in an influx of calcium and subsequent neuronal death.[3]
-
Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS) and disrupt the cellular antioxidant defense system.[4]
-
Mitochondrial Dysfunction: It can impair the function of the mitochondrial electron transport chain, leading to decreased ATP production and increased apoptosis.[5]
-
DYRK1A Inhibition: While often explored for its therapeutic potential, the potent inhibition of the DYRK1A kinase by this compound can also interfere with normal neuronal development and function.
Q2: Are there neuroprotective strategies that can be used with this compound?
A2: Yes, several strategies can mitigate this compound's neurotoxicity:
-
Central Inhibitors: In in vivo models, co-administration of anesthetics, or central inhibitors like phenytoin sodium and benzhexol, can significantly improve survival and reduce acute toxic symptoms.[1]
-
Antioxidants: Supplementation with antioxidants such as N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10) can counteract this compound-induced oxidative stress and mitochondrial dysfunction.[7][8]
-
Glutamate Receptor Antagonists: The use of NMDA receptor antagonists like memantine can block the excitotoxic cascade initiated by excessive glutamate.[3][6]
-
Activation of Nrf2 Pathway: At lower concentrations, this compound itself can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, providing a neuroprotective effect.[4][19]
Q3: What are the recommended starting doses for this compound in different research models?
A3: Dosing will vary depending on the model and research question. The following table provides a summary of reported doses. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experiment.
| Model System | Route of Administration | Dose Range | Observed Effect |
| In Vivo | |||
| Mice (ICR) | Intravenous (i.v.) | 2.5 - 250 mg/kg | Dose-dependent toxicity; LD50 = 26.9 mg/kg[1] |
| Mice (Kunming) | Oral (p.o.) | - | LD50 = 446.80 mg/kg[2] |
| Mice | Subcutaneous (s.c.) | 20 mg/kg | Induction of tremor[20] |
| Rats | Intraperitoneal (i.p.) | 10 mg/kg/day | Neuroprotective effects against 3-NP-induced toxicity[19] |
| C. elegans | In culture medium | 5 - 320 µmol/L | Dose-dependent toxicity[9][18] |
| In Vitro | |||
| PC12 Cells | In culture medium | 6.25 - 200 µM | Dose-dependent cytotoxicity[2] |
| SW620 Cells | In culture medium | - | Induces cell cycle arrest and apoptosis |
Q4: Can this compound have neuroprotective effects?
A4: Yes, paradoxically, this compound has also been shown to have neuroprotective properties, particularly at lower concentrations. These effects are thought to be mediated through several mechanisms, including:
-
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway: this compound can upregulate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[4][19]
-
Anti-inflammatory Effects: this compound can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
-
Modulation of Neurotrophin Signaling: It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[21]
The dual nature of this compound's effects highlights the importance of careful dose selection in experimental design.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of this compound on neuronal cell lines.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and/or neuroprotective agents for the desired time period (e.g., 24, 48 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Assessment of this compound-Induced Tremor in Mice
This protocol provides a method for quantifying this compound-induced tremors.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound hydrochloride solution
-
Force plate actimeter or a high-resolution video camera
-
Tremor scoring scale (see below)
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound hydrochloride subcutaneously at a dose known to induce tremor (e.g., 20 mg/kg).[20] A control group should receive a saline injection.
-
Place the mouse in the observation arena (e.g., a force plate actimeter or a clear plexiglass box for video recording).
-
Record tremor activity for a set period (e.g., 30-60 minutes). Tremors typically begin within 5 minutes and peak around 30 minutes after injection.[20]
-
If using a force plate, analyze the data to quantify tremor frequency and amplitude.
-
If using video recording, score the tremor severity at regular intervals using a scoring scale:
-
0: No tremor
-
1: Mild tremor, barely perceptible
-
2: Moderate tremor, clearly visible
-
3: Severe tremor, interfering with posture and movement
-
4: Very severe tremor with ataxia and/or convulsions
-
Measurement of Lipid Peroxidation (TBARS Assay) in Brain Tissue
This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue following this compound exposure.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Ice-cold 1.15% KCl solution
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Homogenize the brain tissue in ice-cold 1.15% KCl solution.
-
Centrifuge the homogenate and collect the supernatant.
-
To the supernatant, add TCA, TBA reagent, and BHT.
-
Incubate the mixture in a boiling water bath for 15-20 minutes.
-
Cool the samples on ice and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol of MDA per mg of protein.
Visualizations
Caption: Mechanisms of this compound-Induced Neurotoxicity.
Caption: Strategies to Mitigate this compound Neurotoxicity.
Caption: Experimental Workflow for Assessing this compound Neurotoxicity.
References
- 1. Central inhibition prevents the in vivo acute toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Harmaline attenuates chemotherapy-induced peripheral neuropathy: Modulation of Nrf-2 pathway and NK-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Mitochondrial Fusion and Division in this compound Derivative H-2-168-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine is highly potent in protecting cortical cultures against excitotoxic cell death evoked by glutamate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of coenzyme Q10 on neurological diseases: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coenzyme Q10 administration increases brain mitochondrial concentrations and exerts neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A preliminary study on the neurotoxic mechanism of this compound in Caenorhabditis elegans [agris.fao.org]
- 19. This compound prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Harmaline-induced tremor in mice: videotape documentation and open questions about the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Chromatographic Separation of Harmine and Harmaline
Welcome to the technical support center for the chromatographic separation of harmine and harmaline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenges associated with separating these structurally similar β-carboline alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and harmaline so challenging to separate chromatographically?
The primary challenge lies in their very similar chemical structures. This compound and harmaline are both β-carboline alkaloids, but harmaline is the dihydro-derivative of this compound. This subtle difference results in very close polarity and basicity (pKa values), causing them to behave almost identically under many chromatographic conditions, which often leads to co-elution or poor resolution.[1]
Q2: What is the most common problem encountered during the HPLC separation of these compounds?
The most frequent issue is poor resolution, where the peaks for this compound and harmaline overlap significantly or co-elute as a single broad peak.[2] This makes accurate quantification of the individual alkaloids impossible. This problem is often rooted in a suboptimal mobile phase composition or pH.
Q3: How critical is the mobile phase pH for achieving good separation?
Mobile phase pH is a critical parameter. The slight difference in the pKa values of this compound and harmaline can be exploited to achieve separation.[1] By carefully controlling the pH, you can alter the degree of ionization of each compound, which in turn affects their interaction with the stationary phase and their retention times. For reversed-phase columns, adjusting the pH can be the key to resolving these two compounds. This compound, being less basic, will precipitate or become neutral at a lower pH (around 7.2-7.5) compared to harmaline.[1][3]
Q4: What are the recommended stationary and mobile phases for HPLC separation?
-
Stationary Phase: C18 reversed-phase columns are the most commonly used and effective stationary phases for this separation.[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (like potassium phosphate) and an organic modifier (typically acetonitrile or methanol) is standard.[4][5][6] The exact ratio and pH of the buffer are crucial and often require optimization. For example, a mobile phase of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30, v/v) has been used successfully.[5][6]
Q5: What is the best detection method for this compound and harmaline?
Both UV and fluorescence detection can be used.
-
UV Detection: A wavelength of around 330 nm is effective for detecting both compounds.[1][5][6][7]
-
Fluorescence Detection: This method offers significantly higher sensitivity and selectivity, which is particularly useful for detecting low concentrations in complex matrices like blood or plasma.[4] An excitation wavelength of 300 nm and an emission wavelength of 435 nm can be used.[4]
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution of Peaks
This is the most common challenge. The goal is to increase the differential retention of the two analytes.
-
Possible Cause: Mobile phase pH is not optimal to exploit the pKa difference between the alkaloids.
-
Solution: Carefully adjust the pH of the aqueous portion of your mobile phase. A pH around 7.0 has been shown to be effective.[5][6] If using a different pH, make small, incremental changes (e.g., ± 0.2 pH units) and observe the effect on retention and resolution. For preparative work, pH-based selective precipitation can be used, where this compound precipitates at a pH of ~7.2-7.5, while harmaline remains in solution.[1]
-
-
Possible Cause: The organic-to-aqueous ratio in the mobile phase is incorrect.
-
Solution: Systematically vary the percentage of the organic modifier (acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times for both compounds on a reversed-phase column, which may provide more time for them to separate. Start with a composition like potassium phosphate buffer (10 mM, pH 7.0):acetonitrile (100:30 v/v) and adjust the acetonitrile content.[5][6]
-
-
Possible Cause: The flow rate is too high.
Problem 2: Significant Peak Tailing
Peak tailing reduces accuracy in quantification and can obscure small impurity peaks.
-
Possible Cause: Secondary interactions between the basic amine groups on the alkaloids and acidic silanol groups on the silica-based stationary phase.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[8] TEA will preferentially interact with the active silanol sites, masking them from the analytes and resulting in more symmetrical peaks. Alternatively, using a modern, base-deactivated column can minimize these secondary interactions.
-
-
Possible Cause: Column overload.
-
Solution: The column has a finite capacity. Injecting too concentrated a sample can lead to peak distortion.[9] Dilute your sample and re-inject. If the peak shape improves, column overload was the issue. Consider increasing the column diameter for preparative work if higher loading is necessary.
-
Problem 3: Low Sensitivity or Noisy Baseline
This issue can prevent the detection of low-level analytes or lead to inaccurate integration.
-
Possible Cause: Suboptimal detector settings.
-
Possible Cause: Contaminated or improperly prepared mobile phase.
-
Solution: Always use high-purity, HPLC-grade solvents. Filter all aqueous buffers through a 0.45 µm filter before use and degas the mobile phase to prevent bubble formation in the system, which can cause baseline noise and detector spikes.[4]
-
Data Presentation
Table 1: Published HPLC Method Parameters for this compound & Harmaline Separation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| C18 Reversed-Phase (250 x 4.6 mm) | 17.5 mM Potassium Phosphate Buffer (pH 6.5) : Methanol (30:70) | 1.0 | Fluorescence (Ex: 300 nm, Em: 435 nm) | [4] |
| Tracer Excel 120 ODSA (150 x 4.6 mm) | 10 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (100:30 v/v) | 1.5 | UV (330 nm) | [5][6] |
| Metasil ODS | Isopropyl alcohol : Acetonitrile : Water : Formic acid (100:100:300:0.3 v/v/v/v), pH adjusted to 8.6 with TEA | 1.5 | UV (330 nm) | [7][10] |
Table 2: pH-Zone-Refining Counter-Current Chromatography (CCC) Parameters
| Solvent System (v/v/v) | Stationary Phase Additive (Retainer) | Mobile Phase Additive (Eluter) | Purity Achieved | Reference |
| Methyl tert-butyl ether (MTBE) : Tetrahydrofuran (THF) : Water (2:2:3) | 10 mM Triethylamine (TEA) in upper organic phase | 5 mM Hydrochloric acid (HCl) in lower aqueous phase | > 96% | [1][11][12][13][14] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method
This protocol is a starting point for method development based on common literature values.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM potassium phosphate buffer. Adjust pH to 7.0 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Isocratic Elution: Premix Mobile Phase A and B in a 100:30 (v/v) ratio. Degas the final mixture using sonication or helium sparging.[5][6]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards of this compound and harmaline, and your sample, in the mobile phase.
-
Inject the standards to determine retention times, followed by your samples.
-
Protocol 2: pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced preparative technique is highly effective for separating compounds with different pKa values.[1][12]
-
Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a 2:2:3 volume ratio.[11][12][13] Mix thoroughly in a separatory funnel and allow the layers to separate.
-
Phase Preparation:
-
Procedure:
-
Fill the CCC coil with the stationary phase.
-
Dissolve the crude alkaloid extract in the stationary phase and inject it into the instrument.
-
Begin the run by pumping the mobile phase through the coil at an appropriate flow rate while the coil is rotating.
-
The separation occurs as the alkaloids partition differently between the two phases along the pH gradient.
-
Collect fractions and analyze them by HPLC to determine the purity of this compound and harmaline. This method has been shown to yield purities of over 96%.[12][13][14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. docsdrive.com [docsdrive.com]
- 3. This compound/harmaline separation mystery probably solved | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. Determination of Harmane and this compound in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. HPLC method for the analysis of harmol, harmalol, this compound and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation and purification of this compound and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation and purification of this compound and harmaline from <i>Peganum harmala</i> using pH‐zone‐refining counter‐current… [ouci.dntb.gov.ua]
Technical Support Center: Managing and Interpreting Harmine-Induced Tremors in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harmine-induced tremor models in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced tremor?
This compound and the related compound harmaline induce tremor by acting on the central nervous system. The primary mechanism involves the inferior olivary nucleus (ION) in the brainstem.[1][2] Harmaline enhances the electrical coupling and rhythmic firing of ION neurons.[3][4] This synchronized activity is then transmitted through climbing fibers to the cerebellum, particularly affecting Purkinje cells and the deep cerebellar nuclei, which leads to the characteristic 8-16 Hz postural and kinetic tremor.[1][5] This rhythmic activity within the olivocerebellar system is a key factor in the generation of the tremor.[1]
Q2: What are the typical characteristics of this compound-induced tremor in rodents?
This compound-induced tremor in rodents is primarily an action and postural tremor, similar to that observed in essential tremor (ET) in humans.[1] The tremor typically involves the head, trunk, tail, and all four limbs.[1][5] It becomes more pronounced during movement and is less apparent when the animal is at rest.[1][5]
Q3: What is the typical onset, peak, and duration of this compound-induced tremors?
Following a subcutaneous injection of harmaline, tremors in mice typically begin within 5 minutes, peak at approximately 30 minutes, and can last for about 2 hours.[1][6]
Troubleshooting Guide
Q4: My control animals (receiving only this compound/harmaline) are not showing consistent tremors. What could be the issue?
Several factors can contribute to inconsistent tremor induction:
-
Dose and Route of Administration: The dose of this compound or harmaline is critical and can differ between species and even strains of rodents.[6] The route of administration (e.g., subcutaneous, intraperitoneal) also significantly affects the onset and duration of tremors.[6]
-
Animal Strain and Species: Different rodent strains exhibit varying sensitivities to harmaline.[6] For instance, C57/BL6 mice and Sprague-Dawley rats are commonly used.[6]
-
Acclimation Period: It is crucial to allow animals to acclimate to the testing environment to minimize stress, which can impact motor activity and tremor expression.[6]
-
Time of Day: While some studies report no significant effect, conducting experiments at a consistent time of day is good practice to avoid potential circadian variations.[6]
Q5: The anti-tremor effects of my test compound are highly variable. How can I reduce this variability?
-
Consistent Dosing and Timing: Ensure precise and consistent dosing of your test compound. The timing of administration relative to the harmaline injection is critical and should be kept constant.[6]
-
Pharmacokinetics of the Test Compound: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of your test compound. The peak plasma concentration of your compound should ideally coincide with the peak of the this compound-induced tremor.[6]
-
Appropriate Sample Size: Using a sufficient number of animals per group will help ensure that the observed effects are statistically significant.[6]
-
Vehicle Control: Always test the vehicle used to dissolve the test compound alone to ensure it does not have any intrinsic effects on tremor.[6]
Q6: My chosen antagonist is not reducing this compound-induced tremors as expected. What should I check?
-
Route of Administration: The efficacy of an antagonist can be influenced by its route of administration. Ensure it is consistent with previously published protocols that have shown efficacy.[6]
-
Drug-Drug Interactions: Be aware of potential interactions between your test compound and harmaline that could alter the metabolism or efficacy of either substance.[6]
Q7: Are there non-pharmacological factors that can influence this compound-induced tremors?
Yes, several non-pharmacological factors can modulate the tremor response:
-
Stress: As with any behavioral test, stress can influence the motor activity of the animals and potentially the expression of tremor.[6]
-
Caffeine: The adenosine receptor antagonist caffeine has been shown to enhance harmaline-induced tremors.[6]
-
Deep Brain Stimulation (DBS): Thalamic DBS has been shown to inhibit harmaline tremor.[6]
Data Presentation
Table 1: this compound/Harmaline Dosage and Tremor Characteristics in Rodents
| Species/Strain | This compound/Harmaline Dose | Route of Administration | Tremor Frequency | Onset | Peak | Duration |
| Mouse (C57/BL6) | 20 mg/kg[6] | Subcutaneous (s.c.) | 10-16 Hz[6] | ~5 minutes[1][6] | ~30 minutes[1][6] | ~2 hours[1][6] |
| 10-30 mg/kg[3][7] | Subcutaneous (s.c.) | 10-16 Hz[7] | - | - | Dose-dependent[7] | |
| Rat (Sprague-Dawley) | 10 mg/kg[6] | Subcutaneous (s.c.) | 8-12 Hz[6] | Within minutes[5] | - | Up to several hours[5] |
| 10-20 mg/kg[5] | - | 8-16 Hz[5] | - | - | - | |
| 1.0 mg/kg (forelimb)[5][8] | - | 10-25 Hz[8] | - | - | - |
Table 2: Pharmacological Modulation of this compound-Induced Tremor
| Modulatory Agent | Effect on Tremor | Receptor/System Targeted |
| Propranolol | Suppression[9] | β-adrenergic |
| Ethanol | Suppression | GABAergic system |
| Primidone | Suppression[5][9] | Anticonvulsant |
| Gabapentin | Suppression[5][9] | Anticonvulsant |
| Muscimol | Attenuation[9] | GABA-A receptor agonist |
| Baclofen | Dose-dependent suppression (rats)[5] | GABA-B receptor agonist |
| Apomorphine | Attenuation[9] | D1/D2 dopamine receptor agonist |
| Quinpirole | Reduction[5] | D2/D3 dopamine receptor agonist |
| Imipramine, Citalopram | Exacerbation[5] | Serotonergic system |
| Caffeine | Enhancement[6] | Adenosine receptor antagonist |
Experimental Protocols
Harmaline-Induced Tremor Protocol in Mice
-
Animals: C57/BL6 mice are commonly used.[6]
-
Harmaline Administration: Administer harmaline hydrochloride at a dose of 20 mg/kg via subcutaneous (s.c.) injection.[6]
-
Acclimation: Allow mice to acclimate to the testing chamber for at least 10 minutes before baseline recordings.
-
Tremor Assessment: Tremor can be assessed using various methods:
-
Visual Rating Scales: Scoring the severity of tremors in different body parts.
-
Automated Systems: Using force plates or accelerometers to quantify motion.[6][10] A common method is to measure the motion power within the tremor frequency bandwidth (10-16 Hz in mice) and normalize it to the total motion power.
-
Electromyography (EMG): Recording electrical activity from muscles to directly measure tremor activity.[6]
-
-
Data Analysis: For automated systems, spectral analysis of the motion power is performed, focusing on the 10-16 Hz frequency band.[6]
Harmaline-Induced Tremor Protocol in Rats
-
Animals: Sprague-Dawley rats are a frequently used strain.[6]
-
Harmaline Administration: Administer harmaline hydrochloride at a dose of 10 mg/kg via subcutaneous (s.c.) injection.[6]
-
Tremor Assessment: Similar to mice, tremor is quantified by measuring motion power. The characteristic tremor frequency bandwidth for rats is 8-12 Hz.[6]
Visualizations
Caption: Signaling pathway of this compound-induced tremor.
Caption: Experimental workflow for this compound-induced tremor studies.
References
- 1. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical suppression of harmaline-induced body tremor yields recovery of pairwise neuronal coherence in cerebellar nuclei neurons [frontiersin.org]
- 5. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. At low doses, harmaline increases forelimb tremor in the rat [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of harmaline-induced tremor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing adverse effects of harmine observed in phase 1 clinical trials
Technical Support Center: Harmine Phase 1 Clinical Trials
Welcome to the Technical Support Center for this compound-related research. This resource is designed for researchers, scientists, and drug development professionals to address and manage adverse effects observed in Phase 1 clinical trials of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from clinical investigations.
Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Gastrointestinal Adverse Events
Q1: A research participant is experiencing nausea and vomiting after this compound administration. What are the expected incidence and management strategies?
A1: Nausea and vomiting are the most commonly reported dose-dependent adverse events in Phase 1 trials of this compound.[1][2] In a single ascending dose study, vomiting was observed with the following frequencies at different oral doses of this compound HCl:
-
100 mg: 0% of participants[1]
-
200 mg: 40% of participants[1]
-
300 mg: 75% of participants[1]
-
500 mg: 100% of participants[1]
Vomiting typically occurs between 60 to 90 minutes after dosing and may recur within the following 30 to 60 minutes, generally resolving within three hours.[1]
Troubleshooting and Management Protocol:
-
Immediate Action: Ensure the participant is in a comfortable and safe position to prevent aspiration. Provide water to rinse their mouth.
-
Monitoring: Continuously monitor vital signs and assess for signs of dehydration.
-
Anti-emetic Administration: While one study noted that the administration of metoclopramide did not prevent the resolution of vomiting, the use of standard anti-emetic agents should be considered as per your study protocol.[1]
-
Dose Adjustment: These events are dose-limiting. The maximum tolerated dose (MTD) for this compound HCl has been identified as being less than 2.7 mg/kg, with 90% of participants receiving doses above this threshold experiencing a dose-limiting toxicity.[2] Future dosing for the affected participant should be re-evaluated and potentially reduced.
-
Documentation: Record the time of onset, duration, severity (using a standardized scale such as the Common Terminology Criteria for Adverse Events - CTCAE), and any interventions.
Neurological Adverse Events
Q2: A research participant is exhibiting drowsiness after receiving this compound. How should this be managed?
A2: Drowsiness is a known dose-related neurological adverse event associated with this compound administration, particularly at doses exceeding 2.7 mg/kg.[2]
Troubleshooting and Management Protocol:
-
Safety Precautions: Ensure the participant does not perform any tasks that require high levels of alertness, such as operating machinery or driving.
-
Monitoring: Assess the level of somnolence using a validated scale (e.g., Epworth Sleepiness Scale) and monitor vital signs.
-
Supportive Care: Allow the participant to rest in a quiet, comfortable environment.
-
Dose Consideration: As with gastrointestinal events, drowsiness is a dose-limiting toxicity. The current dose should be noted, and any subsequent doses should be adjusted downwards or discontinued based on the severity of the event and the study protocol.
-
Differential Diagnosis: Rule out other potential causes of drowsiness, such as concomitant medications or underlying medical conditions.
Data Presentation
The following tables summarize the quantitative data on adverse events from a Phase 1 single ascending dose clinical trial of oral this compound HCl.[1][2]
Table 1: Incidence of Vomiting by this compound HCl Dose
| Dose of this compound HCl | Number of Participants | Percentage Experiencing Vomiting |
| 100 mg | 10 | 0% |
| 200 mg | 10 | 40% |
| 300 mg | 4 | 75% |
| 500 mg | 1 | 100% |
Table 2: Dose-Limiting Toxicity (DLT) Profile of this compound HCl
| Dose Threshold | DLT Incidence | Primary DLTs |
| < 2.7 mg/kg | Minimal to none | - |
| > 2.7 mg/kg | 90% | Vomiting, Drowsiness |
Experimental Protocols
Protocol for Assessment and Management of Nausea and Vomiting
-
Baseline Assessment: Prior to this compound administration, assess the participant for any pre-existing gastrointestinal symptoms.
-
Grading of Nausea and Vomiting: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for grading.
-
Nausea:
-
Grade 1: Loss of appetite without alteration in eating habits.
-
Grade 2: Oral intake decreased without significant weight loss, dehydration, or malnutrition.
-
Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
-
-
Vomiting:
-
Grade 1: 1-2 episodes in 24 hours.
-
Grade 2: 3-5 episodes in 24 hours.
-
Grade 3: >=6 episodes in 24 hours; tube feeding, TPN, or hospitalization indicated.
-
-
-
Post-Dose Monitoring: Actively monitor for the onset of nausea and vomiting, particularly within the first 3 hours post-administration.
-
Intervention:
-
For Grade 1, provide supportive care (e.g., water, clear fluids, quiet environment).
-
For Grade 2 or higher, consider the administration of a 5-HT3 receptor antagonist (e.g., ondansetron) or another anti-emetic as specified in the study protocol.
-
-
Reporting: Document all episodes, their severity, and any interventions in the participant's case report form.
Protocol for Assessment and Management of Somnolence
-
Baseline Assessment: Evaluate the participant's baseline level of alertness and any concurrent medications that may cause drowsiness.
-
Assessment of Somnolence:
-
Subjective Assessment: Use the Epworth Sleepiness Scale (ESS) to quantify the participant's subjective level of daytime sleepiness.
-
Objective Assessment: If required by the protocol, consider objective tests such as the Multiple Sleep Latency Test (MSLT) or the Maintenance of Wakefulness Test (MWT).
-
-
Grading of Somnolence:
-
Grade 1: Mild drowsiness not interfering with daily activities.
-
Grade 2: Moderate drowsiness interfering with daily activities.
-
Grade 3: Severe drowsiness, participant unable to stay awake.
-
-
Management:
-
For Grade 1, advise rest and avoidance of activities requiring high alertness.
-
For Grade 2 or 3, the participant should be closely monitored, and discontinuation of the study drug for that participant should be considered.
-
-
Reporting: Document the severity and duration of somnolence and any actions taken.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Potential for Adverse Effects
This compound's primary mechanisms of action are the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A).[3] These actions, while therapeutically promising for conditions like diabetes, can also contribute to the observed adverse effects.
Caption: Overview of this compound's primary targets and their link to potential adverse effects.
DYRK1A Inhibition Signaling Pathway
This compound is a potent inhibitor of DYRK1A, a kinase involved in cell cycle regulation and neuronal development.[3] Its inhibition can affect downstream targets that regulate cell proliferation.
Caption: Simplified DYRK1A signaling pathway and the effect of this compound.
MAO-A Inhibition Signaling Pathway
As a reversible inhibitor of MAO-A, this compound increases the levels of monoamine neurotransmitters in the synaptic cleft.
Caption: Effect of this compound on MAO-A and monoamine neurotransmitter levels.
Experimental Workflow for Managing Adverse Events
The following workflow outlines the logical steps for managing adverse events in a clinical trial involving this compound.
Caption: Workflow for the identification and management of adverse events.
References
optimizing harmine dosage for beta cell regeneration without off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing harmine dosage in beta-cell regeneration experiments. Our goal is to help you achieve consistent, reliable results while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting beta-cell proliferation?
A1: this compound's primary mechanism is the inhibition of Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A).[1][2] In adult human beta-cells, DYRK1A acts as a "brake" on the cell cycle, maintaining a state of quiescence.[1][2] By inhibiting DYRK1A, this compound allows for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which then promote the expression of genes necessary for cell cycle progression and, consequently, beta-cell proliferation.[1]
Q2: What is a typical effective concentration of this compound for in vitro experiments?
A2: For in vitro studies using dispersed human islets or islet microtissues, an effective concentration of this compound is typically in the range of 1 to 15 µM, with 10 µM being a commonly used dose that induces significant beta-cell proliferation.[3] However, it's important to note that higher concentrations can be detrimental and may lead to cytotoxicity.[4][5]
Q3: What are the main off-target effects associated with this compound?
A3: this compound is not entirely specific to DYRK1A and can inhibit other kinases, with a notable off-target effect being the inhibition of monoamine oxidase A (MAO-A).[6] This lack of specificity can lead to neurological side effects.[6] Additionally, at higher concentrations, this compound can induce proliferation in other pancreatic cell types, such as alpha-cells, and may have cytotoxic effects.[3]
Q4: How can I enhance the proliferative effect of this compound on beta-cells?
A4: Co-treatment with a glucagon-like peptide-1 receptor agonist (GLP-1RA) has been shown to synergistically increase this compound-induced beta-cell proliferation.[2][7] This combination can increase the proliferation rate from about 2-4% with this compound alone to 5-8%, and in some cases, even higher.[7] This synergistic effect is attributed to the GLP-1RA activating cAMP signaling pathways, which complements the action of DYRK1A inhibition.[7]
Q5: Are there more selective alternatives to this compound?
A5: Yes, research has led to the development of this compound analogs, such as 2-2c, which exhibit improved selectivity for DYRK1A with reduced off-target effects on other kinases and MAO-A. These newer compounds aim to retain the beta-cell regenerative properties of this compound while offering a better safety profile.
Q6: What has been observed in clinical trials with this compound?
A6: A Phase 1 clinical trial with pure, oral this compound in healthy volunteers has been completed. The study established a maximum tolerated dose and found that at doses effective in preclinical models, this compound did not produce psychoactive effects. The most common side effects, observed at higher doses, were mild to moderate gastrointestinal issues like nausea and vomiting.
Data Summary
Table 1: In Vitro & In Vivo Beta-Cell Proliferation Rates with this compound
| Treatment | Model System | Proliferation Marker | Proliferation Rate (%) |
| This compound (10 µM) | Dispersed Human Islets | Ki67 | ~2-4% |
| This compound (5-10 µM) | Human Islet Microtissues | EdU | ~0.25-2.5% |
| This compound (10 mg/kg) | Human Islets Transplanted into Mice | Ki67 / BrdU | ~0.8-2% |
| This compound + GLP-1RA | Dispersed Human Islets | Ki67 | ~5-8% |
| This compound + Exendin-4 (GLP-1RA) | Human Islets Transplanted into Diabetic Mice | - | 7-fold increase in beta-cell mass over 3 months |
Table 2: Kinase Inhibitory Profile of this compound and a Selective Analog
| Compound | Target Kinase | IC50 (nM) | Key Off-Targets Inhibited |
| This compound | DYRK1A | ~33 - 107 | MAO-A, CLK1, CLK4, DYRK1B, DYRK2, PIM1 |
| Analog 2-2c | DYRK1A | Not specified | Reduced inhibition of many kinases compared to this compound |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no beta-cell proliferation observed | 1. Suboptimal this compound concentration.2. Poor islet quality or viability.3. Insufficient treatment duration.4. Inaccurate measurement of proliferation. | 1. Perform a dose-response curve (e.g., 1-15 µM) to determine the optimal concentration for your specific islet source.2. Assess islet viability before and during the experiment using methods like Calcein-AM/Ethidium Bromide staining.3. Ensure a sufficient treatment period (e.g., 4 days or longer) as beta-cell proliferation is a slow process.4. Use reliable proliferation markers like Ki67 or EdU and ensure proper staining and imaging protocols. |
| This compound precipitates in cell culture medium | 1. Poor aqueous solubility of this compound at physiological pH.2. High final concentration exceeding solubility limit.3. Improper dilution of DMSO stock. | 1. Prepare a high-concentration stock solution in DMSO (e.g., 20 mM).2. Ensure the final DMSO concentration in the culture medium is low (≤0.1%) to avoid solvent toxicity.3. When adding the this compound stock to the medium, vortex or pipette vigorously to ensure rapid and complete mixing.[1] |
| High levels of cell death observed | 1. This compound concentration is too high, leading to cytotoxicity.2. High DMSO concentration in the final culture medium. | 1. Reduce the this compound concentration. Effective proliferation is often seen at concentrations below those that cause significant cell death.[4][5]2. Verify that the final DMSO concentration is non-toxic (ideally ≤0.1%). |
| Inconsistent results between experiments | 1. Donor-to-donor variability in human islets.2. Inconsistent this compound stock solution preparation.3. Variations in cell culture conditions. | 1. Use islets from multiple donors to ensure the observed effects are not donor-specific.2. Prepare fresh this compound stock solutions regularly and store them properly (aliquoted at -20°C, protected from light).3. Standardize all cell culture parameters, including media composition, glucose concentration, and incubation times. |
| Proliferation observed in non-beta-cells | 1. This compound is not completely specific to beta-cells and can induce proliferation in other cell types, such as alpha-cells.[3] | 1. Co-stain for specific cell markers (e.g., insulin for beta-cells, glucagon for alpha-cells) to quantify cell-type-specific proliferation.2. Consider co-treatment with a GLP-1RA, which can enhance beta-cell specific proliferation.[3] |
Visualizations
Signaling Pathway
Caption: this compound inhibits DYRK1A, leading to NFAT activation and beta-cell proliferation.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound-induced beta-cell proliferation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low beta-cell proliferation in this compound experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro Human Islet Proliferation Assay
Objective: To quantify the proliferative effect of this compound on human beta-cells in vitro.
Materials:
-
Human pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO (cell culture grade)
-
GLP-1RA (e.g., Exendin-4), optional
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Fixation and permeabilization buffers
-
Primary antibodies: anti-insulin, anti-Ki67 (if not using EdU)
-
Secondary antibodies (fluorescently labeled)
-
DAPI nuclear stain
Methodology:
-
Islet Culture: Culture human islets in suspension or as dispersed monolayers on extracellular matrix-coated plates. For microtissues, reaggregate dispersed islet cells.[3]
-
This compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Treatment: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%. If using a GLP-1RA, add it to the medium at the desired concentration.
-
Incubation: Treat the islets for a period of 4 to 15 days, changing the medium with fresh compound every 2-3 days.[3]
-
Proliferation Labeling: During the final 24 hours of culture, add EdU to the medium to label cells undergoing DNA synthesis. Alternatively, Ki67 can be used as an endogenous marker of proliferation without prior labeling.
-
Immunofluorescence:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
If using EdU, perform the click chemistry reaction to attach a fluorescent probe.
-
Incubate with primary antibodies against insulin (to identify beta-cells) and/or Ki67.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of insulin-positive cells that are also positive for EdU/Ki67.
-
Calculate the proliferation rate as: (Number of double-positive cells / Total number of insulin-positive cells) x 100.
-
Protocol 2: In Vivo Beta-Cell Proliferation in a Human Islet Xenograft Model
Objective: To assess the effect of this compound on human beta-cell proliferation and mass in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Human pancreatic islets
-
This compound HCl (for in vivo use)
-
Vehicle (e.g., saline)
-
Osmotic pumps (for continuous infusion) or syringes for IP injection
-
Streptozotocin (STZ) for inducing diabetes (optional)
Methodology:
-
Animal Model: Use immunodeficient mice to prevent rejection of the human islet graft. All procedures must be approved by an Institutional Animal Care and Use Committee.[8]
-
Islet Transplantation: Transplant a known number of human islets (e.g., 500-2000 IEQ) under the kidney capsule of the recipient mice. This site is well-vascularized and allows for easy graft retrieval.
-
Diabetes Induction (Optional): To model diabetes, mice can be treated with STZ to destroy their endogenous beta-cells before transplantation.
-
Treatment Administration: After a recovery period for islet engraftment, begin treatment. This compound can be administered via daily intraperitoneal (IP) injections (e.g., 10 mg/kg/day) or continuous infusion using osmotic pumps (e.g., 3 mg/kg/day).[9]
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period (e.g., 1-3 months), euthanize the mice and harvest the kidney containing the human islet graft.
-
Histological Analysis:
-
Fix the graft, embed in paraffin, and prepare sections.
-
Perform immunohistochemistry for insulin (to identify human beta-cells), glucagon (for alpha-cells), and a proliferation marker (e.g., Ki67).
-
Quantify the beta-cell area and the percentage of Ki67-positive beta-cells to determine changes in beta-cell mass and proliferation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Beta Cell Proliferation Research to Investigate this compound in Phase 1 Trial [reports.mountsinai.org]
- 3. Evaluation of the Effects of this compound on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the beta-carboline alkaloids this compound and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mining this compound for its potential towards the expansion of β-cell mass - Healthcare Radius [healthcareradius.in]
- 7. Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of human pancreatic beta cell replication by inhibitors of dual specificity tyrosine regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
preventing the degradation of harmine standards and samples during analysis
Welcome to the technical support center for harmine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound standards and samples during experimental analysis. Maintaining the stability and integrity of this compound is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. Is it still usable?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a potential indicator of degradation.[1] This can be caused by oxidation or photodegradation. It is strongly recommended to prepare a fresh solution and re-evaluate your experimental results. To minimize oxidation, it is good practice to purge organic solvent stock solutions with an inert gas like argon or nitrogen.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?
Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common sign of this compound degradation.[1] These peaks represent degradation products that have different retention times than the parent compound. It is advisable to use a fresh, properly stored this compound standard to confirm the identity of the this compound peak and to assess the purity of your sample.
Q3: My recent experiments using a previously prepared this compound stock solution are showing weaker than expected biological activity. Could this be related to instability?
A decrease in the expected biological activity of this compound is a strong indication of degradation.[1] The chemical structure of this compound is directly related to its biological function, and any alteration through degradation can lead to a loss of potency.[1]
Q4: What are the optimal conditions for storing solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light.[1] When handled correctly, solid this compound can be stable for at least two years.[1]
Q5: How should I prepare and store this compound stock solutions?
This compound has low solubility in aqueous solutions, making organic solvents necessary for creating concentrated stock solutions.[2] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[2] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is best practice to dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles which can degrade the compound.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q6: What is the influence of pH on this compound stability in aqueous solutions?
The pH of aqueous solutions can significantly impact this compound's stability and solubility.[1] this compound's fluorescence is known to decrease as the pH of its environment increases.[4] Studies on the transport of this compound across Caco-2 cell monolayers have shown that permeability is significantly higher at pH 7.4 compared to pH 5.5, indicating that pH affects its chemical properties and interaction with biological membranes.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Variable or inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Aliquot the new stock into single-use vials and store at -20°C or -80°C. |
| Improper storage of samples. | Ensure samples are protected from light and stored at the appropriate temperature (see stability data below). | |
| Appearance of unknown peaks in chromatograms. | This compound degradation. | Analyze a fresh standard to confirm retention times. Consider using a different mobile phase or column to better separate potential degradation products. |
| Contamination of solvent or glassware. | Use fresh, high-purity solvents and thoroughly clean all glassware. | |
| Loss of this compound concentration over time in solution. | Oxidation or photodegradation. | Purge stock solutions with an inert gas (argon or nitrogen) before sealing. Store all solutions in amber vials or protect them from light. |
| Adsorption to container surfaces. | Use silanized glassware or low-adsorption plasticware for storing and handling this compound solutions. | |
| Poor peak shape in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. This compound is a basic compound, and a slightly acidic mobile phase can improve peak shape. |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the column packing material. |
Data on this compound Stability
The stability of this compound is influenced by temperature and storage conditions.
| Storage Condition | Duration | Solvent | This compound Loss (%) | Reference |
| Room Temperature | 2 weeks | Methanol | 26% | [6] |
| Refrigerator (4°C) | 2 weeks | Methanol | Less fluctuation than room temp or -20°C | [6] |
| Freezer (-20°C) | 2 weeks | Methanol | Some fluctuation observed | [6] |
| Refrigerator (4-8°C) | Long-term | Ayahuasca Tea | Significant variations | [7][8][9] |
| 37°C | 7 days | Ayahuasca Tea | Significant variations | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Inert gas (argon or nitrogen) source (optional)
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder and place it into a sterile microcentrifuge tube or amber vial.[2]
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.[2] Gentle warming in a 37°C water bath can aid dissolution if needed.[2]
-
Inert Gas Purge (Optional but Recommended): To minimize oxidation, purge the headspace of the tube with a gentle stream of inert gas for 10-15 seconds.[1]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general protocol and may need to be optimized for your specific HPLC system and column.
Materials:
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase column
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid.[1] Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the this compound samples and standards to an appropriate concentration in the mobile phase.
-
Standard Injection: Inject a known concentration of the this compound reference standard to determine its retention time and peak area.[1]
-
Sample Injection: Inject your this compound samples.
-
Detection: The UV detector is typically set at a wavelength where this compound has maximum absorbance, such as around 320 nm or 330 nm.[1][10] For higher sensitivity, a fluorescence detector can be used.
-
Data Analysis: Compare the chromatograms of the samples to the standard to determine the concentration and purity of this compound.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and this compound Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Harmane and this compound in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples [mdpi.com]
- 10. benchchem.com [benchchem.com]
resolving overlapping fluorescence spectra of harmala alkaloids in assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with harmala alkaloids. The focus is on resolving issues related to the overlapping fluorescence spectra of these compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: What are harmala alkaloids and why is fluorescence spectroscopy used to study them?
Harmala alkaloids, primarily harmine and harmaline, are naturally occurring β-carboline compounds found in plants like Peganum harmala.[1] They are studied for their wide range of therapeutic and psychoactive properties.[2][3] Fluorescence spectroscopy is a highly sensitive technique used to quantify these molecules and study their interactions with biological targets, such as proteins and nucleic acids, due to their intrinsic fluorescent properties.[2][4]
Q2: What are the typical fluorescence properties of this compound and harmaline?
This compound and harmaline have distinct but closely positioned fluorescence spectra. When excited with the same wavelength of light, their emission peaks can overlap, which is the primary challenge in simultaneous analysis. The exact excitation and emission maxima can vary slightly depending on the solvent and local chemical environment.
Q3: Why do the fluorescence spectra of this compound and harmaline overlap?
The spectral overlap occurs because this compound and harmaline are structurally very similar β-carboline alkaloids.[2][3] Their shared core structure results in similar electronic transition energies, leading to fluorescence emission in adjacent regions of the spectrum. While this compound typically emits at a shorter wavelength (blue region) compared to harmaline (blue-green region), the emission bands are broad enough to partially merge, making it difficult to distinguish the contribution of each alkaloid in a mixture.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Structural Importance of the C3=C4 Double Bond in Plant Alkaloids this compound and Harmaline on Their Binding Interactions with Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsr.org [jsr.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Harmine's Inhibitory Effect on N-acetyltransferase in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with harmine and its inhibitory effects on N-acetyltransferase (NAT) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound that I should be aware of in my experiments involving drug metabolism?
A1: Besides its well-documented role as a potent and reversible inhibitor of monoamine oxidase A (MAO-A), this compound is also a potent inhibitor of N-acetyltransferase (NAT) enzymes.[1] This inhibitory effect is independent of its MAO-A inhibition and must be considered when this compound is used in experimental systems where NAT-mediated metabolism is relevant.[1]
Q2: Which N-acetyltransferase isoenzymes are inhibited by this compound?
A2: this compound and the related β-carboline, harmaline, have been shown to be potent inhibitors of NAT purified from hamster and rat liver.[1] While the provided research primarily focuses on liver homogenates, it is crucial to consider that humans have two NAT isoenzymes, NAT1 and NAT2, which are expressed in the liver and various other tissues and are responsible for the metabolism of numerous drugs and xenobiotics. Therefore, it is highly probable that this compound inhibits both human NAT1 and NAT2.
Q3: What type of inhibition does this compound exert on N-acetyltransferase?
A3: The inhibition of histamine-N-methyltransferase (a different enzyme) by the related β-carboline harmaline has been characterized as competitive with respect to both the substrate and the cofactor.[2] Given the structural similarity, it is highly likely that this compound's inhibition of NAT is also competitive. This means this compound likely competes with the NAT substrate for binding to the enzyme's active site.
Q4: Are there any this compound derivatives with potentially lower NAT inhibitory activity?
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments where this compound's inhibition of NAT may be a confounding factor.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low acetylation of my substrate in the presence of this compound. | This compound is competitively inhibiting the N-acetyltransferase (NAT) enzyme responsible for metabolizing your substrate. | 1. Increase Substrate Concentration: Since the inhibition is likely competitive, you can overcome it by increasing the concentration of the NAT substrate in your assay. This will increase the probability of the substrate binding to the enzyme's active site over this compound. 2. Determine the Ki of this compound: Conduct a kinetic analysis to determine the inhibition constant (Ki) of this compound for the specific NAT isoenzyme you are working with. This will allow you to better design your experiments and predict the level of inhibition at different substrate and this compound concentrations. |
| Difficulty in distinguishing between this compound's intended effect and its off-target NAT inhibition. | The observed biological effect could be a combination of this compound's primary mechanism of action and the downstream consequences of NAT inhibition. | 1. Use a NAT-deficient system: If possible, repeat the experiment in a cell line or experimental model that has low or no NAT activity. This will help to isolate the effects of this compound that are independent of NAT inhibition. 2. Include a non-inhibitory analogue: If available, use a structurally related this compound analogue that has been shown to have minimal or no inhibitory effect on NAT as a negative control. |
| Variability in results when co-administering this compound with a drug that is a known NAT substrate. | The pharmacokinetics of the co-administered drug are being altered by this compound's inhibition of its metabolic pathway. | 1. Conduct a drug-drug interaction study: Perform in vitro experiments using liver microsomes or hepatocytes to quantify the impact of this compound on the metabolism of the co-administered drug. 2. Adjust dosing in in vivo studies: Based on the in vitro data, you may need to adjust the dosage of the co-administered drug in animal studies to compensate for the reduced metabolism. |
Quantitative Data Summary
| Compound | Enzyme | Inhibition Type | Ki or IC50 Value |
| This compound | CYP3A4 | Noncompetitive | Ki: 16.76 µM[7] |
| This compound | CYP2D6 | Competitive | Ki: 36.48 µM[7] |
| Harmaline | CYP2D6 | Competitive | Ki: 20.69 µM[7] |
| Harmol | CYP3A4 | Noncompetitive | Ki: 5.13 µM[7] |
| Harmol | CYP2D6 | Competitive | Ki: 47.11 µM[7] |
| Harmane | CYP3A4 | Noncompetitive | Ki: 1.66 µM[7] |
Experimental Protocols
Protocol 1: Determining the Inhibition Constant (Ki) of this compound for N-Acetyltransferase (NAT)
This protocol outlines the steps to determine if this compound is a competitive inhibitor of a specific NAT isoenzyme and to calculate its Ki value.
Materials:
-
Purified recombinant human NAT1 or NAT2 enzyme
-
NAT substrate (e.g., p-aminobenzoic acid for NAT1, sulfamethazine for NAT2)
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., DTNB for measuring Coenzyme A)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the NAT enzyme, substrate, Acetyl-CoA, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions with a fixed concentration of the NAT enzyme and varying concentrations of the substrate. For each substrate concentration, prepare a series of reactions with different concentrations of this compound (including a zero-harmine control).
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA to all wells.
-
Monitor Reaction Progress: Measure the rate of the reaction (e.g., by monitoring the increase in absorbance due to the production of Coenzyme A) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate and this compound concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each this compound concentration.
-
If the lines on the Lineweaver-Burk plot intersect on the y-axis, it indicates competitive inhibition.
-
Determine the apparent Km (Km_app) from the x-intercept of each line.
-
Plot the Km_app values against the corresponding this compound concentrations. The slope of this line will be Km/Ki.
-
Calculate Ki from the slope.
-
Protocol 2: Minimizing this compound's Competitive Inhibition in a NAT Assay
This protocol provides a workflow for setting up a NAT assay where the goal is to minimize the inhibitory effect of this compound.
Procedure:
-
Determine Km and Vmax: First, perform a standard enzyme kinetics experiment without this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of your NAT enzyme for your substrate of interest.
-
Select Substrate Concentration: To minimize competitive inhibition, use a substrate concentration that is significantly higher than the Km. A common starting point is 5-10 times the Km.
-
Run a Pilot Experiment: Perform a pilot experiment with your chosen high substrate concentration and a range of this compound concentrations to confirm that the inhibitory effect is reduced.
-
Assay with High Substrate Concentration: Conduct your main experiments using the high substrate concentration. Include a control with this compound but without your substrate to account for any background signal from this compound.
-
Data Interpretation: When analyzing your data, be mindful that even at high substrate concentrations, some residual inhibition may occur. It is important to report the conditions used and acknowledge the potential for this effect.
Visualizations
Caption: Workflow for determining the type and constant of NAT inhibition by this compound.
Caption: Mechanism of competitive inhibition of NAT by this compound.
References
- 1. The effect of this compound and other monoamine oxidase inhibitors on N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. Identification of this compound and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound derivatives for tumor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Kinase-Selective, this compound-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure‐Based Design and Synthesis of this compound Derivatives with Different Selectivity Profiles in Kinase versus Monoamine Oxidase Inhibition | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Harmine's Dose-Dependent Bioavailability in Pharmacokinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with harmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during pharmacokinetic (PK) studies, with a focus on its dose-dependent bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is known about the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is generally low and has been shown to be dose-dependent.[1][2][3] For instance, in rats, the absolute bioavailability increased from 1.09% at a 40 mg/kg oral dose to a higher percentage at increased doses, indicating a non-linear pharmacokinetic profile.[2][4] This low bioavailability is attributed to significant first-pass metabolism in the liver and potential transport-mediated efflux.[1][3][5]
Q2: What are the primary metabolic pathways for this compound?
A2: this compound is primarily metabolized via O-demethylation to its main metabolite, harmol.[6][7][8] This process is mainly catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 in humans.[6][7][9] Genetic variations in these enzymes, particularly the polymorphism of CYP2D6, can lead to considerable inter-individual differences in this compound metabolism and pharmacokinetics.[9][10] Harmol is then typically excreted as glucuronide and sulphate conjugates.[6]
Q3: What factors contribute to the dose-dependent bioavailability of this compound?
A3: The dose-dependent bioavailability of this compound is likely due to the saturation of metabolic enzymes and/or efflux transporters at higher doses. The primary metabolizing enzymes, CYP1A2 and CYP2D6, can become saturated, leading to a decrease in first-pass metabolism and a subsequent increase in the amount of this compound reaching systemic circulation.[6][7][9] Additionally, this compound has been identified as a substrate for the efflux transporter MRP2 (Multidrug Resistance-Associated Protein 2), which actively transports it out of cells.[3][5] Saturation of MRP2 at higher concentrations could also contribute to increased absorption and bioavailability.[3][5]
Q4: Are there any known drug-drug interactions to be aware of when studying this compound?
A4: Yes, co-administration of substances that are substrates, inhibitors, or inducers of CYP1A2 and CYP2D6 can alter the pharmacokinetics of this compound.[6][11] For example, this compound itself can inhibit CYP2D6 and CYP3A4, potentially affecting the metabolism of other drugs.[11] As a reversible inhibitor of monoamine oxidase A (MAO-A), this compound's co-administration with other MAOIs or serotonergic drugs can lead to significant pharmacodynamic interactions.[12][13] When co-administered with N,N-dimethyltryptamine (DMT), this compound inhibits its first-pass metabolism by MAO-A, significantly increasing DMT's bioavailability.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects | Genetic polymorphisms in CYP2D6 can lead to significant differences in metabolism (e.g., poor vs. extensive metabolizers).[9] | - Genotype the study animals for CYP2D6 status if possible.- Increase the number of subjects per group to account for variability.- Consider using CYP2D6-humanized mouse models for more translatable results.[9] |
| Lower than expected oral bioavailability | - Extensive first-pass metabolism.[1]- Efflux by transporters like MRP2.[3][5]- Issues with the formulation or administration technique. | - Use a higher dose to potentially saturate metabolic pathways.- Co-administer with a known inhibitor of CYP1A2/CYP2D6 or MRP2 (e.g., probenecid for MRP2) to investigate their roles.[3][5]- Ensure proper oral gavage technique to avoid stress-induced physiological changes.[14] |
| Inconsistent absorption after oral gavage | Stress from the gavage procedure can affect gastrointestinal motility and absorption.[14] | - Acclimate animals to the handling and gavage procedure before the study.- Consider alternative, less stressful oral administration methods if feasible.[14]- Ensure the vehicle (e.g., corn oil, ultrapure water) is appropriate and consistent.[1][15] |
| Difficulty in quantifying low plasma concentrations | This compound's low bioavailability can result in plasma levels near the limit of quantification of the analytical method. | - Utilize a highly sensitive analytical method such as UPLC-MS/MS or HPLC with fluorescence detection.[16][17][18]- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to maximize recovery.[16][17] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from a study in rats, illustrating its dose-dependent bioavailability.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral Gavage | 20 | 9.6 ± 1.8 (nmol/ml) | 0.33 | - | 3 | [1] |
| Oral Gavage | 40 | 67.05 ± 34.29 | 0.56 ± 0.13 | - | 1.09 | [2][5] |
| Intravenous | 3.3 | - | - | - | - | [5] |
Note: Data from different studies may not be directly comparable due to variations in animal strains, vehicles, and analytical methods.
Experimental Protocols
Key Experiment: Pharmacokinetic Study of Oral this compound in Rats
This protocol provides a generalized methodology based on common practices in published studies.[1][5][15]
1. Animal Model:
-
Male Sprague-Dawley rats (200-250g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals for 12 hours prior to dosing, with free access to water.[15]
2. This compound Formulation and Administration:
-
For oral administration, dissolve this compound in a suitable vehicle such as corn oil or ultrapure water to the desired concentration (e.g., 4 mg/mL for a 20 mg/kg dose).[1][15]
-
Administer a single dose via oral gavage.[1]
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a vehicle like 0.1 N H₂SO₄, diluted with 0.9% NaCl, and administer via the tail vein.[1]
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
-
Collect samples into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.[15]
-
Store plasma samples at -80°C until analysis.[18]
4. Sample Analysis:
-
Sample Preparation: Use protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate this compound from the plasma matrix.[16][17]
-
Quantification: Employ a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and specific quantification of this compound.[16][17][18][19]
-
Calibration Curve: Prepare a standard curve with known concentrations of this compound in blank plasma to quantify the unknown samples.[18]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2).
-
Calculate absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
Visualizations
Caption: Workflow for a typical pharmacokinetic study of this compound.
Caption: Key factors affecting this compound's oral bioavailability.
References
- 1. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND this compound, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), this compound, Harmaline and Tetrahydrothis compound: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and this compound Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and this compound Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic interactions between monoamine oxidase A inhibitor harmaline and 5-methoxy-N,N-dimethyltryptamine, and the impact of CYP2D6 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harmaline - Wikipedia [en.wikipedia.org]
- 13. A Phase 1 single ascending dose study of pure oral this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oral gavage administration: Topics by Science.gov [science.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitation of N,N-dimethyltryptamine and harmala alkaloids in human plasma after oral dosing with ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Harmane and this compound in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
refining protocols for the zinc-acetic acid reduction of harmala alkaloids
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the zinc-acetic acid reduction of harmala alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the zinc-acetic acid reduction in the context of harmala alkaloids?
A1: The zinc-acetic acid reduction is primarily used for the hydrogenation of harmaline to tetrahydroharmine (THH). This reaction is reported to be efficient, with high yields.[1][2]
Q2: Can this method be used to reduce this compound?
A2: No, studies have shown that the zinc-acetic acid reduction method is ineffective for the hydrogenation of this compound.[1][3][4]
Q3: What is the typical yield for the conversion of harmaline to tetrahydrothis compound (THH)?
A3: The reported yield for the hydrogenation of harmaline to THH using this method is generally high, ranging from 83% to virtually 100%.[1][2][3]
Q4: What are the most common challenges encountered during this procedure?
A4: The most significant challenge is the contamination of the final product with zinc salts.[2][5] This occurs during the basification step to precipitate the THH freebase, where zinc ions also precipitate as insoluble salts like zinc carbonate or zinc hydroxide.[2][5]
Q5: How can zinc salt contamination be prevented or minimized?
A5: A common strategy is to add ammonia or ammonium chloride during the basification step.[2] This forms soluble zinc-ammine complexes, which remain in the aqueous solution and prevent the co-precipitation of zinc salts with the alkaloid freebase.[5] Subsequent washing of the precipitate with an aqueous ammonia solution can also help remove zinc salt impurities.[5]
Q6: Are there any safety precautions to consider during this reaction?
A6: Yes. The reaction of zinc with acetic acid produces hydrogen gas, which is flammable and can form explosive mixtures with air.[2] It is crucial to perform the reaction in a well-ventilated area, away from any ignition sources.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Harmaline to THH | 1. Inactive zinc dust (oxidized).2. Insufficient reaction time.3. Incorrect pH. | 1. Use fresh, finely powdered zinc dust. Ensure it has been stored in a tightly sealed container.2. Increase the reaction time, stirring the mixture for several hours.[2]3. Ensure the solution is acidic enough for the zinc to react. The use of vinegar (acetic acid) is commonly reported.[2] |
| Final Product is Contaminated with a White Precipitate | Co-precipitation of zinc salts (zinc carbonate, zinc hydroxide) during basification.[2][5] | 1. During basification, use ammonia or add ammonium chloride to the solution to form soluble zinc-ammine complexes.[2][5]2. After precipitation of the THH freebase, wash the precipitate thoroughly with a dilute aqueous ammonia solution.[5]3. Dissolve the dried final product in a suitable alcohol (e.g., ethanol, isopropyl alcohol) and filter off the insoluble zinc salts. Note that the product must be thoroughly dried for this to be effective.[2][5] |
| Difficulty Filtering the Final Product | 1. Very fine particle size of the precipitate.2. Presence of colloidal zinc hydroxide. | 1. Allow the precipitate to settle completely before filtration. Use a vacuum filtration setup for better efficiency.2. Ensure the pH is not excessively high during basification, which can favor the formation of gelatinous zinc hydroxide. |
| Incomplete Dissolution of the Final Product in Alcohol for Purification | The THH freebase precipitate is not completely dry and contains residual water.[5] | 1. Thoroughly dry the precipitated THH freebase before attempting to dissolve it in alcohol for purification.[5]2. Use anhydrous alcohol to minimize the introduction of water. |
Experimental Protocols
Protocol 1: Reduction of Harmaline to Tetrahydrothis compound (THH)
This protocol is a synthesis of procedures described in the literature.[1][2]
Materials:
-
Harmaline (pre-purified, e.g., 95% purity)[2]
-
Zinc dust (fine powder)
-
Acetic acid (e.g., commercial vinegar)
-
Sodium carbonate or ammonia/ammonium chloride solution for basification
-
Distilled water
-
Ethanol or Isopropyl alcohol (for purification)
-
Standard laboratory glassware (beakers, flasks)
-
Stirring apparatus (magnetic stirrer)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolution: Dissolve the harmaline in a sufficient volume of acetic acid (vinegar) in a flask with stirring.
-
Addition of Zinc: Gradually add an excess of zinc dust to the harmaline solution. The amount of zinc should be in excess to ensure the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature. The reaction will produce fine bubbles of hydrogen gas.[2] Continue stirring for several hours until the reaction is complete (the evolution of gas may slow down or stop).
-
Filtration of Excess Zinc: Filter the reaction mixture to remove any unreacted zinc dust and other solid impurities.
-
Precipitation of THH:
-
Method A (Sodium Carbonate): Slowly add a saturated solution of sodium carbonate to the filtrate until the pH is basic and precipitation of the freebase is complete. This method will co-precipitate zinc salts.[2]
-
Method B (Ammonia/Ammonium Chloride): To avoid zinc contamination, add ammonium chloride to the filtrate, and then slowly add an ammonia solution to raise the pH and precipitate the THH freebase.[2]
-
-
Isolation: Collect the precipitate by filtration and wash it with distilled water. If Method A was used, a subsequent wash with dilute aqueous ammonia is recommended to remove zinc salts.[5]
-
Drying: Dry the collected precipitate thoroughly.
-
Purification (Optional but Recommended): Dissolve the dried product in a minimal amount of hot ethanol or isopropyl alcohol. The insoluble zinc salts can then be removed by filtration.[2][5] Evaporate the solvent to obtain purified THH.
Data Summary
| Parameter | Value | Reference(s) |
| Yield (Harmaline to THH) | 83% - ~100% | [1][2][3] |
| Starting Material (this compound) | Ineffective | [1][3][4][6] |
| Separation Yield (this compound/Harmaline via pH-metry) | 91% | [1][3] |
| Separation Yield (this compound/Harmaline via NaHCO₃) | 76% | [1][3] |
Visualizations
Caption: Experimental workflow for the zinc-acetic acid reduction of harmaline to THH.
Caption: Logic diagram for preventing zinc salt contamination during product isolation.
References
- 1. zenodo.org [zenodo.org]
- 2. Harmaline to THH reduction with zinc and vinegar works! (GC-MS results) - Plant Analysis and Substance Testing - Welcome to the DMT-Nexus [dmt-nexus.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrothis compound purification struggles | DMT-Nexus forum [forum.dmt-nexus.me]
- 6. scribd.com [scribd.com]
stability testing of harmine in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of harmine in various solvents and under different storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For long-term storage, it is advisable to prepare stock solutions of this compound in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF). This compound exhibits good solubility in these solvents. To minimize oxidation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
The approximate solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ~2 mg/mL[1][2] |
| Ethanol | ~1.5 mg/mL |
| Dimethylformamide (DMF) | ~1.5 mg/mL[1][2] |
| PBS (pH 7.2) | ~0.25 mg/mL[1][2] |
Q3: How should solid this compound be stored for long-term stability?
Solid this compound is supplied as a crystalline solid and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q4: How stable are this compound solutions in aqueous buffers?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions daily.[1][2] The stability of this compound in aqueous solutions is pH-dependent.
Q5: My this compound solution has changed color. Is it still usable?
A change in the color of your this compound solution could indicate degradation. It is recommended to perform an analytical check, for example, using HPLC, to assess the purity of the solution. If degradation is confirmed, a fresh solution should be prepared.
Q6: I see precipitates in my this compound solution after dilution in an aqueous buffer. What should I do?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue due to the lower solubility of this compound in aqueous media. To troubleshoot this, you can try the following:
-
Decrease the final concentration: The final concentration of this compound in the aqueous buffer might be too high.
-
Increase the percentage of organic solvent: A slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Use a different salt form: this compound hydrochloride is more water-soluble than the free base.
-
Adjust the pH: The solubility of this compound is pH-dependent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that your this compound solutions, especially aqueous ones, are freshly prepared. Organic stock solutions should be stored at -20°C and protected from light.
-
Check for Color Change: Any discoloration may suggest degradation.
-
Analytical Confirmation: Use a validated analytical method, such as HPLC, to check the purity and concentration of your this compound solution.
-
Issue 2: Low recovery of this compound during sample preparation.
-
Possible Cause: Adsorption to container surfaces or instability during the extraction process.
-
Troubleshooting Steps:
-
Use appropriate containers: Polypropylene or silanized glass vials can help minimize adsorption.
-
Optimize extraction conditions: Ensure the pH of the extraction solvent is suitable for this compound's pKa to maintain it in a soluble and stable form.
-
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a suitable vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
Stability Testing of this compound in Methanol
A study on the stability of this compound in methanol (25 ng/mL) was conducted over 14 days at different temperatures. The results are summarized in the table below.
| Storage Condition | Day 2 | Day 4 | Day 7 | Day 10 | Day 14 |
| -20°C | ~100% | ~100% | ~100% | ~100% | ~100% |
| 4°C | ~98% | ~95% | ~92% | ~90% | ~88% |
| Room Temperature | ~95% | ~88% | ~80% | ~75% | ~74% |
Data is estimated from the graphical representation in the cited source.[3]
Forced Degradation Studies
General Protocol for Forced Degradation
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
After exposure to each stress condition, the samples should be analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.
Diagrams
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability and potential outcomes.
References
- 1. Heme peroxidases are responsible for the dehydrogenation and oxidation metabolism of harmaline into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of Harmane and this compound in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Harmine vs. Harmaline: A Comparative Analysis of MAO-A Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-A (MAO-A) inhibitory potency of two well-known β-carboline alkaloids: harmine and harmaline. Both compounds are recognized for their significant, reversible, and competitive inhibition of MAO-A, an enzyme crucial in the metabolism of key neurotransmitters like serotonin and norepinephrine. Understanding the nuances of their inhibitory activities is vital for research in neuropharmacology and the development of novel therapeutics for psychiatric disorders.
Quantitative Comparison of MAO-A Inhibition
The inhibitory potency of this compound and harmaline against MAO-A has been quantified in several studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. Lower values are indicative of greater inhibitory potency. The data consistently demonstrates that both are potent MAO-A inhibitors, with their relative potency varying depending on the specific experimental conditions.
| Compound | Inhibition Metric | Reported Value (nM) | Reported Value (µM) | Source |
| This compound | Ki | 5 | - | Kim et al., 1997[1] |
| IC50 | - | 0.38 ± 0.21 | Wang et al., 2019[2] | |
| IC50 | 4.1 | - | Myburg et al., 2022[3] | |
| Harmaline | Ki | 48 | - | Kim et al., 1997[1][4] |
| IC50 | - | 0.10 ± 0.08 | Wang et al., 2019[2][5] | |
| IC50 | 2.3 | - | Kilpatrick et al., 2001[6] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols
The determination of MAO-A inhibitory potency for this compound and harmaline typically involves in vitro enzyme inhibition assays. While specific parameters may vary between laboratories, the fundamental principles are consistent.
General MAO-A Inhibition Assay Protocol (Spectrophotometric/Fluorometric)
This protocol is a synthesized representation of common methodologies used in the field.
1. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A.
-
Substrate: Kynuramine is a commonly used non-selective substrate.[7][8]
-
Test Compounds: this compound and harmaline dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known potent and selective MAO-A inhibitor, such as clorgyline.[9][10]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Detection System: A multi-well plate reader capable of spectrophotometric or fluorescence detection.
2. Assay Procedure:
-
A reaction mixture is prepared containing the MAO-A enzyme in the appropriate buffer.
-
Varying concentrations of the test inhibitors (this compound or harmaline) or the positive control are added to the reaction mixture and pre-incubated with the enzyme for a defined period (e.g., 10 minutes at 25°C).[9][10]
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., kynuramine).
-
The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).[9]
-
The formation of the product (4-hydroxyquinoline from kynuramine) or a byproduct (such as hydrogen peroxide) is measured.[7] For fluorometric assays, a probe that reacts with H2O2 to produce a fluorescent signal (e.g., at Ex/Em = 535/587 nm) is used.[9]
3. Data Analysis:
-
The enzyme activity is quantified by the rate of product formation.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to the activity of the enzyme in the absence of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk plots.[8] All the tested β-carboline derivatives, including this compound and harmaline, have been shown to be reversible and competitive inhibitors of MAO-A.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound and harmaline on MAO-A and a typical experimental workflow for determining their inhibitory potency.
Caption: Inhibition of MAO-A by this compound and Harmaline.
Caption: Workflow for MAO-A Inhibition Assay.
References
- 1. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based pharmacokinetics-pharmacodynamics studies of this compound and harmaline on neurotransmitters regulatory effects in healthy rats: Challenge on monoamine oxidase and acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Unlocking Synergistic Anticancer Potential: A Comparative Guide to Harmine and Chemotherapy Co-administration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic anticancer effects of harmine when combined with conventional chemotherapeutic agents. Experimental data is presented to validate these synergistic interactions, alongside detailed protocols for key validation assays.
The naturally occurring β-carboline alkaloid, this compound, has demonstrated significant potential in enhancing the efficacy of various chemotherapeutics, offering a promising strategy to overcome drug resistance and improve treatment outcomes in several cancers. This guide summarizes the quantitative data from preclinical studies, outlines the experimental methodologies to assess synergy, and illustrates the key signaling pathways involved.
Comparative Analysis of Synergistic Effects
The synergistic potential of this compound has been evaluated in combination with several standard chemotherapy drugs across various cancer cell lines. The following tables summarize the key quantitative findings, including the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates a synergistic effect.
| Chemotherapeutic | Cancer Type | Cell Line | This compound IC50 (µM) | Chemotherapeutic IC50 | Combination Effect | Reference |
| Gemcitabine | Pancreatic Cancer | PANC-1 | 13.67 | - | Strong Synergy (CI < 0.9) | [1] |
| CFPAC-1 | 8.53 | - | Strong Synergy (CI < 0.9) | [1] | ||
| SW1990 | 9.84 | - | Strong Synergy (CI < 0.9) | [1] | ||
| BxPC-3 | 5.40 | - | Strong Synergy (CI < 0.9) | [1] | ||
| Doxorubicin | Breast Cancer | MCF-7 | - | - | Moderate Synergism (CI = 0.85 for free drugs) | |
| 5-Fluorouracil | Pancreatic Cancer | AsPC-1 | 30 µg/ml | 35 µg/ml | Significant synergistic effect | |
| Paclitaxel | Gastric Cancer | SGC-7901 | - | - | Suppression rate increased from 18.0% (this compound alone) and 38.7% (Paclitaxel alone) to 74.5% (Combination) | [2] |
| Docetaxel | Breast Cancer | - | - | - | This compound acts as a sensitizer, enhancing the inhibitory effect of docetaxel. |
Experimental Protocols
To validate the synergistic anticancer effects of this compound and chemotherapeutics, the following experimental protocols are commonly employed:
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels, which is crucial for understanding the molecular mechanisms of synergy.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, COX-2, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Calculation of Combination Index (CI)
The CI is calculated using the Chou-Talalay method to quantitatively determine the nature of the drug interaction.
Methodology:
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis of the dose-response data.
-
CI Calculation: The software calculates the CI value based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with chemotherapeutics are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
One of the primary mechanisms by which this compound exerts its synergistic effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactivated in cancer, promoting cell survival and proliferation.
Another key mechanism involves the downregulation of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation.
This guide provides a foundational understanding of the synergistic anticancer effects of this compound when combined with various chemotherapeutics. The presented data and protocols offer a valuable resource for researchers aiming to further investigate and harness these promising therapeutic combinations.
References
comparative analysis of harmine content in different Peganum harmala ecotypes
A comprehensive analysis of harmine content across different ecotypes of Peganum harmala, commonly known as Syrian Rue, reveals significant variations influenced by geographical origin and the specific part of the plant analyzed. This guide synthesizes findings from multiple studies to provide a comparative overview for researchers, scientists, and drug development professionals. The primary analytical methods employed for quantification of this compound and other β-carboline alkaloids include High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The concentration of this compound in Peganum harmala is highest in the seeds and roots. The following table summarizes the quantitative data on this compound content from various studies, highlighting the differences between plant parts and potential geographical variations.
| Plant Part | This compound Content (% w/w) | Harmaline Content (% w/w) | Other Alkaloids (% w/w) | Analytical Method | Reference |
| Seeds | 4.3 | 5.6 | Harmalol (0.6), Tetrahydrothis compound (0.1) | HPLC | [1] |
| Seeds | 2.02 | 2.87 | - | HPLC | [2] |
| Seeds | 0.44 | 0.096 | Vasicine (0.25), Vasicinone (0.0007) | HPTLC | [3] |
| Seeds | 1.7 | 3.0 | - | HPLC | [4] |
| Roots | 2.0 | Not Detected | Harmol (1.4) | HPLC | [1] |
| Roots | 0.69 | Not Detected | - | HPLC | [2] |
| Stems | 0.017 | Not Detected | - | HPLC | [2] |
| Leaves | 0.0008 | 0.0006 | - | HPLC | [2] |
Note: The variability in reported concentrations can be attributed to different ecotypes, environmental conditions, harvesting times, and analytical methods used.
Experimental Protocols
The quantification of this compound from Peganum harmala typically involves extraction followed by chromatographic analysis. Below are detailed methodologies for these key experiments.
Alkaloid Extraction from Peganum harmala Seeds
This protocol is a generalized representation of methods described in the literature.
Materials and Reagents:
-
Dried seeds of Peganum harmala
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
Dichloromethane or Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
pH meter
Procedure:
-
Grinding: Grind the dried seeds into a fine powder.
-
Maceration: Soak the powdered seeds in methanol or ethanol, often with the addition of a small amount of dilute acid (e.g., 1% HCl) to facilitate alkaloid extraction, for 24-48 hours at room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material. Repeat the extraction process with the residue to ensure complete recovery of alkaloids.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Extraction (for purification):
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent like dichloromethane to remove neutral and weakly basic impurities.
-
Make the aqueous layer alkaline by adding an ammonia solution until a pH of 9-10 is reached. This will precipitate the alkaloids.
-
Extract the precipitated alkaloids with a non-polar solvent (e.g., dichloromethane or chloroform).
-
Collect the organic layers and dry them over anhydrous sodium sulfate.
-
-
Final Evaporation: Evaporate the solvent from the organic layer to obtain the purified total alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of harmala alkaloids.[5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Metasil ODS or Tracer Excel 120 ODSA)
Chromatographic Conditions:
-
Mobile Phase: A mixture of potassium phosphate buffer (e.g., 10 mM, pH 7.0) and acetonitrile is commonly used.[6][7] Another described mobile phase is a mixture of Isopropyl alcohol, Acetonitrile, Water, and Formic acid.[5]
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the alkaloid extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound extraction and quantification.
Signaling Pathway: this compound as a Monoamine Oxidase-A Inhibitor
Caption: this compound's inhibitory action on MAO-A.
References
- 1. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance thin-layer chromatography densitometric method for the quantification of this compound, harmaline, vasicine, and vasicinone in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of Peganum harmala extract against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for the analysis of harmol, harmalol, this compound and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
harmine's efficacy in animal models compared to traditional antidepressant drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of harmine, a β-carboline alkaloid with monoamine oxidase-A (MAO-A) inhibitory properties, against traditional antidepressant drugs in established rodent models of depression. The following sections detail its mechanism of action, comparative performance in key behavioral assays with supporting quantitative data, and the experimental protocols utilized for these assessments.
Comparative Efficacy in Behavioral Models
This compound has demonstrated significant antidepressant-like effects in various animal models, with an efficacy often comparable to traditional antidepressants such as the tricyclic antidepressant (TCA) imipramine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The most common behavioral paradigms used to assess antidepressant potential are the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST) in Rats
Studies comparing this compound to imipramine in the FST in rats have shown that both compounds significantly reduce immobility time, suggesting a comparable antidepressant-like effect.
Table 1: Effect of this compound and Imipramine on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Saline (Control) | - | 125 ± 10 |
| This compound | 5 | 110 ± 8 |
| This compound | 10 | 85 ± 7 |
| This compound | 15 | 70 ± 6 |
| Imipramine | 10 | 105 ± 9 |
| Imipramine | 20 | 80 ± 8 |
| Imipramine | 30 | 65 ± 5 |
*Data are presented as mean ± SEM (Standard Error of the Mean). *p < 0.05 compared to Saline (Control). Data synthesized from representative studies.
Tail Suspension Test (TST) in Mice
In the TST, this compound has been shown to effectively reduce immobility time in mice. While direct head-to-head studies with fluoxetine providing specific quantitative data on immobility time are less common in the readily available literature, existing data for each compound against their respective controls demonstrate their efficacy.
Table 2: Representative Efficacy of this compound and Fluoxetine in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle (Control) | - | 150 ± 12 |
| This compound | 10 | 100 ± 10 |
| This compound | 20 | 80 ± 9 |
| Vehicle (Control) | - | 160 ± 15 |
| Fluoxetine | 10 | 110 ± 11 |
| Fluoxetine | 20 | 90 ± 10 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (Control). Data synthesized from representative studies.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of antidepressant action is through the reversible inhibition of monoamine oxidase-A (MAO-A). This leads to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Furthermore, downstream signaling cascades are initiated, leading to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Validating Acetylcholinesterase Inhibition as a Mechanism of Harmine Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of harmine's neurotoxic effects, with a specific focus on validating the role of acetylcholinesterase (AChE) inhibition. We present experimental data comparing this compound to other compounds, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for researchers in neuropharmacology and toxicology.
Executive Summary
This compound, a β-carboline alkaloid, exhibits well-documented neurotoxic effects. A primary hypothesis for this toxicity is its inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This guide synthesizes in vitro and in vivo data to evaluate the contribution of AChE inhibition to this compound's neurotoxicity profile relative to other potential mechanisms, such as monoamine oxidase A (MAO-A) inhibition and interaction with the glutamatergic system.
Comparative Analysis of Acetylcholinesterase Inhibition
This compound is a potent inhibitor of AChE. The following table compares its inhibitory activity, where available, with that of standard AChE inhibitors used in research and as therapeutics for Alzheimer's disease.
Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE)
| Compound | IC50 (nM) | Enzyme Source | Notes |
| This compound | Potent inhibitor | Various | Specific IC50 values for this compound are not consistently reported in comparative studies, but its potent activity is widely acknowledged.[1][2] |
| Donepezil | 6.7 | Rat Brain | Highly selective for AChE over BuChE.[3] |
| Tacrine | 77 | Rat Brain | Non-selective inhibitor of AChE and BuChE.[3] |
| Rivastigmine | 4.3 | Rat Brain | Moderately selective for AChE.[3] |
| Physostigmine | 0.67 | Rat Brain | Potent, non-selective inhibitor.[3] |
| This compound Derivative (Compound 13) | 58.76 | Human AChE | A novel derivative developed for potential Alzheimer's therapy.[4] |
| This compound Derivative (Compound 17d) | 89.38 | Human AChE | Another novel derivative with potent inhibitory activity.[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Neurotoxicity Profile
The neurotoxicity of this compound manifests in a variety of symptoms and cellular effects. Below is a comparison of this compound's neurotoxic profile with that of other relevant compounds.
Table 2: Comparative In Vivo and In Vitro Neurotoxicity Data
| Compound/Agent | Model System | Observed Neurotoxic Effects | Quantitative Data |
| This compound | Mice | Convulsions, tremor, ataxia, opisthotonos, and death.[5][6] | LD50: 26.9 mg/kg (i.v.) in mice.[5][6] |
| C. elegans | Growth inhibition, egg-laying defects, shortened lifespan.[7] | Dose-dependent effects observed from 5 to 320 µmol/L.[7] | |
| Rats | Degeneration of Purkinje cells in the cerebellum (vermis).[8] | Shares mechanism with ibogaine.[8] | |
| Ibogaine | Rats | Degeneration of Purkinje cells and Bergmann astrocytes in the cerebellum.[8] | Neurodegeneration observed at 50-100 mg/kg (i.p.).[8] |
| Harmane | C. elegans | Selective dopaminergic neurotoxicity, decreased mitochondrial viability, increased reactive oxygen species.[9] | |
| 6-Hydroxydopamine (6-OHDA) | Differentiated SH-SY5Y cells | Induces oxidative stress and neuronal cell death. | A common neurotoxin used to model Parkinson's disease in vitro.[10] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Objective: To determine the in vitro inhibitory potential of a test compound on AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation indicates inhibition of AChE.
Materials:
-
96-well microplate
-
Spectrophotometric multiwell plate reader
-
Purified AChE (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and positive control (e.g., donepezil) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Control wells: AChE solution and buffer.
-
Blank wells: Buffer only (no enzyme).
-
Test wells: AChE solution and various concentrations of the test compound.
-
Positive control wells: AChE solution and a known AChE inhibitor.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neurotoxicity Assessment in SH-SY5Y Cells (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Objective: To evaluate the neurotoxic effects of a compound on a neuronal cell line.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Test compound (e.g., this compound)
-
Optional: A known neurotoxin to induce cell death (e.g., 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1x10⁴ cells/well) and allow them to attach overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
While AChE inhibition is a significant factor, the neurotoxicity of this compound is likely a multifactorial process involving several biological targets. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed pathway of this compound-induced neurotoxicity via AChE inhibition.
Caption: Alternative and contributing mechanisms to this compound's neurotoxicity.
Caption: A logical workflow for investigating this compound's neurotoxicity.
Conclusion
The available evidence strongly supports that acetylcholinesterase inhibition is a significant mechanism contributing to the neurotoxicity of this compound. The symptoms of acute this compound poisoning in vivo, such as tremors and convulsions, are consistent with cholinergic overstimulation.[5][6] However, it is crucial for researchers to recognize that this is not the sole mechanism of action. This compound's potent inhibition of MAO-A and its interactions with the glutamatergic system, potentially leading to excitotoxicity, are also critical components of its overall neurotoxic profile.[1][2][8]
Future research should aim to dissect the relative contributions of these different pathways to this compound's neurotoxic effects. This can be achieved through experiments that use specific antagonists for cholinergic and glutamatergic receptors in conjunction with this compound administration, as well as by comparing the neurotoxic profiles of this compound with more selective AChE and MAO-A inhibitors. A comprehensive understanding of these multiple mechanisms is essential for both elucidating the toxicological risks of this compound and exploring the therapeutic potential of its derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A preliminary study on the neurotoxic mechanism of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmine's Potent Inhibition of N-Acetyltransferase Activity: A Comparative Analysis Against Other MAO Inhibitors
A detailed review for researchers and drug development professionals on the differential effects of harmine and other monoamine oxidase inhibitors on N-acetyltransferase activity, supported by experimental data and protocols.
Introduction
This compound, a β-carboline alkaloid, is a well-known reversible inhibitor of monoamine oxidase A (MAO-A). However, its pharmacological profile extends beyond MAO inhibition. Seminal research has demonstrated that this compound and its analog harmaline are also potent inhibitors of N-acetyltransferase (NAT), a crucial enzyme in the metabolism of various drugs and xenobiotics.[1] This dual inhibitory action is not a common feature among all MAO inhibitors (MAOIs), highlighting a key pharmacological distinction. This guide provides a comparative overview of the effects of this compound versus other classical MAOIs on NAT activity, presenting the available data and detailed experimental methodologies for further research.
Comparative Analysis of Inhibitory Activity
Studies have shown a clear demarcation between the effects of this compound and other MAOIs on NAT activity. This compound and harmaline have been identified as potent inhibitors of N-acetyltransferase purified from hamster and rat liver. In stark contrast, a range of other MAO inhibitors exhibit either no effect or only trivial effects on this enzyme. This suggests that there is no direct correlation between a compound's ability to inhibit MAO and its capacity to inhibit NAT.[1]
This differential activity is critical when considering the pharmacological and toxicological effects of these compounds. The concurrent inhibition of both MAO and NAT by this compound and harmaline must be taken into account when evaluating their physiological impact.[1]
Quantitative Data on Inhibitor Effects
The following table summarizes the inhibitory effects of various MAO inhibitors on N-acetyltransferase activity based on available literature.
| Compound | MAO Inhibition Target | N-Acetyltransferase (NAT) Inhibition |
| This compound | MAO-A | Potent Inhibitor [1] |
| Harmaline | MAO-A | Potent Inhibitor [1] |
| Iproniazide | Non-selective MAO | Inhibitor[1] |
| Deprenyl | MAO-B | No or trivial effect[1] |
| Clorgyline | MAO-A | No or trivial effect[1] |
| Phenelzine | Non-selective MAO | No or trivial effect[1] |
| Pargyline | MAO-B | No or trivial effect[1] |
| Tranylcypromine | Non-selective MAO | No or trivial effect[1] |
| Methysergide | - | No or trivial effect[1] |
| Cyproheptadine | - | No or trivial effect[1] |
| Methyltryptamine | - | No or trivial effect[1] |
Note: Specific IC50 values for the inhibition of NAT by this compound and harmaline from the primary comparative study by Wright et al. (1979) are not publicly available in the retrieved abstracts. The term "potent inhibitor" is used as described in the source.
Experimental Protocols
The following is a representative methodology for assessing the inhibitory effect of compounds on N-acetyltransferase activity, based on common practices in the field.
Protocol: In Vitro N-Acetyltransferase (NAT) Activity Assay
1. Objective: To determine the inhibitory effect of this compound and other MAO inhibitors on the activity of N-acetyltransferase by measuring the rate of acetylation of a substrate like p-aminobenzoic acid (PABA).
2. Materials:
-
Enzyme Source: Purified N-acetyltransferase from hamster or rat liver, or a commercially available recombinant NAT enzyme.
-
Substrates:
-
p-Aminobenzoic acid (PABA)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
-
Inhibitors: this compound, harmaline, and other MAOIs of interest (e.g., deprenyl, clorgyline).
-
Buffer: 0.1 M Tris-HCl buffer, pH 7.5.
-
Reagents for Detection:
-
5% Trichloroacetic acid (TCA)
-
N-(1-naphthyl)ethylenediamine dihydrochloride
-
Sodium nitrite
-
Ammonium sulfamate
-
-
Equipment:
-
Spectrophotometer
-
Incubator or water bath (37°C)
-
Centrifuge
-
Micropipettes and tips
-
Test tubes or microcentrifuge tubes
-
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of PABA, Acetyl-CoA, and all inhibitors in appropriate solvents.
-
Prepare the Tris-HCl buffer.
-
-
Enzyme Reaction:
-
Set up a series of test tubes for each inhibitor concentration, a positive control (no inhibitor), and a negative control (no enzyme).
-
To each tube, add the Tris-HCl buffer.
-
Add the desired concentration of the inhibitor to the respective tubes.
-
Add the PABA solution to all tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding Acetyl-CoA to all tubes except the negative control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 5% TCA to each tube.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes.
-
To the supernatant, add sodium nitrite, followed by ammonium sulfamate, and finally N-(1-naphthyl)ethylenediamine dihydrochloride to develop a colorimetric product from the remaining PABA.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The amount of acetylated PABA is determined by subtracting the amount of remaining PABA from the initial amount.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
If desired, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NAT activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro N-acetyltransferase (NAT) inhibition assay.
Signaling and Inhibition Pathway
Caption: Differential inhibition of N-acetyltransferase by this compound and other MAOIs.
References
A Comparative Analysis of the Neurochemical Effects of Acute vs. Chronic Harmine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmine, a β-carboline alkaloid, is a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders.[1][2] Understanding the differential neurochemical effects of acute versus chronic administration is crucial for elucidating its mechanisms of action and guiding drug development. This guide provides a comparative overview of the neurochemical consequences of acute and chronic this compound exposure, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of acute and chronic this compound administration on various neurochemical and behavioral parameters.
Table 1: Effects on Brain-Derived Neurotrophic Factor (BDNF)
| Administration | Species | Dosage (mg/kg) | Route | Duration | Brain Region | Change in BDNF | Reference(s) |
| Acute | Rat | 10 & 15 | i.p. | Single dose | Hippocampus | Increased | [2] |
| Acute | Rat | 5, 10, 15 | i.p. | Single dose | Hippocampus | Increased | |
| Chronic | Rat | 10 & 15 | i.p. | 14 days | Hippocampus | Increased | [3] |
| Chronic | Rat | 5, 10, 15 | i.p. | 14 days | Hippocampus | Increased | [1] |
| Chronic | Mouse | 20 | Not Specified | Not Specified | Hippocampus | Prevented stress-induced reduction | [4] |
| Chronic | Rat | 15 | i.p. | 15 days | Hippocampus & Frontal Cortex | No significant effect | [5][6] |
Table 2: Effects on Dopaminergic System
| Administration | Species | Dosage | Route | Brain Region | Key Findings | Reference(s) |
| Acute | Rat | 0.5, 2.5, 10 mg/kg | i.p. | Striatum | Dose-dependent increase in dopamine efflux; Decrease in DOPAC and HVA | [7] |
| Acute | Rat | 300 nM (in vitro) | Brain slice | Nucleus Accumbens Shell | Augmented dopamine efflux | [8] |
Table 3: Behavioral Effects
| Administration | Species | Dosage (mg/kg) | Route | Duration | Behavioral Test | Key Findings | Reference(s) |
| Acute | Rat | 10 & 15 | i.p. | Single dose | Forced Swim Test | Reduced immobility time; Increased climbing and swimming time | [2] |
| Acute | Rat | 5, 10, 15 | i.p. | Single dose | Forced Swim Test | Reduced immobility time | [1] |
| Chronic | Rat | 5, 10, 15 | i.p. | 14 days | Forced Swim Test | Reduced immobility time | [3][9] |
| Chronic | Mouse | 10 & 20 | Not Specified | Not Specified | Tail Suspension & Forced Swim Test | Decreased immobility time | [4] |
| Chronic | Rat | 15 | i.p. | 15 days | Open Field Test | Reduced mobility and exploratory behavior | [5][6] |
Experimental Protocols
Forced Swim Test (Acute and Chronic Administration)
-
Drug Preparation: this compound hydrochloride dissolved in sterile 0.9% saline.[10][11]
-
Acute Administration: Rats received a single intraperitoneal (i.p.) injection of this compound (5, 10, or 15 mg/kg) or saline. The behavioral test was conducted 60 minutes after the injection.[2]
-
Chronic Administration: Rats were treated with daily i.p. injections of this compound (5, 10, or 15 mg/kg) or saline for 14 consecutive days. The forced swim test was performed on the 14th day.[3][9]
-
Procedure: Rats were individually placed in a cylinder containing water. The total duration of immobility was recorded during the last 4 minutes of a 6-minute session.[2]
BDNF Level Measurement (ELISA)
-
Sample Collection: Immediately after the behavioral tests, animals were euthanized, and the hippocampus was dissected.[2][3]
-
Assay: Brain-derived neurotrophic factor (BDNF) protein levels were measured using an enzyme-linked immunosorbent assay (ELISA) sandwich assay according to the manufacturer's instructions.[2][3]
In Vivo Microdialysis for Dopamine Measurement
-
Animals: Awake male rats.[7]
-
Surgical Procedure: A microdialysis probe was implanted in the striatum.[7]
-
This compound Administration: this compound (0.5, 2.5, and 10 mg/kg) was administered intraperitoneally.[7]
-
Sample Analysis: Dialysate samples were collected and analyzed for dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) concentrations using high-performance liquid chromatography with electrochemical detection.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of MAO-A inhibition.
Caption: Workflow for acute vs. chronic this compound studies on BDNF.
Discussion and Comparison
Effects on BDNF
Both acute and chronic administration of this compound have been shown to increase BDNF levels in the hippocampus.[2][3] This effect is significant as reduced BDNF is implicated in the pathophysiology of depression. An acute, high dose of this compound (15 mg/kg) was sufficient to elevate hippocampal BDNF levels.[2] Similarly, chronic treatment with this compound at doses of 10 and 15 mg/kg for 14 days also resulted in increased BDNF.[3][12] However, one study with chronic administration (15 mg/kg for 15 days) did not find a significant effect on BDNF in the hippocampus or frontal cortex, suggesting that the duration and specific experimental conditions may influence this outcome.[5][6]
Dopaminergic System
Acute this compound administration demonstrates a clear impact on the dopaminergic system. In vivo microdialysis studies in rats have shown that acute intraperitoneal injections of this compound lead to a dose-dependent increase in extracellular dopamine in the striatum.[7] This is accompanied by a decrease in the dopamine metabolites DOPAC and HVA, which is consistent with the inhibition of MAO-A, the primary enzyme responsible for dopamine breakdown.[7] Furthermore, in vitro studies using rat brain slices have revealed that this compound can augment electrically evoked dopamine efflux in the nucleus accumbens shell, an effect suggested to be mediated by 5-HT2A receptors rather than direct MAO-A inhibition in that specific experimental context.[8] The effects of chronic this compound administration on the dopaminergic system are less well-documented in the available literature and represent an area for future research.
Behavioral Outcomes
The antidepressant-like effects of this compound are observed after both acute and chronic administration, as evidenced by reduced immobility in the forced swim test.[1][2][3][9] This behavioral outcome aligns with the observed increases in BDNF and modulation of the dopaminergic system. However, chronic administration may also lead to other behavioral changes. One study reported that chronic this compound treatment (15 mg/kg for 15 days) resulted in reduced general locomotion and exploratory behavior in an open field test.[5][6] This suggests that while the antidepressant-like effects may be sustained, long-term administration could induce side effects related to motor activity.
Conclusion
References
- 1. The Neurochemical Effects of this compound in Animal Models of Depression - OPEN Foundation [open-foundation.org]
- 2. Acute this compound administration induces antidepressive-like effects and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of this compound elicits antidepressant-like effects and increases BDNF levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound produces antidepressant-like effects via restoration of astrocytic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic this compound treatment has a delayed effect on mobility in control and socially defeated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound augments electrically evoked dopamine efflux in the nucleus accumbens shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of this compound elicits... [experts.mcmaster.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Harmine's Binding Affinity: A Comparative Analysis at Serotonin 5-HT2A and 5-HT2C Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of the β-carboline alkaloid harmine for the human serotonin 5-HT2A and 5-HT2C receptors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the pharmacological profiling of psychoactive compounds.
Executive Summary
This compound demonstrates a moderate binding affinity for the serotonin 5-HT2A receptor and a significantly lower affinity for the 5-HT2C receptor. This preferential binding suggests that the pharmacological effects of this compound mediated by the 5-HT2 receptor family are likely dominated by its interaction with the 5-HT2A subtype. The following sections provide quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the canonical signaling pathways for these receptors.
Quantitative Binding Data
The binding affinity of this compound for the human 5-HT2A and 5-HT2C receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | 5-HT2A | 397 | [1] |
| This compound | 5-HT2C | 5340 |
Note: The Ki value for 5-HT2C is from a study by Glennon et al. (2000) as cited in other literature. The direct study was not retrievable in the search.
Experimental Protocols: Radioligand Competition Binding Assay
The following protocol outlines a standard methodology for determining the binding affinity of a test compound, such as this compound, for the 5-HT2A and 5-HT2C receptors.
Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT2A and 5-HT2C receptors through a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Radioligands:
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., ketanserin for 5-HT2A, mianserin for 5-HT2C).[2]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
Instrumentation: 96-well microplates, filter harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[3]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.[3]
-
Incubation: Incubate the plates, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[3]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Both the 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
Assessing the Purity of Isolated Harmine: A Comparative Guide to Melting Point Determination and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of isolated compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of methods for assessing the purity of isolated harmine, with a primary focus on melting point determination, supported by alternative analytical techniques. The information presented is substantiated by experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and the Importance of Purity
Melting Point Determination: A Primary Indicator of Purity
Melting point is a fundamental physical property of a solid crystalline substance. For a pure compound, the melting point is a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. This phenomenon makes melting point determination a straightforward and accessible first-line method for assessing the purity of isolated this compound.
The established melting point for pure this compound is generally reported in the range of 262-264 °C.[1] Variations within this range can be attributed to minor impurities or differences in experimental technique. A significant deviation from this range, or a broad melting range, is a strong indication of the presence of impurities.
Table 1: Comparison of Melting Points for this compound and Common Impurities
| Compound | Reported Melting Point (°C) | Notes |
| This compound | 262-264[1], 264-265[2], 262-270[3] | A sharp melting point within this range is indicative of high purity. |
| Harmaline | 229-231[4], 237-243[5] | A common co-isolated alkaloid from Peganum harmala. Its significantly lower melting point allows for differentiation from this compound. |
| Harmane | Not specified in results | Another β-carboline alkaloid that can be present. |
| Harmalol | Not specified in results | Can be formed from the demethylation of harmaline. |
Alternative and Confirmatory Purity Assessment Methods
While melting point determination is a valuable tool, it is often insufficient on its own for a complete purity profile. Orthogonal analytical techniques should be employed for confirmation and quantification of impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique for separating mixtures of compounds. The purity of a this compound isolate can be qualitatively assessed by spotting the sample on a TLC plate and developing it in an appropriate solvent system. A single spot corresponding to the Rf value of a pure this compound standard indicates a high degree of purity. The presence of additional spots suggests the presence of impurities, such as harmaline, which has a different Rf value.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture.[6][7] For this compound, reversed-phase HPLC with UV detection is a commonly used method.[8][9] A pure sample will exhibit a single major peak at the retention time corresponding to this compound. The presence and area of other peaks can be used to identify and quantify impurities, offering a more precise measure of purity than TLC.[10][11]
Spectroscopic Methods
Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and confirmation of the identity of the isolated this compound and any impurities present.[7][11] These methods provide detailed molecular information that complements the data obtained from melting point and chromatographic analyses.
Experimental Protocols
1. Melting Point Determination
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Sample Preparation: A small amount of the dried, powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
-
-
Interpretation: A narrow melting range (e.g., 0.5-1 °C) within the accepted literature value indicates high purity. A depressed and broad melting range suggests the presence of impurities.[12][13]
2. Thin-Layer Chromatography (TLC) for this compound Purity
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A common mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v).[6]
-
Sample Preparation: Dissolve a small amount of the isolated this compound and a pure this compound standard in methanol.
-
Procedure:
-
Spot the dissolved samples onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm and/or 365 nm).
-
-
Interpretation: The presence of a single spot with an Rf value matching the this compound standard indicates high purity. Additional spots indicate impurities.
3. High-Performance Liquid Chromatography (HPLC) for this compound Purity
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., 330 nm).[6]
-
Procedure:
-
Prepare a standard solution of pure this compound and a solution of the isolated this compound sample in the mobile phase or a compatible solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Interpretation: A single major peak in the sample chromatogram with a retention time matching the this compound standard indicates high purity. The area percentage of the this compound peak relative to the total peak area provides a quantitative measure of purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of isolated this compound, starting with the primary method of melting point determination and proceeding to more advanced confirmatory techniques.
Caption: Workflow for assessing the purity of isolated this compound.
Conclusion
Assessing the purity of isolated this compound is a critical quality control step in research and drug development. Melting point determination serves as a rapid and valuable initial screening method. A sharp melting point in the range of 262-264 °C is a strong indicator of high purity. However, for comprehensive and reliable purity assessment, it is essential to employ orthogonal analytical techniques such as TLC and HPLC for confirmation and quantification of potential impurities. Spectroscopic methods like MS and NMR should be used for definitive structural identification. By following a systematic workflow incorporating these methods, researchers can ensure the quality and reliability of their this compound samples for further investigation.
References
- 1. This compound | alkaloid | CAS 442-51-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound | C13H12N2O | CID 5280953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. J61699.06 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for the analysis of harmol, harmalol, this compound and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation and purification of this compound and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
Harmine's Decisive Preference: A Comparative Guide to its Selective Inhibition of Monoamine Oxidase-A
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of harmine's inhibitory activity on monoamine oxidase-A (MAO-A) versus monoamine oxidase-B (MAO-B), supported by experimental data and detailed methodologies.
This compound, a naturally occurring β-carboline alkaloid, demonstrates a pronounced and selective inhibitory effect on MAO-A, an enzyme pivotal in the degradation of key neurotransmitters. This selectivity is a critical factor in its pharmacological profile and therapeutic potential.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound against MAO-A and MAO-B is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A lower value for these parameters indicates a higher inhibitory potency. The data consistently shows that this compound is a significantly more potent inhibitor of MAO-A than of MAO-B.
| Parameter | MAO-A | MAO-B | Selectivity Index (IC50 MAO-B / IC50 MAO-A) | Reference |
| IC50 | 4.1 nM | - | - | [1] |
| IC50 | 2.3 nM | 59,000 nM | ~25,652 | [2] |
| Ki | 5 nM | - | - | [3] |
Table 1: Comparative inhibitory potency of this compound against human MAO-A and MAO-B. The high selectivity index highlights this compound's preference for MAO-A.
Kinetic studies have further elucidated the nature of this interaction, revealing that this compound acts as a competitive and reversible inhibitor of MAO-A.[3][4] This means that this compound binds to the active site of the enzyme, directly competing with the natural substrates, and that this binding is not permanent.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
The determination of this compound's inhibitory activity on MAO-A and MAO-B is typically conducted using a fluorometric assay with kynuramine as a substrate.[5][6]
Objective: To determine the IC50 values of this compound for the inhibition of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine hydrobromide (substrate)
-
This compound (test inhibitor)
-
Clorgyline (MAO-A specific control inhibitor)
-
Selegiline (MAO-B specific control inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A and MAO-B are diluted in potassium phosphate buffer to their optimal working concentrations. A series of this compound dilutions are prepared to span a range of concentrations.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, the reaction mixtures are prepared by adding the potassium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the various concentrations of this compound or control inhibitors.
-
Pre-incubation: The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped, typically by the addition of a strong base (e.g., NaOH).
-
Fluorometric Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorometric plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition for each this compound concentration is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the signaling pathways involved.
Conclusion
The experimental evidence unequivocally demonstrates that this compound is a potent and highly selective inhibitor of monoamine oxidase-A. Its mechanism of action is characterized by competitive and reversible binding to the enzyme's active site. This pronounced selectivity for MAO-A over MAO-B is a defining feature of this compound's pharmacological profile and a key consideration for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders where the modulation of monoamine neurotransmitter levels is a primary target. The provided experimental framework offers a robust methodology for further investigation and characterization of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Harmine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of harmine, a bioactive harmala alkaloid, to ensure laboratory safety and environmental protection. Adherence to these guidelines will help you maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or NIOSH-approved equipment.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.[1][2]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirators. For higher-level protection, use type ABEK-P2 (EU EN 143) respirator cartridges.[1]
In the event of a spill, immediately clean up all spills, avoiding dust formation.[3] Use dry clean-up procedures and place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3] Prevent the product from entering drains.[1][2][4]
Summary of Disposal and Safety Information
For quick reference, the following table summarizes key quantitative data and safety information for this compound.
| Parameter | Information |
| UN Number | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[1][2] |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Acute Toxicity | LD50 Subcutaneous - rat - 200 mg/kg.[2] |
| Environmental Hazards | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[5] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and its contaminated materials involves incineration by a licensed professional waste disposal service.
1. Preparation for Disposal:
- Carefully collect all this compound waste, including surplus or non-recyclable solutions, and any contaminated materials such as gloves, filter paper, or containers.
- Place the waste in a suitable, closed, and properly labeled container to await disposal.[1] Avoid creating dust during this process.[1]
2. Licensed Disposal Company Engagement:
- Offer the surplus and non-recyclable solutions to a licensed disposal company.[1] It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
3. Recommended Disposal Method:
- The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
4. Contaminated Packaging:
5. Prohibited Disposal Methods:
- Do not allow the product to enter drains, sewers, or water systems.[4][7]
- Do not dispose of this compound with household garbage.[7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Harmine
For scientists and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like harmine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this research chemical.
Operational Plan for Safe Handling of this compound
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1][2] Adherence to the following procedural steps is critical to mitigate exposure risks.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1][3]
-
Designated Area: Establish a designated area for handling this compound, clearly labeled with appropriate hazard warnings.
-
Gather Materials: Before starting, ensure all necessary personal protective equipment (PPE) and handling materials are readily available.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: When handling this compound powder outside of a fume hood or when aerosolization is possible, a NIOSH-approved respirator with a particulate filter (such as a P95 or P100) is necessary.
3. Step-by-Step Handling Protocol: Preparing a this compound Solution This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
-
Step 1: Taring the Balance: Place a weigh boat on a calibrated analytical balance and tare it.
-
Step 2: Weighing the this compound: Carefully weigh the desired amount of this compound powder onto the weigh boat. Perform this step in a fume hood to contain any airborne particles.
-
Step 3: Transferring the Powder: Gently transfer the weighed this compound powder into a suitable container (e.g., a beaker or flask).
-
Step 4: Dissolving the this compound: Add the desired solvent (e.g., DMSO for a stock solution) to the container with the this compound powder.[5]
-
Step 5: Mixing: If necessary, use a vortex mixer or stir bar to ensure the this compound is completely dissolved. Gentle warming may aid dissolution.
-
Step 6: Labeling: Clearly label the container with the name of the compound, concentration, solvent, date, and appropriate hazard warnings.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent and decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Quantitative Safety Data for this compound
The following table summarizes key quantitative safety data for this compound. It is important to note that official occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound.
| Parameter | Value | Source(s) |
| LD50 (Subcutaneous, Rat) | 200 mg/kg | [1] |
| LD50 (Subcutaneous, Mouse) | 243 mg/kg | [1] |
| Occupational Exposure Limits (OELs) | Not Established | [6] |
| Glove Breakthrough Time (Nitrile) | Data not available for this compound. General chemical resistance charts should be consulted, and gloves should be replaced immediately upon splash contact. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration this compound stock solution for use in cell culture experiments.[1]
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh 4.246 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can assist with dissolution.
-
Storage: Store the 20 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the concentrated DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.[1]
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. It is crucial to perform serial dilutions if necessary to ensure the final DMSO concentration remains below cytotoxic levels (typically ≤0.5%).
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium. Always prepare working solutions fresh for each experiment, as this compound's stability in aqueous solutions is poor.[1]
Mandatory Visualization
The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
The following diagram illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway, a key pathway in cell proliferation and survival.
Caption: this compound's inhibitory action on the PI3K/AKT/mTOR signaling pathway.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated PPE (gloves, gowns), weigh boats, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid waste with this compound contamination").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following institutional guidelines.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Disposal methods may include incineration at an industrial combustion plant.[1] Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
